molecular formula C40H55N5O10S B1429317 Fmoc-Glu(biotinyl-PEG)-OH CAS No. 817169-73-6

Fmoc-Glu(biotinyl-PEG)-OH

货号: B1429317
CAS 编号: 817169-73-6
分子量: 798.0 g/mol
InChI 键: MGOWNVYDCIBVKC-FNHRVDEZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-Glu(biotinyl-PEG)-OH (CAS 817169-73-6) is a glutamic acid derivative designed as a superior biotinylation reagent for Fmoc solid-phase peptide synthesis (SPPS) [1] . Its core value lies in its unique structure, which incorporates a hydrophilic polyethylene glycol (PEG) spacer arm between the biotin group and the amino acid backbone. This design confers two significant advantages over traditional reagents like Fmoc-Lys(biotin)-OH: dramatically enhanced solubility in organic solvents such as DMF and NMP used in SPPS, and reduced steric hindrance for more efficient binding to avidin or streptavidin [1] [2] . The improved solubility facilitates a more straightforward synthesis process, while the optimized spacer minimizes non-specific interactions and ensures the biotin moiety is more accessible, which can dramatically improve the sensitivity of downstream assays [7] . This reagent is extensively used in diverse research applications that exploit the strong biotin-streptavidin interaction. It has been employed in the unbiased screening of peptoid libraries to identify potential biomarkers for lung cancer stem cells [1] , the development of hetero-bivalent ligands to create potent kinase inhibitors [1] , and the design of anti-amyloid cyclic peptides for Alzheimer's disease research [1] . The Fmoc-protected alpha-amino group allows for direct incorporation at a specific position within a peptide chain during standard SPPS, and can be deprotected under basic conditions for further conjugations [5] . The compound has a molecular formula of C 40 H 55 N 5 O 10 S and a molecular weight of 797.96 g/mol [3] . It is supplied as a powder and should be stored at 2-8°C [1] . This compound is classified For Research Use Only and is not intended for diagnostic or therapeutic applications [6] .

属性

IUPAC Name

(2S)-5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H55N5O10S/c46-35(14-6-5-13-34-37-33(26-56-34)43-39(50)45-37)41-17-7-19-52-21-23-54-24-22-53-20-8-18-42-36(47)16-15-32(38(48)49)44-40(51)55-25-31-29-11-3-1-9-27(29)28-10-2-4-12-30(28)31/h1-4,9-12,31-34,37H,5-8,13-26H2,(H,41,46)(H,42,47)(H,44,51)(H,48,49)(H2,43,45,50)/t32-,33-,34-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOWNVYDCIBVKC-FNHRVDEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H55N5O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746393
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{15-oxo-19-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10-trioxa-14-azanonadecan-1-yl}-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

798.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817169-73-6
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{15-oxo-19-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10-trioxa-14-azanonadecan-1-yl}-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Glu(biotinyl-PEG)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-Glu(biotinyl-PEG)-OH is a specialized amino acid derivative crucial for the synthesis of biotinylated peptides and probes. Its unique structure, incorporating a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glutamic acid residue, a polyethylene (B3416737) glycol (PEG) spacer, and a biotin (B1667282) moiety, offers significant advantages in peptide chemistry and various biological applications.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications, and detailed experimental protocols for its use in solid-phase peptide synthesis and subsequent biochemical assays.

Core Concepts and Advantages

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a biotin label at a specific position within a peptide sequence. The key components of the molecule contribute to its utility:

  • Fmoc Group: A base-labile protecting group for the α-amino group of glutamic acid, allowing for its sequential addition during SPPS.

  • Glutamic Acid: An amino acid residue that serves as the backbone for the attachment of the biotin-PEG moiety.

  • Biotinyl-PEG Linker: The biotin molecule provides a high-affinity binding site for streptavidin and avidin (B1170675), which is fundamental for detection, purification, and immobilization applications. The hydrophilic PEG spacer is a critical feature that enhances the solubility of the resulting biotinylated peptide in both organic and aqueous media.[1][2] Furthermore, the PEG linker reduces steric hindrance between the peptide and avidin or streptavidin, leading to more efficient binding.[1][2]

  • Carboxylic Acid (-OH): The free carboxylic acid group allows for the coupling of the amino acid to the growing peptide chain on the solid support.

Compared to other biotinylating reagents like Fmoc-Lys(biotin)-OH, this compound offers superior solubility, which is advantageous during peptide synthesis and for the final peptide product.[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. Data is aggregated from various chemical suppliers.

PropertyValueReferences
Molecular Formula C₄₀H₅₅N₅O₁₀S
Molecular Weight 797.96 g/mol
CAS Number 817169-73-6
Appearance White to off-white or pale yellow powder/crystals
Purity ≥95% (HPLC), ≥97% (TLC)
Solubility Soluble in DMF and other solvents used in SPPS[1][2]
Storage Conditions -20°C, desiccated

Applications in Research and Drug Development

The ability to incorporate a biotin tag with a flexible, hydrophilic spacer makes this compound a valuable tool in various research areas:

  • Peptide Synthesis: Its primary application is as a building block in Fmoc SPPS for the synthesis of biotinylated peptides.

  • Affinity Purification: Biotinylated peptides synthesized with this reagent can be used as baits to purify interacting proteins from complex mixtures like cell lysates. This is a common technique in proteomics to identify protein-protein interactions.

  • Immunoassays: Biotinylated peptides can be immobilized on streptavidin-coated plates for use in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays.

  • Enzyme Assays: They can serve as substrates or inhibitors in enzymatic assays, where the biotin tag facilitates detection or immobilization.

  • Cellular Imaging and Flow Cytometry: When combined with fluorescently labeled streptavidin, biotinylated peptides can be used to visualize and quantify binding to cells.

  • Drug Discovery: Used in the development of peptide-based therapeutics and diagnostics, for example, in creating targeted drug delivery systems or in screening for new drug candidates. It has been employed in the synthesis of peptoid libraries for biomarker discovery in lung cancer research and in the development of new kinase inhibitors.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual steps for incorporating this compound into a peptide chain using Fmoc chemistry on a solid support (e.g., Rink amide resin).

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Diethyl ether (cold)

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (for standard amino acids):

    • In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents).

    • Allow the activation to proceed for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (3-5 times).

  • Incorporation of this compound:

    • Follow the same procedure as in step 3, using this compound as the amino acid to be coupled. Due to its good solubility, standard coupling protocols are generally effective.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for the biotinylated residue) for each amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Protocol for Site-Specific Protein Labeling using a Biotinylated Peptide Probe (Adapted from Guimaraes et al., 2013)[1]

This protocol describes the use of a biotinylated peptide, synthesized using this compound, in a sortase-mediated ligation reaction to label a target protein. This is followed by a pull-down assay to isolate the labeled protein.

Materials:

  • Biotinylated peptide probe with a C-terminal sortase recognition motif (e.g., LPETG) and an N-terminal polyglycine sequence (e.g., GGG).

  • Target protein with an N-terminal polyglycine sequence (for C-terminal labeling) or a C-terminal sortase tag (for N-terminal labeling).

  • Sortase A enzyme.

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

  • Streptavidin-coated magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., SDS-PAGE sample buffer or a solution of free biotin).

  • Cell lysate containing the target protein.

Procedure:

Part A: Sortase-Mediated Biotinylation

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • Target protein (10-50 µM final concentration)

    • Biotinylated peptide probe (0.5-1 mM final concentration)

    • Sortase A (10-50 µM final concentration)

    • Sortase reaction buffer to the final volume.

  • Incubation: Incubate the reaction mixture at 37°C for 1-3 hours.

  • Monitoring (Optional): The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by SDS-PAGE. A successful reaction will show a shift in the molecular weight of the target protein corresponding to the addition of the biotinylated peptide.

Part B: Pull-Down of Biotinylated Protein

  • Bead Preparation:

    • Resuspend the streptavidin-coated magnetic beads.

    • Transfer an appropriate amount of beads to a new tube.

    • Place the tube on a magnetic stand to pellet the beads and discard the supernatant.

    • Wash the beads 2-3 times with wash buffer.

  • Binding:

    • Add the sortase reaction mixture (or cell lysate containing the in-situ biotinylated protein) to the washed beads.

    • Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated protein to bind to the streptavidin beads.

  • Washing:

    • Place the tube on the magnetic stand and discard the supernatant (flow-through).

    • Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • To elute the bound protein, add elution buffer to the beads.

    • If using SDS-PAGE sample buffer, boil the sample for 5-10 minutes.

    • If using a competitive elution, incubate with a high concentration of free biotin.

    • Place the tube on the magnetic stand and collect the supernatant containing the eluted, purified biotinylated protein.

  • Analysis: Analyze the eluted protein by SDS-PAGE, Coomassie staining, or Western blotting.

Visualizations

This compound in SPPS Workflow Resin Solid Support (e.g., Rink Amide Resin) Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple_AA 3. Couple Fmoc-AA-OH (HBTU/DIPEA in DMF) Wash1->Couple_AA Wash2 Wash (DMF) Couple_AA->Wash2 Repeat Repeat Cycle (n-1) times Wash2->Repeat Deprotect2 Fmoc Deprotection Repeat->Deprotect2 Wash3 Wash Deprotect2->Wash3 Couple_Biotin 4. Couple This compound Wash3->Couple_Biotin Wash4 Wash Couple_Biotin->Wash4 Final_Deprotect 5. Final Fmoc Deprotection Wash4->Final_Deprotect Cleave 6. Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate 7. Precipitation (Cold Ether) Cleave->Precipitate Purify 8. Purification (RP-HPLC) Precipitate->Purify Peptide Biotinylated Peptide Purify->Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Sortase-Mediated Labeling and Pull-Down Assay cluster_ligation Part A: Sortase-Mediated Ligation cluster_pulldown Part B: Affinity Purification (Pull-Down) TargetProtein Target Protein (with GGG-tag) Ligation Incubate at 37°C TargetProtein->Ligation BiotinPeptide Biotinylated Peptide Probe (with LPETG-tag) BiotinPeptide->Ligation Sortase Sortase A Enzyme Sortase->Ligation LabeledProtein Biotinylated Target Protein Ligation->LabeledProtein Bind Bind Labeled Protein to Beads LabeledProtein->Bind Beads Streptavidin Magnetic Beads Beads->Bind Wash Wash Beads (Remove unbound proteins) Bind->Wash Elute Elute Bound Protein Wash->Elute Analysis Analyze by SDS-PAGE or Western Blot Elute->Analysis

Caption: Experimental workflow for protein biotinylation and subsequent affinity purification.

References

An In-depth Technical Guide to Fmoc-Glu(biotinyl-PEG)-OH: Structure, Properties, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(biotinyl-PEG)-OH is a specialized amino acid derivative crucial for the synthesis of biotinylated peptides. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its utility in modern biochemical and pharmaceutical research. The incorporation of a biotin (B1667282) moiety via a polyethylene (B3416737) glycol (PEG) spacer offers significant advantages for the purification, detection, and functional analysis of synthetic peptides. This molecule is particularly valuable in solid-phase peptide synthesis (SPPS) for creating tools to study protein-protein interactions, for targeted drug delivery, and in the development of novel diagnostic assays.

Chemical Structure and Properties

This compound is a glutamic acid residue where the gamma-carboxyl group is modified with a biotinylated PEG linker. The alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for standard Fmoc-based solid-phase peptide synthesis.

Structure:

Caption: General chemical structure of this compound.

The key components of the molecule are:

  • Fmoc (Fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the α-amino group, allowing for sequential peptide chain elongation in SPPS.

  • Glutamic Acid Backbone: Provides the amino acid scaffold for incorporation into the peptide chain.

  • PEG (Polyethylene Glycol) Spacer: A flexible, hydrophilic linker that enhances the solubility of the resulting peptide and minimizes steric hindrance between the biotin tag and its binding partners.

  • Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling strong and specific interactions for purification and detection.

Physicochemical Properties

Quantitative data for this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical synthesis.

PropertyValueReference
Molecular Formula C40H55N5O10S--INVALID-LINK--
Molecular Weight 797.96 g/mol --INVALID-LINK--
CAS Number 817169-73-6--INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Solubility Soluble in DMF and other solvents used in SPPS--INVALID-LINK--
Storage Temperature 2-8°C--INVALID-LINK--
Advantages in Peptide Synthesis

The unique structure of this compound offers several advantages over other biotinylating reagents, such as Fmoc-Lys(biotin)-OH:

  • Improved Solubility: The hydrophilic PEG spacer significantly enhances the solubility of the biotinylated peptide in aqueous buffers, which is crucial for biological assays.

  • Reduced Steric Hindrance: The flexible PEG linker positions the biotin moiety away from the peptide backbone, minimizing steric hindrance and facilitating its interaction with streptavidin or avidin.

  • Minimized Non-Specific Interactions: The hydrophilicity of the PEG chain helps to prevent non-specific binding of the peptide to hydrophobic surfaces or proteins.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard procedures of Fmoc-based SPPS. The following is a generalized protocol.

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Ether for precipitation

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (or this compound) in DMF.

    • Add coupling reagents (e.g., HBTU/HOBt) and a base (e.g., DIPEA) to activate the amino acid.

    • Add the activated amino acid solution to the resin and allow it to react for a specified time (typically 1-2 hours).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold ether, centrifuge to collect the peptide, and purify using reverse-phase HPLC.

Example from Literature: Synthesis of a Biotinylated RGD Peptide

A specific example of the use of this compound is in the synthesis of a biotinylated RGD (Arginine-Glycine-Aspartic acid) peptide for cell adhesion studies. The following protocol is adapted from a published study.[1]

Peptide Sequence: Maleimide-(Gly)4-Arg-Gly-Asp-Ser-Pro-(Glu(biotinyl-PEG))

Synthesis Steps:

  • Resin Preparation: Fmoc-Pro-Rink amide resin was used as the solid support. The resin was swelled in DCM and then DMF.[1]

  • Fmoc Deprotection: The Fmoc group was removed using 20% piperidine in DMF.[1]

  • Amino Acid Couplings: Successive couplings of Fmoc-Ser(tBu)-OH, Fmoc-Asp(tBu)-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Gly-OH were performed using HBTU/HOBt as coupling reagents.[1]

  • Incorporation of this compound: this compound was coupled using PyBOP/HOBt as the coupling reagent.[1]

  • Spacer and Maleimide Coupling: Four glycine (B1666218) residues were added, followed by the coupling of 3-maleimidopropionic acid to the N-terminus.

  • Cleavage and Deprotection: The peptide was cleaved from the resin and deprotected using a cocktail of TFA/ethanedithiol/triethylsilane/water (95:2:2:1).[1]

  • Purification: The crude peptide was purified by reverse-phase HPLC.

Applications and Workflows

Biotinylated peptides synthesized using this compound are versatile tools in various research areas.

Affinity Purification and Pull-Down Assays

A primary application is in the isolation and identification of protein binding partners. In a typical pull-down assay, a biotinylated peptide is immobilized on streptavidin-coated beads and incubated with a cell lysate. Proteins that bind to the peptide are "pulled down" and can be identified by mass spectrometry.

PullDownAssay BiotinPeptide Biotinylated Peptide (Synthesized with this compound) ImmobilizedPeptide Immobilized Peptide-Bead Complex BiotinPeptide->ImmobilizedPeptide Immobilization StreptavidinBeads Streptavidin-coated Magnetic Beads StreptavidinBeads->ImmobilizedPeptide Incubation Incubation & Binding ImmobilizedPeptide->Incubation CellLysate Cell Lysate (Containing Target Protein) CellLysate->Incubation TargetProtein Target Protein NonSpecific Non-specific Proteins Washing Washing Steps (Remove non-specific binders) Incubation->Washing Elution Elution of Bound Proteins Washing->Elution Analysis Protein Identification (e.g., Mass Spectrometry) Elution->Analysis

Caption: Workflow for a pull-down assay using a biotinylated peptide.

Enzyme-Linked Immunosorbent Assay (ELISA)

Biotinylated peptides can be used in ELISA-based assays to quantify protein-peptide interactions. The peptide is immobilized on a streptavidin-coated plate, and the binding of a target protein is detected using a specific antibody.

ELISAWorkflow Plate Streptavidin-coated 96-well Plate Peptide Add Biotinylated Peptide Plate->Peptide Wash1 Wash Peptide->Wash1 Sample Add Sample (Containing Target Protein) Wash1->Sample Wash2 Wash Sample->Wash2 PrimaryAb Add Primary Antibody (Specific to Target Protein) Wash2->PrimaryAb Wash3 Wash PrimaryAb->Wash3 SecondaryAb Add HRP-conjugated Secondary Antibody Wash3->SecondaryAb Wash4 Wash SecondaryAb->Wash4 Substrate Add Substrate (e.g., TMB) Wash4->Substrate Detection Measure Absorbance Substrate->Detection

Caption: Workflow of an ELISA using a biotinylated peptide.

Targeted Drug Delivery

The biotin-streptavidin interaction can be exploited for targeted drug delivery. A biotinylated peptide that specifically binds to a receptor on diseased cells can be used to deliver a streptavidin-conjugated therapeutic agent.

Conclusion

This compound is an indispensable tool in modern peptide chemistry and chemical biology. Its well-defined structure and advantageous properties facilitate the synthesis of high-quality biotinylated peptides for a wide range of applications. The detailed protocols and workflows presented in this guide are intended to provide researchers with the necessary information to effectively utilize this versatile reagent in their studies, from fundamental protein interaction analysis to the development of novel therapeutics and diagnostics.

References

An In-depth Technical Guide to Fmoc-Glu(biotinyl-PEG)-OH: A Versatile Tool for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Glu(biotinyl-PEG)-OH, a key reagent in modern biochemical and pharmaceutical research. We will delve into its chemical properties, applications, and provide detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS) and the study of signaling pathways.

Core Compound Information

This compound is a biotinylation reagent specifically designed for efficient incorporation of a biotin (B1667282) label into peptides and other molecules via Fmoc-based solid-phase peptide synthesis. The strategic inclusion of a polyethylene (B3416737) glycol (PEG) spacer arm enhances its utility by improving solubility and minimizing steric hindrance, thereby facilitating high-affinity interactions between the biotin moiety and its binding partners, such as streptavidin or avidin (B1170675).

PropertyValue
CAS Number 817169-73-6[1][2][3]
Molecular Formula C₄₀H₅₅N₅O₁₀S[1][2]
Molecular Weight 797.96 g/mol [1][3]
Appearance White to off-white powder
Solubility Excellent solubility in DMF and other solvents commonly used in Fmoc SPPS[4][5][6][7][8][9]
Storage Store at -20°C to 2-8°C, desiccated and protected from light

Synonyms:

  • N-α-Fmoc-N-γ-(N-biotinyl-3-(2-(2-(3-aminopropyloxy)-ethoxy)-ethoxy)-propyl)-L-glutamine

  • Fmoc-L-Glu(biotinyl-PEG)-OH

Key Advantages and Applications

The unique structure of this compound offers several advantages over other biotinylation reagents, making it a preferred choice for a wide range of applications:

  • Enhanced Solubility: The hydrophilic PEG spacer significantly improves the solubility of the reagent and the resulting biotinylated peptide in both organic and aqueous solutions. This is a notable improvement over reagents like Fmoc-Lys(biotin)-OH.[4][5][6][7][8][9]

  • Reduced Steric Hindrance: The flexible PEG linker provides spatial separation between the biotin molecule and the attached peptide or protein. This minimizes steric hindrance, leading to more efficient binding to avidin and streptavidin.[4][5]

  • Minimized Non-Specific Interactions: The hydrophilic nature of the PEG chain helps to prevent non-specific binding that can occur with more hydrophobic linkers.[4][5]

These properties make this compound an invaluable tool for:

  • Solid-Phase Peptide Synthesis (SPPS): For the site-specific incorporation of a biotin label into synthetic peptides.

  • Protein-Protein Interaction Studies: Biotinylated peptides can be used as probes in pull-down assays and other affinity-based methods to identify and characterize binding partners.

  • Immunoassays and Histochemistry: The high-affinity biotin-streptavidin interaction is widely used for detection and localization of molecules.

  • Drug Delivery and Targeting: Biotinylation can be used to target drugs or imaging agents to cells expressing biotin receptors.

  • Biomarker Discovery: Used in the synthesis of peptoid libraries for screening and identifying potential biomarkers, for example, in cancer research.

  • Development of Kinase Inhibitors: Employed in the synthesis of novel kinase inhibitors with improved binding properties.[10]

Experimental Protocols

Incorporation of this compound in Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a growing peptide chain on a solid support. The specific parameters may need to be optimized based on the peptide sequence and the scale of the synthesis.

Materials:

  • Fmoc-protected amino acid resin (e.g., Wang, Rink Amide)

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol (B129727)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Activation of this compound: In a separate vial, dissolve this compound (1.5-3 equivalents relative to the resin substitution) and a coupling reagent (e.g., HBTU, 1.5-3 eq.) in DMF. Add a base (e.g., DIPEA, 2-4 eq.) and allow the activation to proceed for a few minutes.

  • Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a ninhydrin (B49086) test.

  • Washing: After the coupling is complete, wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps with the subsequent Fmoc-amino acids to continue elongating the peptide chain.

  • Final Deprotection: Once the synthesis is complete, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase HPLC.

Visualization of Experimental Workflows

Solid-Phase Peptide Synthesis (SPPS) Workflow for Biotinylation

SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Coupling: This compound + HBTU/DIPEA Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Purification Purification (HPLC) Cleavage->Purification Biotinylated_Peptide Biotinylated Peptide Purification->Biotinylated_Peptide

Caption: Workflow for incorporating this compound in SPPS.

Workflow for Studying Protein-Protein Interactions Using a Biotinylated Peptide Probe

PPI_Workflow cluster_synthesis Probe Synthesis cluster_assay Pull-Down Assay cluster_analysis Analysis SPPS Synthesize Biotinylated Peptide Probe Incubation Incubate Probe with Cell Lysate SPPS->Incubation Capture Capture Biotinylated Complex with Streptavidin Beads Incubation->Capture Washing Wash Beads to Remove Non-specific Binders Capture->Washing Elution Elute Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Mass_Spec Mass Spectrometry (LC-MS/MS) SDS_PAGE->Mass_Spec Identification Identify Interacting Proteins Western_Blot->Identification Mass_Spec->Identification

Caption: Workflow for protein interaction studies using a biotinylated peptide.

This guide provides a foundational understanding of this compound and its application in biochemical research. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the manufacturer's safety data sheet (SDS) before handling this or any other chemical reagent.

References

The Strategic Advantage of PEG Linkers in Biotinylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences, enabling a vast array of applications in detection, purification, and targeted therapies.[1][2] The choice of biotinylating reagent, specifically the nature of the spacer arm separating the biotin from the target molecule, can profoundly influence the outcome of an experiment. This guide provides a comprehensive technical overview of the benefits of incorporating a polyethylene (B3416737) glycol (PEG) linker in biotinylation reagents, offering a clear rationale for its superiority in many applications.

The strategic incorporation of a PEG linker between the biotin moiety and the reactive group of a biotinylation reagent confers several significant advantages over traditional hydrocarbon spacers. These benefits primarily address the challenges of solubility, steric hindrance, and non-specific interactions, ultimately leading to more robust and reliable experimental results.[3][4][5]

Core Benefits of the PEG Linker

The hydrophilic and flexible nature of the PEG chain is central to its utility in biotinylation.[3][6] Key advantages include:

  • Enhanced Solubility: The PEG component significantly increases the water solubility of the biotinylation reagent and the resulting biotinylated molecule.[4][7][][9][10][11][12] This is particularly crucial when working with proteins that are prone to aggregation, as PEGylation can mitigate this issue.[3][4][][10][11][12] Consequently, antibodies labeled with PEG-containing biotin reagents exhibit less aggregation when stored in solution compared to those labeled with reagents having only hydrocarbon spacers.[10][11][12][13]

  • Reduced Steric Hindrance: The long, flexible PEG spacer arm physically separates the biotin from the surface of the labeled molecule.[1][3][4][7][14][15] This increased distance minimizes steric hindrance, allowing for more efficient binding of the biotin to the pocket of streptavidin or avidin.[3][4][] This is especially important when the biotinylation site is in a sterically crowded environment on the protein surface.

  • Minimized Non-Specific Binding: PEG is known for its ability to reduce non-specific protein adsorption to surfaces, a property often referred to as "anti-fouling".[6][16] This characteristic is advantageous in applications such as immunoassays and surface-based detection, as it helps to lower background signal and improve the signal-to-noise ratio.[6]

  • Improved Biocompatibility and Reduced Immunogenicity: PEG is a biocompatible and non-immunogenic polymer, making it an ideal choice for in vivo applications, including targeted drug delivery and pre-targeting strategies for radioimmunotherapy.[6][9]

Quantitative Data Summary

The selection of a PEG-biotinylation reagent often involves considering the length of the PEG spacer. While direct comparative studies with extensive quantitative data are not always readily available in a single source, the following table summarizes typical recommendations and outcomes derived from various product protocols and application notes.

ParameterTypical Value/RangeSource
Molar Excess of NHS-PEG-Biotin for Antibody Labeling 10- to 50-fold[13][17]
Resulting Biotin Molecules per Antibody (IgG) 1 to 6[13][17]
Recommended Antibody Concentration for Labeling 1 - 10 mg/mL[13][17]
Incubation Time for NHS-PEG-Biotin Labeling (Room Temp) 30 - 60 minutes[13][17]
Incubation Time for NHS-PEG-Biotin Labeling (on ice) 2 hours[17]

Experimental Protocols

Detailed methodologies are crucial for successful biotinylation and subsequent applications. Below are representative protocols for antibody biotinylation and a biotin-based pull-down assay.

Protocol 1: Antibody Biotinylation with NHS-PEG-Biotin

This protocol describes the labeling of an antibody with an amine-reactive N-hydroxysuccinimide (NHS) ester of PEG-biotin.[1][17]

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • NHS-PEG-Biotin reagent

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting spin column or size-exclusion chromatography column for purification

Procedure:

  • Antibody Preparation: Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be purified by dialysis or buffer exchange into PBS.[1][17]

  • Reagent Preparation: Immediately before use, dissolve the NHS-PEG-Biotin reagent in DMSO or DMF to a concentration of 10 mM.[17]

  • Biotinylation Reaction: Add a calculated amount of the dissolved NHS-PEG-Biotin to the antibody solution. A 20-fold molar excess of the biotin reagent is a common starting point for achieving 4-6 biotins per IgG.[17] The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[17]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotinylation reagent using a desalting spin column or size-exclusion chromatography.[17]

  • Quantification of Biotin Incorporation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[17]

  • Storage: Store the biotinylated antibody under the same conditions as the unlabeled antibody, often at 4°C for short-term storage or -20°C for long-term storage.[13]

Protocol 2: Biotinylated Protein Pull-Down Assay

This protocol outlines a general workflow for using a biotinylated "bait" protein to capture its interacting "prey" protein from a cell lysate or other complex mixture.

Materials:

  • Biotinylated bait protein

  • Cell lysate or protein mixture containing the putative prey protein

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free biotin)

  • Magnetic stand (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

  • Bead Preparation: Wash the streptavidin beads with the Binding/Wash Buffer to remove any preservatives.

  • Bait Immobilization: Incubate the biotinylated bait protein with the prepared streptavidin beads to allow for binding. Typically, this is done for 1 hour at 4°C with gentle rotation.

  • Washing: Wash the beads with the Binding/Wash Buffer to remove any unbound bait protein.

  • Prey Capture: Add the cell lysate or protein mixture to the beads now coated with the bait protein. Incubate for 1-4 hours at 4°C with gentle rotation to allow for the bait-prey interaction.

  • Washing: Wash the beads extensively with the Binding/Wash Buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by altering the salt concentration or detergent in the buffer.

  • Elution: Elute the captured prey protein (along with the bait protein) from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer, which denatures the proteins and disrupts the biotin-streptavidin interaction. Alternatively, a more gentle elution can be performed using a buffer containing a high concentration of free biotin to competitively displace the biotinylated bait protein.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to the suspected prey protein. For unbiased identification of novel interacting partners, the eluate can be analyzed by mass spectrometry.

Visualizing the Concepts

Diagrams can aid in understanding the molecular interactions and experimental workflows.

G cluster_reagent Biotin-PEG-NHS Reagent cluster_protein Target Protein cluster_biotinylated_protein Biotinylated Protein Biotin Biotin PEG PEG Linker Biotin->PEG NHS NHS Ester PEG->NHS Lysine Lysine (Primary Amine) NHS->Lysine Reaction (pH 7-9) Protein Protein Biotin_conj Biotin PEG_conj PEG Linker Biotin_conj->PEG_conj Amide_bond Stable Amide Bond PEG_conj->Amide_bond Protein_conj Protein Amide_bond->Protein_conj G start Start immobilize Immobilize Biotinylated Bait Protein on Streptavidin Beads start->immobilize wash1 Wash to Remove Unbound Bait immobilize->wash1 incubate Incubate with Cell Lysate (Prey) wash1->incubate wash2 Wash to Remove Non-specific Binders incubate->wash2 elute Elute Bound Proteins wash2->elute analyze Analyze by SDS-PAGE / Mass Spec elute->analyze end End analyze->end

References

An In-depth Technical Guide to the Mechanism and Application of Fmoc-Glu(biotinyl-PEG)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Glu(biotinyl-PEG)-OH is a specialized amino acid derivative designed for the facile incorporation of a biotin (B1667282) label into synthetic peptides via solid-phase peptide synthesis (SPPS). This guide elucidates the mechanism of action of this compound, detailing the distinct roles of its constituent parts: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the glutamic acid core, and the biotinylated polyethylene (B3416737) glycol (PEG) linker. We present a comprehensive overview of its application in Fmoc-based SPPS, including detailed experimental protocols, and discuss the advantages it offers over traditional biotinylation methods. Quantitative data, where available in the literature, is summarized to provide a comparative perspective. This document serves as a technical resource for researchers aiming to leverage this reagent for the synthesis of high-purity, functional biotinylated peptides for a range of applications, including immunoassays, affinity purification, and targeted drug delivery.

Introduction

The specific and high-affinity interaction between biotin and avidin (B1170675) or streptavidin is a cornerstone of modern biotechnology. Biotinylated peptides are invaluable tools in various scientific disciplines, enabling applications such as affinity purification, immunoassays, and receptor localization.[1] The synthesis of such peptides is most efficiently achieved through the incorporation of a biotin-functionalized amino acid during solid-phase peptide synthesis (SPPS). This compound has emerged as a superior reagent for this purpose. Its unique structure, featuring a polyethylene glycol (PEG) spacer, offers significant advantages, including enhanced solubility and reduced steric hindrance, leading to improved synthesis outcomes and biological activity of the final peptide.[2][3]

Core Components and Their Mechanism of Action

The efficacy of this compound in peptide synthesis stems from the synergistic function of its three key components: the Fmoc group, the glutamic acid backbone, and the biotinyl-PEG side chain.

The Fmoc (9-fluorenylmethoxycarbonyl) Group

The Fmoc group serves as a temporary protecting group for the α-amino group of the glutamic acid.[4] Its primary role is to prevent self-polymerization and to ensure the stepwise, controlled addition of amino acids to the growing peptide chain.

  • Mechanism of Protection: The Fmoc group is stable under the acidic conditions often used for the cleavage of side-chain protecting groups, but it is readily removed by a weak base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[4]

  • Deprotection Mechanism: The deprotection occurs via a β-elimination reaction initiated by the abstraction of an acidic proton from the fluorenyl ring system by the base. This leads to the formation of a dibenzofulvene-piperidine adduct and the free amine of the peptide, which is then ready for the next coupling step.[5]

Glutamic Acid Core

The glutamic acid residue provides the chiral backbone for incorporation into the peptide sequence. The biotinyl-PEG linker is attached to the γ-carboxyl group of the glutamic acid side chain, leaving the α-carboxyl group available for peptide bond formation.

The Biotinyl-PEG Linker

The biotinyl-PEG linker is the functional heart of this reagent, responsible for both the biotinylation and the enhanced physicochemical properties of the resulting peptide.

  • Biotin: This vitamin B derivative exhibits an exceptionally high affinity for avidin and streptavidin, forming a very stable complex. This interaction is the basis for its utility in a wide array of biological assays and purification techniques.

  • Polyethylene Glycol (PEG) Spacer: The PEG linker offers several key advantages over shorter, more hydrophobic linkers found in reagents like Fmoc-Lys(biotin)-OH:

    • Improved Solubility: this compound exhibits excellent solubility in DMF and other organic solvents commonly used in SPPS, which can be a challenge with the less soluble Fmoc-Lys(biotin)-OH.[2][3] This improved solubility also extends to the final biotinylated peptide.[1]

    • Reduced Steric Hindrance: The flexible and hydrophilic PEG chain acts as a spacer, physically separating the biotin moiety from the peptide backbone. This minimizes steric hindrance, allowing for more efficient binding of the biotin to the binding pocket of avidin or streptavidin.[2][3]

    • Minimized Non-Specific Interactions: The hydrophilic nature of the PEG linker reduces non-specific hydrophobic interactions between the linker and other proteins, which can be a source of background signal in assays.[2][3]

Data Presentation

ParameterThis compoundFmoc-Lys(biotin)-OHNotes
Solubility in DMF/NMP High[2][3]Low to Moderate[1]Higher solubility facilitates easier handling and potentially more efficient coupling reactions.
Coupling Efficiency Generally HighCan be variableDependent on coupling reagents and sequence context. The higher solubility of the PEGylated reagent may contribute to more consistent and higher yields.
Final Peptide Purity Generally HighCan be lowerPurity is influenced by many factors, but incomplete coupling due to poor solubility of the incoming amino acid can lead to deletion sequences.
Avidin/Streptavidin Binding Excellent[2][3]GoodThe PEG spacer reduces steric hindrance, potentially leading to better binding kinetics and accessibility.
Non-Specific Binding Low[2][3]ModerateThe hydrophilic PEG linker minimizes non-specific hydrophobic interactions.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in automated and manual solid-phase peptide synthesis.

General Solid-Phase Peptide Synthesis Cycle

The synthesis of a peptide on a solid support follows a cyclical process of deprotection and coupling.

  • Select a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).[6]

  • Swell the resin in DMF for at least 30 minutes in the reaction vessel.[6]

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.[4]

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

This protocol details the coupling of a standard Fmoc-amino acid. The subsequent section will provide specific considerations for this compound.

  • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) in DMF.

  • Add a coupling agent, such as HBTU (0.95 equivalents relative to the amino acid) and HOBt (1 equivalent relative to the amino acid), or HATU.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).

  • Allow the activation to proceed for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature. The coupling time may need to be extended for sterically hindered amino acids.

  • Drain the coupling solution and wash the resin thoroughly with DMF.

  • (Optional) Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction.

Specific Protocol for Coupling this compound

Due to its higher molecular weight and potential for steric hindrance, the coupling of this compound may require slightly modified conditions for optimal results.

  • Reagent Preparation:

    • Dissolve this compound (1.5-2 equivalents relative to the resin loading) in DMF. Due to its excellent solubility, this should be readily achievable.

    • Prepare a solution of a highly efficient coupling reagent such as HBTU (0.95 equivalents to the amino acid) or HATU (0.95 equivalents to the amino acid) in DMF.

    • Have DIPEA readily available.

  • Activation and Coupling:

    • To the dissolved this compound, add the coupling reagent solution and then DIPEA (2 equivalents).

    • Allow the pre-activation to proceed for 2-5 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for at least 2 hours. An extended coupling time (4 hours to overnight) is recommended to ensure complete reaction.

    • After the coupling is complete, drain the solution and wash the resin extensively with DMF (5-7 times) and then with dichloromethane (B109758) (DCM) (3-5 times).

Cleavage and Deprotection of the Biotinylated Peptide
  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A common cleavage cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis of the Biotinylated Peptide
  • Dissolve the crude biotinylated peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) containing 0.1% TFA.

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Use a gradient of water/acetonitrile with 0.1% TFA as the mobile phase.

  • Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.

  • Pool the pure fractions and lyophilize to obtain the final product.

For applications requiring highly pure biotinylated peptide, affinity purification can be employed.

  • Bead Preparation:

    • Resuspend streptavidin-coated magnetic or agarose (B213101) beads in a binding/wash buffer (e.g., PBS with 0.05% Tween-20).[7]

    • Wash the beads with the binding/wash buffer two to three times.[7]

  • Binding:

    • Dissolve the crude or partially purified biotinylated peptide in the binding/wash buffer.

    • Add the peptide solution to the prepared streptavidin beads.

    • Incubate for 30-60 minutes at room temperature with gentle rotation.[8]

  • Washing:

    • Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant.

    • Wash the beads three to five times with the binding/wash buffer to remove non-biotinylated impurities.[8]

  • Elution:

    • Elution of the biotinylated peptide from streptavidin beads requires harsh, denaturing conditions due to the high affinity of the interaction.

    • A common method is to boil the beads in an SDS-PAGE loading buffer containing biotin.

    • Alternatively, for mass spectrometry applications, on-bead digestion with trypsin can be performed to release the tryptic peptides for analysis.[9]

The purified biotinylated peptide should be characterized by mass spectrometry to confirm its identity and purity. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. The observed mass should correspond to the calculated mass of the biotinylated peptide.[10]

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Solid Support (Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis

Caption: General workflow of Fmoc-based solid-phase peptide synthesis.

Biotin-Streptavidin Affinity Purification Workflow

Affinity_Purification Crude_Peptide Crude or Partially Purified Peptide Mixture Binding Binding of Biotinylated Peptide to Beads Crude_Peptide->Binding Streptavidin_Beads Streptavidin-Coated Beads Streptavidin_Beads->Binding Wash Washing to Remove Non-Biotinylated Impurities Binding->Wash Elution Elution of Purified Biotinylated Peptide Wash->Elution Pure_Peptide Pure Biotinylated Peptide Elution->Pure_Peptide

Caption: Workflow for affinity purification of biotinylated peptides.

Conclusion

This compound is a highly effective and versatile reagent for the incorporation of biotin into synthetic peptides. Its mechanism of action, rooted in the principles of Fmoc-based SPPS, is enhanced by the unique properties of the biotinyl-PEG linker. This linker not only facilitates the specific and high-affinity binding characteristic of biotin but also improves the solubility and reduces non-specific interactions of the resulting peptide conjugate. The detailed protocols and workflows provided in this guide offer a practical framework for researchers to successfully synthesize, purify, and analyze high-quality biotinylated peptides for a wide range of applications in research, diagnostics, and drug development. While direct quantitative comparisons with other biotinylation reagents are not extensively documented, the superior physicochemical properties of this compound strongly suggest its preference for achieving high-purity and functionally active biotinylated peptides.

References

A Technical Guide to Fmoc-Glu(biotinyl-PEG)-OH: Synthesis, Procurement, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Fmoc-Glu(biotinyl-PEG)-OH is a key reagent for the incorporation of a biotin (B1667282) label onto peptides and other biomolecules. Its polyethylene (B3416737) glycol (PEG) linker enhances solubility and reduces steric hindrance, making it a versatile tool for a range of applications, from affinity purification to the development of targeted therapeutics. This in-depth guide provides comprehensive supplier and purchasing information, detailed experimental protocols, and visualizations of common workflows.

Physicochemical Properties and Supplier Information

This compound is a glutamic acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group for use in standard solid-phase peptide synthesis (SPPS), a biotin moiety for affinity applications, and a PEG spacer to improve solubility and accessibility.

Key Physicochemical Data:

PropertyValue
CAS Number 817169-73-6
Molecular Formula C₄₀H₅₅N₅O₁₀S
Molecular Weight ~797.96 g/mol
Appearance White to off-white powder
Solubility Soluble in dimethylformamide (DMF) and other common SPPS solvents
Storage Typically stored at -20°C to 2-8°C, desiccated and protected from light

Major Suppliers and Purchasing Information:

The following table summarizes the offerings for this compound from several prominent chemical suppliers. Purity levels and available quantities may vary, so it is recommended to consult the supplier's certificate of analysis for lot-specific data.

SupplierProduct Number(s)PurityAvailable Quantities
AAT Bioquest 5026, 5027Information not specified100 mg, 1 g[1][2]
BroadPharm BP-29714Information not specified100 mg, 250 mg, 500 mg, 1 g[3]
Sigma-Aldrich (Novabiochem®) 8.52102≥97% (TLC), ≥95.0% (HPLC)[4]Inquire for availability
MedChemExpress HY-W141944Information not specifiedInquire for availability[5]
ChemicalBook CB7244906Varies by supplierVaries by supplier
BOC Sciences Information not specified≥99.5% (Chiral purity)Inquire for availability[6]
Chem-Impex International, Inc. 16937≥97% (HPLC) or 99.5% (Chiral HPLC)100 mg, 250 mg, 1 g, 5 g[6]
Aladdin Scientific Information not specified95%50 mg, 250 mg, 1 g[6]

Experimental Protocols

The primary application of this compound is its incorporation into a peptide sequence during Fmoc-based solid-phase peptide synthesis (SPPS). Below are detailed protocols for this process and a subsequent application in a pull-down assay.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide

This protocol outlines the manual synthesis of a biotinylated peptide on a resin support.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin and agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • To monitor coupling completion, perform a ninhydrin (B49086) test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5-7 times) and DCM (3 times).

  • Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound as the amino acid to be coupled.

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step (step 2) to remove the Fmoc group from the N-terminus.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of ACN/water.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final biotinylated peptide.

Protocol 2: Biotinylated Peptide Pull-Down Assay

This protocol describes the use of a synthesized biotinylated peptide to identify interacting proteins from a cell lysate.

Materials:

  • Synthesized biotinylated peptide

  • Streptavidin-coated magnetic beads

  • Cell lysate

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • Coomassie blue stain or antibodies for Western blotting

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin-coated magnetic beads in lysis buffer.

    • Wash the beads three times with lysis buffer, using a magnetic stand to separate the beads from the supernatant.

  • Peptide Immobilization:

    • Incubate the washed beads with an excess of the biotinylated peptide in lysis buffer for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads three times with wash buffer to remove unbound peptide.

  • Protein Binding:

    • Add the cell lysate to the peptide-coated beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for protein binding.

  • Washing:

    • Wash the beads extensively (5-7 times) with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie blue staining or perform a Western blot to detect specific interacting proteins.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows involving this compound.

sp_peptide_synthesis resin Fmoc-Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling1 Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) deprotection1->coupling1 repeat Repeat n times coupling1->repeat repeat->deprotection1 biotin_coupling Biotinylation (this compound) repeat->biotin_coupling deprotection2 Final Fmoc Deprotection biotin_coupling->deprotection2 cleavage Cleavage from Resin (TFA Cocktail) deprotection2->cleavage purification RP-HPLC Purification cleavage->purification final_product Biotinylated Peptide purification->final_product pulldown_assay biotin_peptide Biotinylated Peptide immobilization Immobilization biotin_peptide->immobilization strep_beads Streptavidin Beads strep_beads->immobilization binding Protein Binding immobilization->binding cell_lysate Cell Lysate cell_lysate->binding washing Washing binding->washing elution Elution washing->elution analysis SDS-PAGE / Western Blot elution->analysis interacting_proteins Identify Interacting Proteins analysis->interacting_proteins

References

Technical Guide: Fmoc-Glu(biotinyl-PEG)-OH - Safety, Handling, and Application Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, storage, and application of Fmoc-Glu(biotinyl-PEG)-OH. The following sections detail the chemical properties, safety protocols, experimental procedures for its use in solid-phase peptide synthesis (SPPS), and a representative workflow for a kinase activity assay utilizing a biotinylated peptide substrate.

Chemical and Physical Properties

This compound is a widely used amino acid derivative in peptide synthesis and bioconjugation. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino function, while the biotin (B1667282) moiety allows for strong and specific binding to avidin (B1170675) and streptavidin. The polyethylene (B3416737) glycol (PEG) linker enhances solubility in both organic and aqueous media and reduces steric hindrance.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 817169-73-6[3][4]
Molecular Formula C₄₀H₅₅N₅O₁₀S[3][4]
Molecular Weight 797.96 g/mol [3]
Appearance White to off-white or beige crystalline powder or solid
Purity ≥95% (HPLC)

Safety and Handling

Adherence to standard laboratory safety protocols is essential when handling this compound. The following guidelines are based on available Safety Data Sheets (SDS).[5][6][7]

Hazard Identification

The product is not classified as hazardous according to GHS. However, as with any chemical reagent, caution should be exercised. Potential hazards include:

  • Eye Contact: May cause eye irritation.

  • Skin Contact: May cause skin irritation.

  • Inhalation: May be harmful if inhaled, causing respiratory tract irritation.[6]

  • Ingestion: May be harmful if swallowed.[6]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[5]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]

  • Skin Protection: Wear impervious gloves, such as nitrile rubber, and a lab coat.[7]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate.[5]

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[6]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C for long-term storage and 2-8°C for short-term storage.[4] Keep away from heat and sources of ignition.[6]

Quantitative Data

Solubility

Fmoc-protected amino acids, including this compound, generally exhibit good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis.[8][9][10]

Table 2: Solubility of Fmoc-Amino Acids in Common SPPS Solvents

SolventSolubilityRemarksReference(s)
N,N-Dimethylformamide (DMF) Highly solubleStandard solvent for SPPS.[10][11]
N-Methyl-2-pyrrolidone (NMP) Highly solubleOften used as an alternative to DMF.[10]
Dimethyl sulfoxide (B87167) (DMSO) SolubleCan be used to dissolve difficult sequences or as a co-solvent.[11]
Dichloromethane (DCM) Moderately solubleUsed in some SPPS protocols, but less common for Fmoc chemistry.[10]
Water Sparingly solubleThe PEG linker enhances aqueous solubility compared to non-PEGylated counterparts.[2][12]
Stability of the Fmoc Protecting Group

The stability of the Fmoc group is critical for the success of SPPS. It is stable to acidic conditions but readily cleaved by bases.[13][14]

Table 3: Lability of the Fmoc Group under Various Deprotection Conditions

ReagentConcentrationSolventTimeCleavage EfficiencyReference(s)
Piperidine (B6355638) 20%DMF2 x 10 min>99%[1]
Piperidine 5%DMF3 min>99%[1]
DBU/Piperazine 2%/5%NMP-Effective, can reduce diketopiperazine formation[15]
Morpholine 50%DMF1 min50%[1]
TFA 100%-2 hoursStable[13]
Heat (120°C) -DMSO/DMF10-15 min>95% (Base-free cleavage)[16]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide

This protocol describes the manual synthesis of a generic biotinylated peptide on a Rink Amide resin using this compound.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours.

    • To incorporate the biotin label, use this compound in the desired coupling cycle.

    • Wash the resin with DMF (5-7 times).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the peptide pellet.

    • Purify the peptide by reverse-phase HPLC.

Kinase Activity Assay Using a Biotinylated Peptide Substrate

This protocol outlines a general procedure for a kinase activity assay using a biotinylated peptide synthesized with this compound. The assay relies on the capture of the biotinylated peptide onto a streptavidin-coated plate.[17][18][19][20]

Materials:

  • Biotinylated peptide substrate

  • Kinase of interest

  • Kinase reaction buffer

  • ATP (spiked with [γ-³²P]ATP or [γ-³³P]ATP)

  • Streptavidin-coated microtiter plates

  • Wash buffers (e.g., PBS, PBS-T)

  • Scintillation counter or phosphorimager

Procedure:

  • Kinase Reaction:

    • In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase, biotinylated peptide substrate, and kinase reaction buffer.

    • Initiate the reaction by adding ATP (containing the radiolabel).

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Capture of Biotinylated Peptide:

    • Stop the reaction (e.g., by adding EDTA or a denaturing solution).

    • Transfer the reaction mixture to a well of a streptavidin-coated microtiter plate.

    • Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind to the streptavidin.

  • Washing:

    • Aspirate the solution from the wells.

    • Wash the wells multiple times with wash buffer to remove unincorporated radiolabeled ATP and other reaction components.

  • Detection:

    • Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

    • Alternatively, expose the plate to a phosphor screen and analyze using a phosphorimager.

  • Data Analysis: The amount of incorporated radioactivity is proportional to the kinase activity.

Visualizations

Experimental Workflows

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Next cycle FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Final cycle Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Kinase_Assay_Workflow Reaction_Setup 1. Kinase Reaction Setup (Kinase, Biotinylated Peptide, Buffer) Reaction_Start 2. Initiate Reaction (Add Radiolabeled ATP) Reaction_Setup->Reaction_Start Incubation 3. Incubation (e.g., 30°C, 30-60 min) Reaction_Start->Incubation Capture 4. Capture on Streptavidin Plate Incubation->Capture Washing 5. Washing Steps (Remove Unincorporated ATP) Capture->Washing Detection 6. Detection of Radioactivity (Scintillation Counting or Phosphorimaging) Washing->Detection Analysis 7. Data Analysis Detection->Analysis

Caption: Workflow for a Kinase Activity Assay.

Signaling Pathway Context

Biotinylated peptides are valuable tools for studying signaling pathways, particularly in the context of protein-protein interactions and enzyme activity. For instance, a biotinylated peptide substrate can be used to pull down and identify its corresponding kinase from a cell lysate, or to screen for inhibitors of a specific kinase involved in a signaling cascade.

Signaling_Pathway_Application cluster_Cell Cellular Environment cluster_Assay In Vitro Assay Signal External Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Target_Protein Target Protein Kinase_Cascade->Target_Protein Phosphorylation Kinase Kinase of Interest (from Cascade) Kinase_Cascade->Kinase Isolate/Recombinantly Express Cellular_Response Cellular Response Target_Protein->Cellular_Response Biotin_Peptide Biotinylated Peptide Substrate (Derived from Target Protein) Target_Protein->Biotin_Peptide Synthesize Assay_System Kinase Assay System Biotin_Peptide->Assay_System Kinase->Assay_System

Caption: Application of Biotinylated Peptides in Studying Kinase Signaling Pathways.

References

An In-depth Technical Guide to Fmoc-Glu(biotinyl-PEG)-OH in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(biotinyl-PEG)-OH is a specialized amino acid derivative that has become an invaluable tool in modern biochemical and pharmaceutical research. This guide provides a comprehensive overview of its core features, significant advantages, and diverse applications. By incorporating a biotin (B1667282) moiety for strong and specific binding to avidin (B1170675) and streptavidin, and a polyethylene (B3416737) glycol (PEG) spacer, this reagent offers enhanced solubility, reduced steric hindrance, and improved biocompatibility in various experimental setups. Its primary use is in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a biotin label into synthetic peptides, enabling a wide range of applications from targeted drug delivery to advanced molecular interaction studies.

Core Features and Physicochemical Properties

This compound is distinguished by several key features that provide significant advantages over other biotinylating reagents, such as Fmoc-Lys(biotin)-OH. The glutamic acid backbone, combined with a hydrophilic PEG linker, addresses common challenges in peptide synthesis and subsequent applications.

A significant advantage of this compound is its excellent solubility in common organic solvents used in SPPS, such as N,N-dimethylformamide (DMF).[1][2] This improved solubility, in contrast to the more hydrophobic Fmoc-Lys(biotin)-OH, ensures more efficient and complete coupling reactions during peptide synthesis.[1]

The integrated PEG spacer is a critical feature, offering several benefits. It physically separates the biotin molecule from the peptide backbone, which minimizes steric hindrance and allows for more efficient binding of the biotin to avidin or streptavidin.[1][2] Furthermore, the hydrophilic nature of the PEG linker helps to reduce non-specific hydrophobic interactions between the peptide and other proteins, leading to cleaner results in affinity-based assays.[1][2]

The covalent attachment of PEG chains, a process known as PEGylation, is a well-established method to improve the pharmacokinetic properties of therapeutic molecules. PEGylation can increase the half-life of a peptide in circulation, enhance its stability, and reduce its immunogenicity.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C40H55N5O10S[4][5]
Molecular Weight ~797.96 g/mol [5][6]
Appearance White to off-white powder
Purity (HPLC) ≥95.0%
Purity (TLC) ≥97%
Solubility Soluble in DMF[1][2]
Storage Temperature 2-8°C

Table 2: Common Variations of this compound with Different PEG Linker Lengths

Compound NameNumber of PEG Units (n)Molecular Weight ( g/mol )
Fmoc-Glu(biotinyl-PEG2)-OH2~755.89
Fmoc-Glu(biotinyl-PEG3)-OH3~799.94
Fmoc-Glu(biotinyl-PEG4)-OH4~843.99
Fmoc-Glu(biotinyl-PEG6)-OH6~932.10
Fmoc-Glu(biotinyl-PEG12)-OH12~1196.43

Note: The exact molecular weights may vary slightly between different suppliers.

Key Advantages in Research Applications

The unique structural characteristics of this compound translate into several key advantages for researchers:

  • Enhanced Biotin Binding: The PEG spacer effectively minimizes steric hindrance, leading to improved binding affinity and kinetics between the biotinylated peptide and avidin or streptavidin.[1][2]

  • Improved Solubility and Handling: Its high solubility in standard SPPS solvents facilitates easier handling and more reliable coupling reactions, especially for hydrophobic or aggregation-prone peptide sequences.[1][2]

  • Reduced Non-Specific Interactions: The hydrophilic PEG linker helps to prevent non-specific binding of the biotinylated peptide to surfaces or other proteins, resulting in lower background and higher signal-to-noise ratios in various assays.[1][2]

  • Versatility in Application: The ability to introduce a biotin label at a specific position within a peptide sequence opens up a vast array of applications, including targeted drug delivery, protein purification, immunoassays, and the study of protein-protein interactions.[7][][9]

  • Improved Pharmacokinetics: For therapeutic peptides, the incorporation of a PEG linker can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced tissue penetration.[3]

Experimental Protocols

The following are detailed methodologies for the use of this compound in the synthesis and application of biotinylated peptides.

Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide

This protocol outlines the manual synthesis of a generic peptide with a C-terminal biotin label using this compound.

1. Resin Preparation:

  • Start with a suitable resin for C-terminal modification (e.g., Rink Amide resin for a C-terminal amide).
  • Swell the resin in DMF for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.
  • Agitate the mixture for 5-10 minutes at room temperature.
  • Drain the piperidine solution and repeat the treatment for another 10-15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the desired Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) or HATU (3-5 equivalents) in DMF.
  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture and allow it to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a qualitative ninhydrin (B49086) test.
  • Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Incorporation of this compound:

  • Follow the standard Fmoc deprotection protocol (Step 2) to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.
  • Prepare the coupling solution for this compound as described in Step 3, using 1.5-2 equivalents of the reagent. Due to its higher molecular weight, a slightly longer coupling time (2-4 hours or overnight) may be beneficial to ensure complete reaction.
  • Add the activated this compound solution to the resin and agitate.
  • After coupling, drain the solution and wash the resin extensively with DMF and then dichloromethane (B109758) (DCM).

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry it under vacuum.
  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.
  • Add the cleavage cocktail to the dry resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
  • Dry the peptide pellet under vacuum.

6. Purification:

  • Dissolve the crude biotinylated peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
  • Collect the fractions containing the desired peptide and confirm its identity and purity by mass spectrometry and analytical HPLC.
  • Lyophilize the pure fractions to obtain the final biotinylated peptide as a white powder.

Workflow for Kinase Activity Assay Using a Biotinylated Peptide Substrate

This workflow describes how a custom-synthesized biotinylated peptide can be used to measure the activity of a specific protein kinase.

Kinase_Activity_Assay Peptide_Synthesis 1. Synthesize Biotinylated Peptide Substrate Immobilization 2. Immobilize Peptide on Streptavidin-Coated Plate Peptide_Synthesis->Immobilization Kinase_Reaction 3. Kinase Reaction: Add Kinase, ATP, and Inhibitors (optional) Immobilization->Kinase_Reaction Washing_1 4. Wash to Remove Unreacted Components Kinase_Reaction->Washing_1 Detection 5. Add Phospho-Specific Antibody (conjugated to HRP or fluorophore) Washing_1->Detection Washing_2 6. Wash to Remove Unbound Antibody Detection->Washing_2 Signal_Generation 7. Add Substrate and Measure Signal Washing_2->Signal_Generation Data_Analysis 8. Data Analysis: Quantify Kinase Activity Signal_Generation->Data_Analysis

Workflow for a kinase activity assay.

Applications and Signaling Pathways

The ability to strategically place a biotin tag on a synthetic peptide has led to the widespread use of this compound in numerous research areas.

Targeted Drug Delivery

A primary application of biotinylated peptides is in targeted drug delivery, particularly for cancer therapy.[7][9] Many cancer cells overexpress the biotin receptor, which can be exploited to deliver cytotoxic agents or imaging probes specifically to tumor tissues, thereby reducing off-target toxicity.[10] A peptide designed to bind to a cancer-specific cell surface receptor can be synthesized with a biotin tag. This biotinylated peptide can then be conjugated to a drug-loaded nanoparticle or a therapeutic molecule. The biotin serves as a homing device, guiding the therapeutic payload to the cancer cells.

Targeted_Drug_Delivery Peptide Biotinylated Peptide Binds to Cancer Cell Receptor Conjugate Targeted Drug Conjugate Peptide->Conjugate conjugated to Drug Therapeutic Agent e.g., Chemotherapy Drug Nanoparticle Nanoparticle Carrier Encapsulates Drug Drug->Nanoparticle encapsulated in Nanoparticle->Conjugate attached to Cancer_Cell {Cancer Cell | Overexpresses Biotin and Target Receptors} Conjugate->Cancer_Cell targets Internalization Receptor-Mediated Endocytosis Cancer_Cell->Internalization triggers Drug_Release Drug Release & Cell Death Internalization->Drug_Release

Targeted drug delivery using a biotinylated peptide.
Kinase and Phosphatase Activity Assays

Biotinylated peptides are extensively used as substrates in assays to measure the activity of kinases and phosphatases, which are key regulators of cellular signaling pathways.[11] A peptide sequence containing the phosphorylation site for a specific kinase can be synthesized with a biotin tag. This peptide can then be immobilized on a streptavidin-coated surface, such as a microplate well. The kinase reaction is then performed in the well, and the extent of phosphorylation is measured using a phospho-specific antibody. This approach allows for high-throughput screening of kinase inhibitors.

G-Protein Coupled Receptor (GPCR) Signaling

Biotinylated peptide ligands are valuable tools for studying GPCR signaling.[12] By synthesizing a biotinylated version of a natural GPCR ligand, researchers can perform a variety of experiments, including:

  • Receptor binding assays: To quantify the affinity of the ligand for its receptor.

  • Receptor localization studies: Using fluorescently labeled streptavidin to visualize the location of the receptor on the cell surface.

  • Pull-down assays: To isolate the receptor and its interacting proteins from cell lysates for subsequent analysis by mass spectrometry.[13]

Troubleshooting and Special Considerations

While this compound is a robust reagent, some considerations can help ensure successful synthesis and application:

  • Incomplete Coupling: Due to the bulkiness of the reagent, it is advisable to use a slightly longer coupling time or perform a double coupling to ensure the reaction goes to completion. Monitoring the coupling with a ninhydrin test is recommended.[14]

  • Aggregation: For long or hydrophobic peptides, the use of N-methylpyrrolidone (NMP) as a solvent instead of DMF can sometimes improve solubility and reduce aggregation.[15]

  • Cleavage: Ensure that the cleavage cocktail and reaction time are appropriate for the peptide sequence to avoid incomplete deprotection of side chains or modification of sensitive residues.

  • Purification: The PEG linker can sometimes cause peak broadening during RP-HPLC. Optimizing the gradient and flow rate may be necessary to achieve good separation.

Conclusion

This compound is a highly effective and versatile reagent for the site-specific incorporation of a biotin label into synthetic peptides. Its superior solubility, the presence of a flexible PEG spacer, and its compatibility with standard Fmoc-SPPS protocols make it an indispensable tool for researchers in drug discovery, molecular biology, and diagnostics. The ability to create precisely engineered biotinylated peptides facilitates a wide range of applications, from enhancing the therapeutic potential of peptide drugs to unraveling complex biological signaling pathways. This guide provides the foundational knowledge and practical protocols to effectively utilize this powerful chemical tool in your research endeavors.

References

Methodological & Application

Application Note & Protocol: Fmoc-Glu(biotinyl-PEG)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Biotinylation is a widely used technique for labeling peptides and proteins, enabling their detection, purification, and study through the high-affinity interaction between biotin (B1667282) and streptavidin/avidin.[1][2] Incorporating the biotin label during solid-phase peptide synthesis (SPPS) is an efficient method for producing site-specifically labeled peptides.[1] The use of a polyethylene (B3416737) glycol (PEG) linker between the amino acid and the biotin moiety, as in Fmoc-Glu(biotinyl-PEG)-OH, is advantageous for enhancing the solubility of the final peptide conjugate and reducing steric hindrance, which can improve binding to avidin.[1]

This document provides a detailed protocol for the incorporation of this compound into a peptide sequence using standard Fmoc/tBu-based solid-phase peptide synthesis.

Materials and Reagents

The following table summarizes the key reagents and equipment required for the synthesis.

CategoryItemRecommended Specifications
Resin Rink Amide or Wang Resin100-200 mesh, ~0.5 mmol/g substitution
Amino Acids Standard Fmoc-protected amino acidsSide-chain protected (e.g., Boc, tBu, Trt)[3]
Specialty Amino AcidThis compound
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis grade, amine-free
Dichloromethane (DCM)Reagent grade
Diethyl ether or MTBEAnhydrous, for precipitation
Deprotection Piperidine (B6355638)Reagent grade
Coupling HBTU, HATU, or PyBOPCoupling/activation reagents[4]
N,N-Diisopropylethylamine (DIPEA)Reagent grade
Cleavage Trifluoroacetic acid (TFA)Reagent grade, >95%
Scavengers Triisopropylsilane (TIS)Reagent grade
1,2-Ethanedithiol (EDT)Reagent grade (optional, for Cys-containing peptides)
WaterDeionized
Equipment Solid-phase synthesis vesselManual or automated synthesizer
Shaker/Rocker
HPLC SystemFor purification and analysis
Mass SpectrometerFor identity confirmation

Experimental Protocol

This protocol outlines the manual synthesis of a biotinylated peptide on a 0.1 mmol scale. Adjust volumes and quantities accordingly for different scales.

Resin Preparation
  • Place the resin (e.g., 200 mg of 0.5 mmol/g Rink Amide resin) in a synthesis vessel.

  • Swell the resin in DMF for 1 hour with gentle agitation.[5]

  • Drain the DMF.

Standard Fmoc SPPS Cycles

For each amino acid preceding the biotinylated glutamate, perform the following cycle:

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat with fresh 20% piperidine in DMF for 10-15 minutes.[5][6]

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq., 0.4 mmol), HBTU (3.9 eq., 0.39 mmol), and DIPEA (8 eq., 0.8 mmol) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain and wash the resin thoroughly with DMF (3-5 times).

    • (Optional) Perform a ninhydrin (B49086) test to confirm complete coupling.

Coupling of this compound

The incorporation of this bulky, modified amino acid requires optimized conditions to ensure high coupling efficiency.

  • Perform the Fmoc deprotection step as described above to free the N-terminal amine.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (2 eq., 0.2 mmol), HATU (1.9 eq., 0.19 mmol), and DIPEA (4 eq., 0.4 mmol) in DMF. Pre-activate for 5-10 minutes.

    • Note: HATU is recommended for bulky amino acids to improve reaction kinetics and prevent racemization.[4]

    • Add the activated solution to the resin.

    • Agitate for 4 hours at room temperature. An extended coupling time is recommended due to the steric hindrance of the reagent.[5]

  • Drain the vessel and wash the resin thoroughly with DMF (5-7 times).

  • Perform a ninhydrin test to ensure the reaction has gone to completion. If the test is positive (blue beads), a second coupling may be necessary.

Final Synthesis Steps
  • If additional amino acids are required after the biotinylated residue, continue with the standard SPPS cycles.

  • Once the sequence is complete, perform a final Fmoc deprotection as described in step 2.1.

  • Wash the resin with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.

Cleavage and Deprotection

This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups.[3][7]

  • Prepare a fresh cleavage cocktail. For most peptides, Reagent K or a similar mixture is effective. A common formulation is TFA/Water/TIS (95%:2.5%:2.5%) .[8]

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[8]

  • Agitate at room temperature for 2-3 hours.[8]

  • Filter the resin and collect the filtrate into a cold tube of diethyl ether or methyl tert-butyl ether (MTBE) to precipitate the crude peptide.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Summary of Quantitative Parameters for SPPS (0.1 mmol Scale)
StepReagent/SolventEquivalents (to Resin)Volume/AmountTime
Resin Swelling DMF-5 mL1 hour
Fmoc Deprotection 20% Piperidine in DMF-5 mL2 x 10 min
Standard Coupling Fmoc-AA-OH40.4 mmol1-2 hours
HBTU3.90.39 mmol
DIPEA80.8 mmol
Biotin-PEG Coupling This compound20.2 mmol4 hours
HATU1.90.19 mmol
DIPEA40.4 mmol
Cleavage TFA/H₂O/TIS (95:2.5:2.5)-2-3 mL2-3 hours
Precipitation Diethyl Ether / MTBE-30-40 mL15 min (cold)

Visualizations

SPPS Workflow for Biotinylated Peptide

Caption: Workflow for Fmoc-based solid-phase synthesis of a biotinylated peptide.

Application of Biotinylated Peptides

Biotin_Application node_peptide Synthesized Biotin-PEG-Peptide node_complex Peptide-Target Complex Forms node_peptide->node_complex node_target Target Protein (e.g., Receptor) node_target->node_complex node_capture Affinity Capture of Complex node_complex->node_capture node_matrix Streptavidin-Coated Solid Support (e.g., Beads) node_matrix->node_capture node_wash Wash to Remove Non-specific Binders node_capture->node_wash node_elute Elution / Analysis node_wash->node_elute

Caption: Workflow for using a biotinylated peptide in affinity pull-down experiments.

References

Applications of Fmoc-Glu(biotinyl-PEG)-OH in creating biotinylated peptides for affinity assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(biotinyl-PEG)-OH is a valuable amino acid derivative for the synthesis of biotinylated peptides. Its unique structure, incorporating a polyethylene (B3416737) glycol (PEG) spacer, offers significant advantages in solid-phase peptide synthesis (SPPS) and subsequent affinity-based assays. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard Fmoc-SPPS protocols.

The key benefits of using this compound include:

  • Enhanced Solubility: The hydrophilic PEG spacer improves the solubility of the resulting biotinylated peptide in aqueous buffers, which is crucial for many biological assays.[1][2][3]

  • Reduced Steric Hindrance: The PEG linker physically separates the biotin (B1667282) moiety from the peptide backbone. This minimizes steric hindrance, allowing for more efficient binding of biotin to avidin (B1170675) or streptavidin in affinity assays.[1][2][3]

  • Minimized Non-Specific Interactions: The hydrophilic nature of the PEG spacer helps to prevent non-specific binding of the peptide to other surfaces or proteins, leading to lower background signals and improved assay sensitivity.[1]

  • Precise Biotin Placement: Incorporation of this compound during SPPS allows for the precise placement of the biotin label at a specific position within the peptide sequence.[3]

These properties make peptides synthesized with this compound ideal for a range of affinity-based applications, including Enzyme-Linked Immunosorbent Assays (ELISA), Surface Plasmon Resonance (SPR), and pull-down assays for the study of protein-protein interactions.

Application 1: Enzyme-Linked Immunosorbent Assay (ELISA)

Biotinylated peptides are frequently used in ELISA to study antibody-peptide interactions, for epitope mapping, or as part of competitive assays. The high affinity of the biotin-streptavidin interaction allows for the efficient immobilization of the peptide on streptavidin-coated plates.

Quantitative Data from Peptide ELISA
Peptide IDTarget AnalytePeptide Concentration for CoatingSignal-to-Noise RatioIC50 (in competitive assay)Reference
Peptide AMonoclonal Antibody X10 µg/mL15.25.2 nMFictional Data
Peptide BSerum Autoantibody Y5 µg/mL21.51.8 nMFictional Data
Peptide CRecombinant Protein Z10 µg/mL12.810.5 nMFictional Data

Experimental Workflow: Indirect ELISA

ELISA_Workflow cluster_coating Plate Coating & Blocking cluster_binding Antibody Binding cluster_detection Detection Coat Coat streptavidin plate with biotinylated peptide Wash1 Wash to remove unbound peptide Coat->Wash1 Block Block with BSA or non-fat milk Wash1->Block Wash2 Wash to remove excess blocking agent Block->Wash2 Incubate_Primary Incubate with primary antibody Wash2->Incubate_Primary Wash3 Wash to remove unbound primary antibody Incubate_Primary->Wash3 Incubate_Secondary Incubate with HRP-conjugated secondary antibody Wash3->Incubate_Secondary Wash4 Wash to remove unbound secondary antibody Incubate_Secondary->Wash4 Add_Substrate Add TMB substrate Wash4->Add_Substrate Stop_Reaction Stop reaction with H2SO4 Add_Substrate->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance SPR_Workflow Start Start Equilibrate Equilibrate sensor chip with running buffer Start->Equilibrate Immobilize Immobilize biotinylated peptide on streptavidin sensor chip Equilibrate->Immobilize Inject_Analyte Inject analyte (protein) at various concentrations Immobilize->Inject_Analyte Association Monitor association phase Inject_Analyte->Association Dissociation Monitor dissociation phase (buffer flow) Association->Dissociation Regenerate Regenerate sensor chip surface Dissociation->Regenerate Analyze Analyze sensorgrams to determine kinetic parameters Regenerate->Analyze End End Analyze->End Pull_Down_Workflow Start Start Incubate_Beads Incubate streptavidin beads with biotinylated peptide Start->Incubate_Beads Wash_Beads1 Wash to remove unbound peptide Incubate_Beads->Wash_Beads1 Incubate_Lysate Incubate peptide-bead complex with cell lysate Wash_Beads1->Incubate_Lysate Wash_Beads2 Wash to remove non-specific proteins Incubate_Lysate->Wash_Beads2 Elute_Proteins Elute bound proteins Wash_Beads2->Elute_Proteins Analyze Analyze eluate by SDS-PAGE and Mass Spectrometry Elute_Proteins->Analyze End End Analyze->End

References

Application Notes and Protocols for Labeling Proteins and Antibodies with Fmoc-Glu(biotinyl-PEG)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of attaching biotin (B1667282) to molecules such as proteins and antibodies, is a cornerstone technique in life sciences research and drug development.[1][2] The high-affinity interaction between biotin and avidin (B1170675) or streptavidin is one of the strongest non-covalent bonds known in nature, making it an invaluable tool for a wide range of applications, including immunoassays (ELISA, Western Blotting), affinity purification, immunohistochemistry, and cell sorting.[1]

The choice of biotinylation reagent is critical for successful conjugation without compromising the biological activity of the protein. Fmoc-Glu(biotinyl-PEG)-OH is a versatile reagent that offers several advantages. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and the resulting conjugate, reduces steric hindrance for subsequent binding to avidin or streptavidin, and minimizes non-specific interactions.[2][3] The use of a glutamic acid backbone provides a handle for conjugation through its side-chain carboxyl group. This application note provides a detailed protocol for the labeling of proteins and antibodies in solution using this compound, covering the essential steps of deprotection, activation, conjugation, purification, and characterization.

Product Information

FeatureDescription
Product Name This compound
Chemical Structure N-α-Fmoc-N-γ-(N-biotinyl-PEG)-L-glutamic acid
Key Functional Groups - Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amine.[4] - Biotinyl-PEG moiety: Provides the biotin label for detection and a hydrophilic spacer. - Carboxyl group (γ-carboxyl of glutamic acid): The reactive site for conjugation to primary amines on the target protein/antibody after activation.
Advantages - Enhanced Solubility: The PEG spacer improves solubility in aqueous and organic solvents.[2][3] - Reduced Steric Hindrance: The spacer arm minimizes interference between the biotin and the protein, facilitating efficient binding to avidin/streptavidin.[2][3] - Controlled Conjugation: The Fmoc protecting group allows for a two-step conjugation process, offering greater control over the reaction.

Experimental Protocols

This protocol is divided into four main stages:

  • Fmoc Deprotection: Removal of the Fmoc group to expose the primary amine.

  • Carboxyl Group Activation and Protein Conjugation: Activation of the carboxyl group on the glutamic acid residue of the reagent and subsequent reaction with the primary amines of the protein or antibody.

  • Purification of the Biotinylated Protein: Removal of excess reagent and byproducts.

  • Quantification of Biotin Incorporation: Determination of the biotin-to-protein molar ratio.

I. Fmoc Deprotection of this compound

This step is necessary to deprotect the α-amine of the glutamic acid, which is not directly involved in the conjugation but is required before proceeding if the N-terminus is to be modified in subsequent steps. For labeling via the gamma-carboxyl group, this reagent would typically be deprotected first, and then the exposed amine would be coupled to a carboxyl-containing molecule. However, to use the carboxyl group of the glutamic acid for labeling, the Fmoc group must be removed to prevent unwanted side reactions. A more direct approach for labeling proteins is to use a biotin-PEG reagent with a pre-activated ester (e.g., NHS ester). If using this compound, the following deprotection and subsequent activation are required.

Materials:

Protocol:

  • Dissolve this compound in DMF.

  • Add a solution of 20% piperidine in DMF to the dissolved reagent.[5]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the deprotection is complete, evaporate the DMF and piperidine under reduced pressure.

  • Wash the residue with DCM and precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge to pellet the product and decant the ether.

  • Dry the resulting H-Glu(biotinyl-PEG)-OH under vacuum. The product is now ready for the activation and conjugation step.

II. Carboxyl Group Activation and Protein Conjugation using EDC/NHS Chemistry

This two-step process first activates the carboxyl group of H-Glu(biotinyl-PEG)-OH to form a more stable and reactive amine-reactive NHS ester, which then couples to primary amines (e.g., lysine (B10760008) residues) on the target protein or antibody.[6][7]

Materials:

  • Deprotected H-Glu(biotinyl-PEG)-OH

  • Protein/antibody solution (in amine-free buffer, e.g., PBS pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[6][8]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine (B1666218)

Protocol:

  • Activation of H-Glu(biotinyl-PEG)-OH: a. Dissolve the deprotected H-Glu(biotinyl-PEG)-OH in Activation Buffer. b. Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer. c. Add a 5- to 10-fold molar excess of EDC and NHS to the H-Glu(biotinyl-PEG)-OH solution. d. Incubate for 15-30 minutes at room temperature to form the NHS-activated biotin reagent.[6][7]

  • Conjugation to Protein/Antibody: a. The protein or antibody to be labeled should be in an amine-free buffer such as PBS. Common buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.[9] b. Add the freshly prepared NHS-activated biotin reagent to the protein/antibody solution. A typical starting point is a 10- to 20-fold molar excess of the biotin reagent to the protein.[9] The optimal ratio should be determined empirically for each protein. c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[10]

  • Quenching the Reaction: a. To stop the labeling reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[8][10] b. Incubate for 15-30 minutes at room temperature.

III. Purification of the Biotinylated Protein

Purification is crucial to remove unreacted biotin reagent and byproducts, which can interfere with downstream applications.

Materials:

  • Desalting columns (e.g., spin columns or gravity-flow columns)

  • Streptavidin-agarose resin (for affinity purification, optional)

  • Appropriate buffers for the chosen purification method

Protocol:

  • Size-Exclusion Chromatography (Desalting): This is the most common method to separate the labeled protein from smaller, unreacted biotin molecules. a. Equilibrate a desalting column with a suitable buffer (e.g., PBS). b. Apply the quenched reaction mixture to the column. c. Collect the fractions containing the purified biotinylated protein. The protein will elute in the void volume.

  • Dialysis: An alternative to desalting columns for buffer exchange and removal of small molecules. a. Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO). b. Dialyze against a large volume of PBS at 4°C with several buffer changes over 24-48 hours.

  • Affinity Purification (Optional): For applications requiring highly purified biotinylated protein. a. Use streptavidin-conjugated beads to capture the biotinylated protein. b. Wash the beads extensively to remove non-biotinylated protein and other impurities. c. Elute the biotinylated protein under denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) or using competitive elution with free biotin, although the latter is less efficient due to the strong biotin-streptavidin interaction.

IV. Quantification of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the number of biotin molecules conjugated per protein molecule.[11] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[12][13]

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (purified)

  • Spectrophotometer or microplate reader

Protocol:

  • Ensure that all free biotin has been removed from the biotinylated protein sample.[11]

  • Prepare a HABA/Avidin solution according to the manufacturer's instructions.

  • In a cuvette or microplate well, add the HABA/Avidin solution and measure the initial absorbance at 500 nm.[11][14]

  • Add a known concentration of the biotinylated protein sample to the HABA/Avidin solution and mix well.[11]

  • Incubate for a few minutes until the absorbance reading stabilizes.

  • Measure the final absorbance at 500 nm.[11]

  • The change in absorbance is used to calculate the concentration of biotin in the sample.[13] The biotin-to-protein molar ratio can then be determined using the known protein concentration.

ParameterTypical Value/Range
Molar excess of biotin reagent to protein10:1 to 50:1 (empirically determined)
Reaction pH (Conjugation)7.2 - 8.0
Reaction Time2 hours at room temperature or overnight at 4°C
Protein Recovery (after purification)> 75%
Biotin-to-Antibody Ratio4-8 biotins per antibody (can be optimized)

Visualizing the Workflow and Signaling Applications

Experimental Workflow

The overall process for labeling proteins or antibodies with this compound can be visualized as a sequential workflow.

G cluster_prep Reagent Preparation cluster_conjugation Conjugation cluster_downstream Downstream Processing Fmoc_reagent This compound Deprotection Fmoc Deprotection (20% Piperidine in DMF) Fmoc_reagent->Deprotection Deprotected_reagent H-Glu(biotinyl-PEG)-OH Deprotection->Deprotected_reagent Activation Activation (EDC/NHS, pH 4.5-6.0) Deprotected_reagent->Activation Conjugation Conjugation Reaction Activation->Conjugation Protein Protein/Antibody (in PBS, pH 7.2-8.0) Protein->Conjugation Quenching Quenching (Tris or Glycine) Conjugation->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification Quantification Quantification (HABA Assay) Purification->Quantification Final_Product Biotinylated Protein/Antibody Quantification->Final_Product

Caption: Workflow for protein biotinylation using this compound.

Application in a Signaling Pathway Context: Immuno-Precipitation

Biotinylated antibodies are frequently used in immunoprecipitation (IP) to study protein-protein interactions within signaling pathways. The strong interaction with streptavidin-coated beads allows for efficient capture of the antibody-antigen complex.

G cluster_cell Cellular Context cluster_ip Immunoprecipitation Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Protein of Interest Kinase1->Kinase2 Effector Downstream Effector Kinase2->Effector Cell_Lysis Cell Lysis Kinase2->Cell_Lysis Biotin_Ab Biotinylated Antibody (anti-Protein of Interest) Cell_Lysis->Biotin_Ab Streptavidin_Beads Streptavidin Beads Biotin_Ab->Streptavidin_Beads Binding Complex Bead-Ab-Antigen Complex Streptavidin_Beads->Complex Wash Wash Complex->Wash Elution Elution Wash->Elution Analysis Analysis (e.g., Western Blot) Elution->Analysis

Caption: Use of biotinylated antibody in immunoprecipitation to study a signaling pathway.

Conclusion

The protocol outlined provides a comprehensive guide for the successful biotinylation of proteins and antibodies using this compound. The advantages of this reagent, particularly its enhanced solubility and the presence of a PEG spacer, contribute to a more controlled and efficient labeling process. By following the detailed steps for deprotection, activation, conjugation, purification, and quantification, researchers can generate high-quality biotinylated proteins for a multitude of applications in basic research, diagnostics, and therapeutic development. Careful optimization of the reaction conditions, especially the molar ratio of the biotinylation reagent to the protein, is recommended to achieve the desired degree of labeling while preserving the protein's biological function.

References

Fmoc-Glu(biotinyl-PEG)-OH for synthesizing probes for fluorescence resonance energy transfer (FRET) studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme kinetics in real-time. The design and synthesis of highly specific and efficient FRET probes are crucial for the successful application of this technology. Fmoc-Glu(biotinyl-PEG)-OH is a versatile amino acid derivative that serves as an excellent building block for the solid-phase peptide synthesis (SPPS) of FRET probes.

This reagent incorporates three key functionalities into a peptide sequence:

  • N-terminal Fmoc group: Allows for seamless integration into standard Fmoc-based SPPS protocols.

  • Biotin (B1667282) moiety: Provides a high-affinity handle for immobilization on streptavidin-coated surfaces or for specific recognition by avidin-conjugated molecules.

  • Polyethylene glycol (PEG) linker: A hydrophilic spacer that enhances solubility, reduces steric hindrance between the peptide and biotin-binding proteins, and minimizes non-specific interactions.[1][2][3]

The use of this compound enables the precise positioning of a biotin tag within a peptide sequence, which can then be labeled with a FRET donor and acceptor pair to create a functional probe. This allows for the development of sophisticated assays to study a wide range of biological processes, including protein-protein interactions, enzyme activity, and receptor-ligand binding.

Applications in FRET Studies

FRET probes synthesized using this compound can be employed in a variety of applications, including:

  • Enzyme Activity Assays: By designing a peptide substrate for a specific enzyme that separates a FRET pair upon cleavage, enzyme activity can be monitored continuously.

  • Protein-Protein Interaction Studies: A biotinylated and FRET-labeled peptide can be used as a bait to study its interaction with a target protein.

  • Receptor-Ligand Binding Assays: Immobilized biotinylated FRET probes can be used to study the binding kinetics and affinity of ligands to their receptors.

  • High-Throughput Screening (HTS): The robust nature of the biotin-streptavidin interaction makes these probes ideal for developing HTS assays for drug discovery.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Molecular Formula C₄₀H₅₅N₅O₁₀S[1]
Molecular Weight 797.96 g/mol [1][4]
Appearance White to off-white powder[1]
Solubility Excellent solubility in DMF and other solvents used in Fmoc SPPS[1][2][3]
Storage 2-8°C[1]
Table 2: Example Quantitative Data for a Synthesized Peptide FRET Probe
ParameterValueMethod
Peptide Sequence Donor-Ala-Glu-Lys-Gly-Glu(biotinyl-PEG) -Leu-Arg-Phe-Acceptor-NH₂SPPS
Purity (post-HPLC) >95%RP-HPLC
Yield (crude peptide) 75%Gravimetric
Yield (after labeling & purification) 30%UV-Vis Spectroscopy
Donor Fluorophore Fluorescein (FITC)Amine-reactive labeling
Acceptor/Quencher DabcylAmine-reactive labeling
Förster Radius (R₀) 33 Å[5]
FRET Efficiency (E) 85%Fluorescence Spectroscopy

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide

This protocol describes the synthesis of a peptide containing this compound using a manual or automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents to the resin loading) in DMF.

    • Add DIC (3 equivalents) and OxymaPure® (3 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Incorporation of this compound: When the sequence requires the biotinylated residue, use this compound in the coupling step (step 4).

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Labeling the Biotinylated Peptide with FRET Donor and Acceptor

This protocol describes the sequential labeling of the N-terminus and a specific side chain (e.g., a lysine (B10760008) residue) of the purified biotinylated peptide with a FRET donor and acceptor pair.

Materials:

  • Purified biotinylated peptide with a free N-terminus and an orthogonal protecting group on a lysine side chain (e.g., Dde or Mtt).

  • Amine-reactive FRET donor (e.g., FITC, Cy3-NHS ester)

  • Amine-reactive FRET acceptor/quencher (e.g., Dabcyl-succinimidyl ester, Cy5-NHS ester)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Hydrazine (B178648) (for Dde removal) or dilute TFA in DCM (for Mtt removal)

  • RP-HPLC system for purification

Procedure:

  • N-terminal Labeling (Donor):

    • Dissolve the purified biotinylated peptide in DMSO.

    • Add the amine-reactive FRET donor (1.2 equivalents) and DIPEA (3 equivalents).

    • Stir the reaction at room temperature for 4-6 hours in the dark.

    • Monitor the reaction progress by HPLC-MS.

    • Purify the singly labeled peptide by RP-HPLC.

  • Orthogonal Protecting Group Removal:

    • If using a Dde protecting group on a lysine side chain, treat the singly labeled peptide with 2% hydrazine in DMF for 5-10 minutes.

    • If using an Mtt protecting group, treat with 1-2% TFA in DCM for short, repeated intervals.

    • Monitor the deprotection by HPLC-MS.

    • Purify the deprotected peptide by RP-HPLC.

  • Side-chain Labeling (Acceptor):

    • Dissolve the purified and deprotected singly labeled peptide in DMSO.

    • Add the amine-reactive FRET acceptor (1.5 equivalents) and DIPEA (3 equivalents).

    • Stir the reaction at room temperature overnight in the dark.

    • Monitor the reaction progress by HPLC-MS.

  • Final Purification: Purify the final dual-labeled FRET probe by RP-HPLC.

  • Characterization: Confirm the final product by mass spectrometry and determine its concentration using the absorbance of the fluorophores.

Visualizations

FRET_Probe_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Labeling Fluorophore Labeling Resin Fmoc-Rink Amide Resin Chain_Elongation Chain Elongation (Fmoc-AA Coupling/Deprotection) Resin->Chain_Elongation Biotin_Incorporation Incorporate This compound Chain_Elongation->Biotin_Incorporation Cleavage Cleavage & Deprotection Biotin_Incorporation->Cleavage Crude_Peptide Crude Biotinylated Peptide Cleavage->Crude_Peptide Purification1 HPLC Purification Crude_Peptide->Purification1 N_Terminal_Labeling N-terminal Labeling (Donor) Purification1->N_Terminal_Labeling Purification2 HPLC Purification N_Terminal_Labeling->Purification2 Side_Chain_Deprotection Side-chain Deprotection Purification2->Side_Chain_Deprotection Side_Chain_Labeling Side-chain Labeling (Acceptor) Side_Chain_Deprotection->Side_Chain_Labeling Final_Purification Final HPLC Purification Side_Chain_Labeling->Final_Purification FRET_Probe Final FRET Probe Final_Purification->FRET_Probe

Caption: Experimental workflow for the synthesis of a FRET probe.

Protease_Activity_Assay cluster_probe Intact FRET Probe cluster_fret FRET cluster_no_fret No FRET Donor Donor Peptide Peptide Substrate (with Biotin-PEG) Donor->Peptide Acceptor Acceptor Peptide->Acceptor Protease Protease Cleaved_Fragments Cleaved Fragments Protease->Cleaved_Fragments Excitation2 Donor Excitation Excitation Donor Excitation Energy_Transfer Non-radiative Energy Transfer Excitation->Energy_Transfer No_Donor_Emission Quenched Donor Emission Energy_Transfer->No_Donor_Emission Acceptor_Emission Acceptor Emission Energy_Transfer->Acceptor_Emission Donor_Emission Donor Emission Excitation2->Donor_Emission No_Acceptor_Emission No Acceptor Emission cluster_probe cluster_probe cluster_probe->Protease

Caption: Signaling pathway for a protease activity FRET assay.

References

Application Notes and Protocols: Utilizing Fmoc-Glu(biotinyl-PEG)-OH for Advanced Cell Adhesion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cell adhesion is fundamental to understanding a vast array of biological processes, from tissue development and wound healing to cancer metastasis and immune response. The interaction between cells and the extracellular matrix (ECM) is primarily mediated by transmembrane receptors, most notably integrins, which recognize specific ligand motifs, such as the Arg-Gly-Asp (RGD) sequence found in fibronectin.[1][2] To investigate these intricate interactions in a controlled in vitro environment, synthetic surfaces that mimic the native ECM are invaluable tools.

Fmoc-Glu(biotinyl-PEG)-OH is a specialized amino acid derivative designed for incorporation into synthetic peptides and other molecules to facilitate their use in cell adhesion studies.[3][4] Its unique structure offers several advantages:

  • Biotin Moiety: Allows for strong and specific binding to streptavidin-coated surfaces, providing a robust and oriented immobilization strategy.[5]

  • Polyethylene Glycol (PEG) Spacer: A hydrophilic linker that reduces steric hindrance between the immobilized molecule and the cell surface receptors, promoting better accessibility and minimizing non-specific interactions.[3]

  • Fmoc Protecting Group: Enables straightforward incorporation into peptides during standard Fmoc-based solid-phase peptide synthesis (SPPS).[6]

  • Excellent Solubility: Unlike other biotinylated amino acids, this compound exhibits high solubility in solvents commonly used in SPPS, such as dimethylformamide (DMF).[3]

This document provides detailed protocols for the incorporation of this compound into a model RGD-containing peptide, the subsequent functionalization of surfaces, and the execution of cell adhesion assays to quantify cellular responses.

Key Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValueReference
Molecular Formula C40H55N5O10S[4]
Molecular Weight 797.96 g/mol
Appearance White to off-white powder
Solubility Excellent in DMF and other SPPS solvents[3]
Storage 2-8°C
Functional Groups Fmoc (amine protection), Biotin (affinity tag), Carboxylic acid (for coupling)[4]

Experimental Protocols

Protocol 1: Synthesis of a Biotinylated RGD Peptide using Fmoc-SPPS

This protocol describes the synthesis of a model peptide, Ac-Gly-Arg-Gly-Asp-Ser-Glu(biotinyl-PEG)-NH2, where this compound is incorporated at the C-terminus.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH)

  • This compound

  • Coupling reagents: HBTU, HOBt, or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine (B6355638) in DMF (v/v)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Acetic anhydride (B1165640)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Solid-phase peptide synthesis vessel

  • Mechanical shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling: a. In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of the coupling reagent (e.g., HBTU) in DMF. b. Add 6 equivalents of DIPEA to the amino acid solution to activate it. c. Add the activated amino acid solution to the resin and shake for 2 hours at room temperature. d. To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: After each coupling step, wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence (Ser, Asp, Gly, Arg, Gly).

  • Incorporation of this compound: Couple this compound using the same procedure as in step 3.

  • N-terminal Acetylation: After the final Fmoc deprotection, wash the resin and treat it with a solution of acetic anhydride (5%) and DIPEA (5%) in DMF for 30 minutes to cap the N-terminus.

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. f. Dry the peptide pellet under vacuum.

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Experimental Workflow for Peptide Synthesis

G cluster_synthesis Peptide Synthesis Workflow resin Start: Rink Amide Resin swell 1. Resin Swelling (DMF) resin->swell deprotect1 2. Fmoc Deprotection (Piperidine/DMF) swell->deprotect1 couple_aa 3. Couple Fmoc-Amino Acids (Gly, Arg, Asp, Ser) deprotect1->couple_aa Repeat for each AA couple_aa->deprotect1 couple_biotin 4. Couple this compound couple_aa->couple_biotin acetylate 5. N-terminal Acetylation couple_biotin->acetylate cleave 6. Cleavage from Resin (TFA cocktail) acetylate->cleave purify 7. Purification (RP-HPLC) cleave->purify end End: Biotinylated RGD Peptide purify->end

Caption: Workflow for the solid-phase synthesis of a biotinylated RGD peptide.

Protocol 2: Surface Functionalization for Cell Adhesion Assays

This protocol details the preparation of streptavidin-coated surfaces and the subsequent immobilization of the biotinylated RGD peptide.

Materials:

  • Glass coverslips or tissue culture plates

  • Streptavidin solution (e.g., 100 µg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA) solution (1% in PBS) for blocking

  • Synthesized biotinylated RGD peptide solution (e.g., 10 µg/mL in PBS)

Procedure:

  • Surface Cleaning: Thoroughly clean the glass coverslips or plates with a suitable method (e.g., piranha solution, plasma cleaning, or sonication in ethanol (B145695) and water).

  • Streptavidin Coating: a. Incubate the clean surfaces with the streptavidin solution for 1-2 hours at room temperature or overnight at 4°C. b. Aspirate the streptavidin solution and wash the surfaces three times with PBS.

  • Blocking: a. Incubate the streptavidin-coated surfaces with 1% BSA solution for 1 hour at room temperature to block non-specific binding sites. b. Wash the surfaces three times with PBS.

  • Biotinylated Peptide Immobilization: a. Incubate the blocked surfaces with the biotinylated RGD peptide solution for 1 hour at room temperature.[7] b. Aspirate the peptide solution and wash the surfaces three times with PBS to remove any unbound peptide.

  • Storage: The functionalized surfaces are now ready for cell seeding. They can be stored in PBS at 4°C for a short period.

Surface Functionalization Workflow

G cluster_functionalization Surface Functionalization Workflow surface Start: Clean Surface (Glass or Polystyrene) streptavidin 1. Streptavidin Coating surface->streptavidin wash1 Wash (PBS) streptavidin->wash1 blocking 2. Blocking (BSA) wash1->blocking wash2 Wash (PBS) blocking->wash2 peptide 3. Immobilize Biotinylated RGD Peptide wash2->peptide wash3 Wash (PBS) peptide->wash3 ready_surface End: RGD-Functionalized Surface wash3->ready_surface

Caption: Step-by-step process for functionalizing a surface with biotinylated RGD peptide.

Protocol 3: Static Cell Adhesion Assay

This protocol describes a method to quantify cell adhesion on the prepared RGD-functionalized surfaces.

Materials:

  • RGD-functionalized surfaces in a multi-well plate format

  • Control surfaces (e.g., streptavidin-coated and blocked, but without peptide)

  • Cell line of interest (e.g., fibroblasts, endothelial cells)

  • Cell culture medium (serum-free for the assay to avoid confounding factors from serum proteins)

  • Calcein-AM or other fluorescent cell viability dye

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS for cell fixation (optional)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Preparation: a. Culture cells to 70-80% confluency. b. Detach cells using a non-enzymatic cell dissociation solution to preserve surface receptors. c. Wash the cells with serum-free medium and resuspend them to a known concentration (e.g., 1 x 10^5 cells/mL).

  • Cell Seeding: a. Add the cell suspension to the RGD-functionalized and control wells. b. Incubate for a defined period (e.g., 30-60 minutes) at 37°C in a CO2 incubator to allow for cell attachment.

  • Washing: a. Gently wash the wells with pre-warmed PBS to remove non-adherent cells. The number and vigor of washes should be consistent across all wells.

  • Quantification of Adherent Cells: a. Fluorescence Plate Reader Method: i. Add Calcein-AM solution to each well and incubate for 30 minutes at 37°C. ii. Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths. The intensity is proportional to the number of adherent cells. b. Microscopy Method: i. Fix the cells with 4% PFA for 15 minutes at room temperature (optional). ii. Stain the cells with a fluorescent dye (e.g., DAPI for nuclei). iii. Acquire images from multiple random fields of view for each well. iv. Count the number of adherent cells using image analysis software.

  • Data Analysis: a. Calculate the average number of adherent cells or fluorescence intensity for each condition. b. Normalize the data to the control surface to determine the specific adhesion mediated by the RGD peptide.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from the described cell adhesion assay, comparing different surface functionalizations.

Table 1: Quantification of Cell Adhesion by Fluorescence Intensity

Surface FunctionalizationMean Fluorescence Intensity (Arbitrary Units)Standard Deviation% Adhesion vs. Control
Uncoated150± 20-
Streptavidin + BSA (Control)200± 25100%
Biotinylated RGD Peptide1250± 80625%
Biotinylated Control Peptide (RGE)250± 30125%

Table 2: Quantification of Cell Adhesion by Cell Counting

Surface FunctionalizationAverage Adherent Cells per Field of ViewStandard DeviationFold Increase in Adhesion vs. Control
Uncoated15± 5-
Streptavidin + BSA (Control)22± 71.0
Biotinylated RGD Peptide145± 186.6
Biotinylated Control Peptide (RGE)28± 81.3

Signaling Pathway

Cell adhesion to the RGD-functionalized surface is primarily mediated by integrin receptors. The binding of integrins to the RGD motif triggers a cascade of intracellular signaling events, leading to the formation of focal adhesions and subsequent cellular responses like spreading and proliferation. A key player in this pathway is the Focal Adhesion Kinase (FAK).

Integrin-Mediated Signaling Pathway

G cluster_pathway Integrin-FAK Signaling Pathway ecm RGD-Functionalized Surface integrin Integrin Receptor ecm->integrin Binding fak FAK (Focal Adhesion Kinase) integrin->fak Clustering & Activation src Src fak->src Recruitment & Activation pi3k PI3K fak->pi3k actin Actin Cytoskeleton (Cell Spreading, Migration) fak->actin mapk MAPK/ERK Pathway src->mapk src->actin akt Akt pi3k->akt gene Gene Expression (Proliferation, Survival) akt->gene mapk->gene

Caption: Simplified diagram of the integrin-FAK signaling pathway initiated by cell adhesion to an RGD surface.[8][9][10][11][12]

Conclusion

The use of this compound provides a robust and versatile method for creating well-defined, bioactive surfaces for cell adhesion studies. By following the detailed protocols outlined in this document, researchers can synthesize custom biotinylated molecules, functionalize various substrates, and perform quantitative cell adhesion assays. This approach allows for the systematic investigation of cell-matrix interactions and the underlying signaling pathways, ultimately contributing to advancements in cell biology, tissue engineering, and drug development.

References

Application Notes: Fmoc-Glu(biotinyl-PEG)-OH for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-Glu(biotinyl-PEG)-OH is a specialized amino acid derivative crucial for the development of targeted drug delivery systems. It combines the principles of solid-phase peptide synthesis (SPPS) with the highly specific and strong non-covalent interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin).[1][2][3] This interaction is one of the strongest known in biology, making it an excellent tool for targeting drugs to specific sites in the body.[1][2][3][4] The molecule itself has three key components: the Fmoc-protecting group for use in peptide synthesis, a polyethylene (B3416737) glycol (PEG) linker, and a biotin moiety for targeting.

The primary advantage of using this compound lies in its ability to precisely incorporate a targeting ligand (biotin) into a peptide or other carrier molecule. The PEG linker enhances the solubility of the resulting conjugate in both organic and aqueous solvents, which is beneficial during synthesis and in biological applications.[5] Furthermore, the PEG spacer reduces steric hindrance, allowing for more efficient binding of the biotin to avidin or streptavidin.[5]

Mechanism of Action

The targeting strategy relies on the overexpression of biotin receptors on the surface of various cancer cells, which require biotin for rapid proliferation.[6] By incorporating biotin into a drug delivery system, the system can selectively bind to and be internalized by these cancer cells, thereby increasing the local concentration of the therapeutic agent at the tumor site and reducing off-target side effects.[6][7]

Alternatively, a "pre-targeting" approach can be used.[1][2] In this strategy, a biotinylated antibody that recognizes a tumor-specific antigen is first administered. After the antibody has accumulated at the tumor site and cleared from circulation, a drug carrier conjugated with avidin or streptavidin is introduced. This carrier then binds to the biotinylated antibody at the tumor, achieving a high concentration of the drug at the desired location.[2][4][8]

Applications

This compound is a versatile tool for creating various targeted drug delivery systems, including:

  • Biotinylated Peptides: For targeting therapeutic peptides to specific cells or tissues.[9]

  • Biotinylated Nanoparticles: Surface modification of nanoparticles (e.g., liposomes, polymeric nanoparticles, magnetic nanoparticles) to enhance their accumulation in tumors.[6][8][10][11][12]

  • Antibody-Drug Conjugates (ADCs): In pre-targeting strategies for cancer therapy.[4]

  • Gene Delivery Vectors: For targeted delivery of genetic material to specific cells.[1][13]

Quantitative Data from Preclinical Studies

The following tables summarize representative quantitative data from studies utilizing biotinylated drug delivery systems.

Table 1: Physicochemical Properties of Biotinylated Nanoparticles

FormulationParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Disulfiram-loaded biotin-PEG-DSPE modified NLCs103 ± 3-89.87 ± 0.424.72 ± 0.89[10]
SN-38-loaded biotin-PLGA NPs245.3 ± 12.4-18.6 ± 2.1-7.96 ± 0.15[6]
Lenvatinib-loaded biotinylated nanoparticles~150Negative--[14]

NLCs: Nanostructured Lipid Carriers; PLGA: Poly(lactic-co-glycolic acid); DSPE: Distearoyl-sn-glycero-3-phosphoethanolamine

Table 2: In Vitro Cytotoxicity of Biotinylated Formulations

Cell LineFormulationIC50 (µM)Time (h)Reference
MDA-MB-231 (Triple-negative breast cancer)Biotinylated Polymer-Ruthenium Conjugate~2548[7]
4T1 (Breast Cancer)SN-38-loaded biotin-PLGA NPs~0.0548[6]
OVCAR-3 (Ovarian Cancer)Biotinylated PAMAM G4 Dendrimer> 100 µg/mL (low toxicity)-[15]

IC50: Half-maximal inhibitory concentration; PAMAM: Polyamidoamine

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Biotinylated Peptide

This protocol outlines the manual synthesis of a generic biotinylated peptide using this compound on a solid support resin (e.g., Wang resin).[16][17][18]

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Diethyl ether

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and mix.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Incorporation of Biotin: For the final coupling step, use this compound following the procedure in step 3.

  • Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Preparation of Biotinylated Nanoparticles

This protocol describes a general method for preparing biotinylated polymeric nanoparticles using an emulsification-solvent evaporation method.[6]

Materials:

  • PLGA-PEG-Biotin copolymer

  • Drug to be encapsulated (e.g., SN-38)

  • Organic solvent (e.g., a mixture of acetone (B3395972) and DCM)

  • Aqueous solution of a surfactant (e.g., 0.5% w/v PVA)

  • Homogenizer

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve the PLGA-PEG-Biotin copolymer and the drug in the organic solvent mixture.

  • Emulsification: Inject the organic phase into the aqueous surfactant solution under high-speed homogenization (e.g., 24,000 rpm).

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles several times with deionized water to remove excess surfactant and un-encapsulated drug.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.

Protocol 3: In Vitro Cellular Uptake Assay

This protocol details how to assess the cellular uptake of biotinylated nanoparticles in cancer cells.[15]

Materials:

  • Cancer cell line (e.g., OVCAR-3)

  • Control cell line with low biotin receptor expression (e.g., HEK-293T)

  • Fluorescently labeled biotinylated nanoparticles

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cancer cells and control cells in appropriate culture plates (e.g., 12-well plates) and allow them to adhere overnight.

  • Treatment:

    • For competitive inhibition, pre-incubate a set of wells with a high concentration of free biotin for 30 minutes.

    • Add the fluorescently labeled biotinylated nanoparticles to the cells at a predetermined concentration.

  • Incubation: Incubate the cells with the nanoparticles for a specific period (e.g., 1-4 hours) at 37°C.

  • Washing: Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Analysis:

    • Flow Cytometry: Trypsinize the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

    • Fluorescence Microscopy: Fix the cells and visualize the intracellular fluorescence using a fluorescence microscope.

Visualizations

G cluster_synthesis Solid-Phase Peptide Synthesis Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection (20% Piperidine) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple this compound Deprotection2->Coupling2 Cleavage Cleavage from Resin (TFA Cocktail) Coupling2->Cleavage Purification Purification (HPLC) Cleavage->Purification FinalPeptide Biotinylated Peptide Purification->FinalPeptide

Caption: Workflow for solid-phase synthesis of a biotinylated peptide.

G cluster_targeting Targeted Drug Delivery Mechanism DrugCarrier Biotinylated Drug Carrier (e.g., Nanoparticle) BiotinReceptor Biotin Receptor DrugCarrier->BiotinReceptor Binding CancerCell Cancer Cell (Overexpressing Biotin Receptor) Endocytosis Receptor-Mediated Endocytosis CancerCell->Endocytosis DrugRelease Intracellular Drug Release Endocytosis->DrugRelease TherapeuticEffect Therapeutic Effect (e.g., Apoptosis) DrugRelease->TherapeuticEffect

Caption: Mechanism of biotin-mediated targeted drug delivery to cancer cells.

References

Application Notes and Protocols for Creating Peptide Libraries Using Fmoc-Glu(biotinyl-PEG)-OH for Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel peptide-based therapeutics and diagnostic agents often relies on the screening of large and diverse peptide libraries. The one-bead-one-compound (OBOC) combinatorial library method is a powerful technique for the rapid synthesis and screening of millions of unique peptide sequences. Incorporating a biotin (B1667282) tag into these peptides facilitates their immobilization and detection in a variety of screening assays. Fmoc-Glu(biotinyl-PEG)-OH is a particularly advantageous reagent for this purpose due to its enhanced solubility and the presence of a polyethylene (B3416737) glycol (PEG) spacer, which reduces steric hindrance and non-specific binding.

These application notes provide detailed protocols for the synthesis of a biotinylated peptide library using this compound via solid-phase peptide synthesis (SPPS) and subsequent screening in an Enzyme-Linked Immunosorbent Assay (ELISA).

Key Advantages of this compound

  • Improved Solubility: Unlike other biotinylating reagents, this compound exhibits excellent solubility in standard solvents used in Fmoc SPPS, such as dimethylformamide (DMF).[1][2]

  • Reduced Steric Hindrance: The PEG spacer arm physically separates the biotin moiety from the peptide sequence, minimizing interference with the peptide's interaction with its target.[1][2]

  • Minimized Non-Specific Binding: The hydrophilic nature of the PEG linker helps to prevent non-specific hydrophobic interactions, leading to lower background signals in screening assays.[1][2]

  • Versatility: This reagent can be incorporated at any desired position within the peptide sequence, offering flexibility in library design.

Experimental Protocols

Protocol 1: Synthesis of a One-Bead-One-Compound (OBOC) Biotinylated Peptide Library

This protocol details the manual synthesis of a peptide library on TentaGel S NH2 resin using the "split-mix" synthesis approach.[3][4]

Materials:

  • TentaGel S NH2 resin (90 µm, 0.25 mmol/g)

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Dry ice-cold diethyl ether

  • Syringes with frits for washing the resin

  • Reaction vessels

Procedure:

  • Resin Swelling: Swell the TentaGel S NH2 resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • "Split-Mix" Synthesis Cycles:

    • Splitting: Divide the resin into equal portions, one for each amino acid to be coupled in that cycle.

    • Coupling:

      • In separate reaction vessels, dissolve the corresponding Fmoc-amino acid (3 equivalents to the resin substitution), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

      • Add the activation mixture to the respective resin portions and agitate for 2 hours at room temperature.

      • To incorporate the biotin tag at a specific position, use this compound in one of the coupling steps.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (beads remain colorless) indicates a complete reaction.

    • Pooling and Mixing: After complete coupling, combine all resin portions into a single vessel. Wash thoroughly with DMF and DCM to remove excess reagents and by-products.

    • Repeat the deprotection and split-mix coupling cycles until the desired peptide length is achieved.

  • Final Fmoc-Deprotection: After the final coupling cycle, perform a final deprotection step as described in step 2 to remove the N-terminal Fmoc group.

  • Side-Chain Deprotection and Cleavage:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptides.

    • Precipitate the peptides by adding the filtrate to a 50-fold excess of ice-cold diethyl ether.

    • Centrifuge to pellet the peptide precipitate, decant the ether, and wash the pellet with cold ether twice.

    • Dry the peptide library under vacuum.

Protocol 2: On-Bead ELISA Screening of the Biotinylated Peptide Library

This protocol describes a typical workflow for screening the OBOC library against a target protein.[5][6][7]

Materials:

  • Biotinylated peptide library on beads

  • Target protein conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) or a primary antibody against the target protein and a corresponding secondary antibody-HRP conjugate.

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline with 0.05% Tween-20 (PBST)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microtiter plates

  • Microscope for bead visualization

Procedure:

  • Bead Preparation:

    • Wash the peptide library beads with PBST.

    • Block non-specific binding sites by incubating the beads in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

  • Incubation with Target Protein:

    • Incubate the blocked beads with a solution of the HRP-conjugated target protein (or primary antibody followed by secondary antibody-HRP) in blocking buffer for 2 hours at room temperature with gentle agitation.

  • Washing:

    • Wash the beads extensively with PBST to remove unbound target protein.

  • Colorimetric Detection:

    • Add TMB substrate to the beads.

    • Incubate in the dark until a blue color develops on the positive beads.

  • Hit Identification:

    • Identify and manually isolate the colored "hit" beads under a microscope.

  • Peptide Sequencing:

    • The peptide sequence from the isolated hit beads can be determined using methods such as Edman degradation or mass spectrometry.

Data Presentation

Table 1: Representative Purity Analysis of a Biotinylated Peptide Library by HPLC.

Peptide IDSequenceCalculated Mass (Da)Observed Mass (Da)Purity (%)
Lib-001Ac-GY(Biotin-PEG)G-NH2750.8750.9>95
Lib-002Ac-AF(Biotin-PEG)P-NH2788.9788.9>95
Lib-003Ac-RW(Biotin-PEG)L-NH2899.1899.2>95
Lib-004Ac-KD(Biotin-PEG)E-NH2832.9833.0>95

Purity was determined by reverse-phase HPLC with detection at 214 nm. Mass was confirmed by mass spectrometry.[1][8][9]

Table 2: Example Screening Results - Binding Affinity of Hit Peptides.

Hit Peptide IDSequenceIC50 (µM)
Hit-AAc-Y(Biotin-PEG)GDF-NH215.2
Hit-BAc-W(Biotin-PEG)LPR-NH28.5
Hit-CAc-F(Biotin-PEG)AYW-NH222.1

IC50 values were determined by competitive ELISA.

Visualizations

G cluster_synthesis Peptide Library Synthesis Resin Resin Swelling Deprotection1 Fmoc-Deprotection Resin->Deprotection1 Split Split Resin Deprotection1->Split Couple Couple Amino Acid (including this compound) Split->Couple Pool Pool and Mix Resin Couple->Pool Repeat Repeat Cycles Pool->Repeat Repeat->Deprotection1 n-1 cycles Deprotection2 Final Fmoc-Deprotection Repeat->Deprotection2 final cycle Cleave Cleavage & Deprotection Deprotection2->Cleave Library Biotinylated Peptide Library Cleave->Library

Caption: Workflow for the synthesis of a biotinylated peptide library.

G cluster_screening On-Bead ELISA Screening Beads Library Beads Block Blocking Beads->Block Incubate Incubate with Target-HRP Block->Incubate Wash Washing Incubate->Wash Detect Add TMB Substrate Wash->Detect Identify Identify Positive Beads (Color Change) Detect->Identify Isolate Isolate Hit Beads Identify->Isolate Sequence Sequence Peptide Isolate->Sequence

Caption: Workflow for on-bead ELISA screening of a peptide library.

G Peptide Biotinylated Peptide PEG Spacer Peptide Sequence Streptavidin Streptavidin Coated Surface Peptide:f0->Streptavidin:f0 High-affinity binding Target Target Protein Peptide:f2->Target:f0 Specific Interaction Detection Detection Antibody-HRP Target:f0->Detection:f0 Binding

Caption: Principle of a biotinylated peptide screening assay.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Glu(biotinyl-PEG)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-Glu(biotinyl-PEG)-OH in solid-phase peptide synthesis (SPPS). This guide provides answers to frequently asked questions and detailed protocols to address common challenges, particularly low coupling efficiency, that researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: I am observing low coupling efficiency when using this compound. What are the potential causes?

A1: Low coupling efficiency with this compound can stem from several factors, primarily related to its large and bulky side chain. The primary causes include:

  • Steric Hindrance: The biotinyl-PEG moiety is significantly larger than a typical amino acid side chain, which can physically obstruct its approach to the reactive N-terminus of the growing peptide chain on the solid support. This is a common issue with bulky amino acids.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures and aggregate on the resin. This aggregation can block access to the N-terminus, preventing efficient coupling of the incoming amino acid.[2] While this compound is designed for good solubility, the growing peptide chain itself can be the source of aggregation.

  • Inefficient Activation: The carboxylic acid of the incoming this compound may not be sufficiently activated to overcome the energy barrier for amide bond formation, especially when coupling to a sterically hindered or aggregation-prone peptide sequence.

  • Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of the peptide chains within the resin beads, leading to incomplete reactions.

Q2: How can I monitor the coupling efficiency of this compound during my synthesis?

A2: Monitoring the completeness of the coupling reaction is crucial for identifying and addressing issues in real-time. The most common method is the Kaiser test (or ninhydrin (B49086) test) for the presence of free primary amines.

  • Positive Kaiser Test (blue/purple bead color): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.

  • Negative Kaiser Test (yellow/colorless bead color): Suggests that the coupling reaction has gone to completion.

It is advisable to perform a Kaiser test after the coupling step for this bulky amino acid to ensure the reaction is complete before proceeding to the next deprotection step.[2]

Q3: Is "double coupling" a recommended strategy for this compound?

A3: Yes, double coupling is a highly recommended strategy for sterically hindered amino acids like this compound.[1] This involves repeating the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion. In some cases, even triple couplings may be necessary for quantitative biotinylation.[3]

Q4: Which coupling reagents are most effective for this compound?

A4: For challenging couplings involving bulky amino acids, more powerful coupling reagents are generally recommended. While standard carbodiimide-based reagents like DIC/HOBt can be used, uronium/aminium-based reagents often provide higher efficiency.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most efficient coupling reagents for hindered amino acids due to its high reactivity and ability to minimize racemization.[4]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): Another highly effective and commonly used coupling reagent in SPPS.[4]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium (B103445) salt-based reagent that is also very effective for difficult couplings.

Troubleshooting Guide

This section provides a structured approach to troubleshooting low coupling efficiency with this compound.

Initial Assessment and Strategy

If you anticipate a difficult coupling due to the bulky nature of this compound or the sequence of your peptide, it is prudent to start with a more robust coupling protocol rather than a standard one.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing low coupling efficiency.

TroubleshootingWorkflow start Low Coupling Efficiency Detected (Positive Kaiser Test) strategy1 Perform Double Coupling start->strategy1 First step recheck Re-run Kaiser Test strategy1->recheck strategy2 Use a More Potent Coupling Reagent (e.g., HATU) strategy2->recheck strategy3 Optimize Reaction Conditions solvent Change Solvent System (e.g., NMP or add DMSO) strategy3->solvent temp Increase Coupling Temperature (e.g., up to 55°C) strategy3->temp solvent->recheck temp->recheck recheck->strategy2 Test is still Positive recheck->strategy3 Test is still Positive capping Cap Unreacted Amines (e.g., with Acetic Anhydride) recheck->capping Test is Negative fail Consult Further/ Re-synthesize recheck->fail Persistent Positive Test proceed Proceed to Next Cycle capping->proceed

Caption: Troubleshooting workflow for low coupling efficiency.

Quantitative Data Summary

Coupling Reagent CombinationRelative Efficiency for Hindered CouplingsRecommended Excess (vs. Amine)Typical Coupling Time
DIC / HOBt Standard3 - 5 equivalents1 - 4 hours
HBTU / DIPEA High3 - 4 equivalents30 - 90 minutes
HATU / DIPEA or Collidine Very High2 - 4 equivalents20 - 60 minutes
PyBOP / DIPEA High3 - 4 equivalents30 - 90 minutes

Disclaimer: This data is illustrative and based on general performance for difficult couplings. Optimal conditions should be determined empirically for your specific peptide sequence.

Experimental Protocols

Protocol 1: Standard Coupling with HBTU

This protocol is a good starting point for the coupling of this compound.

  • Resin Preparation:

    • Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Activation and Coupling:

    • In a separate vessel, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HBTU in DMF.

    • Add 6-8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid/HBTU solution.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 60-90 minutes at room temperature.

  • Washing and Monitoring:

    • Wash the resin with DMF (3-5 times).

    • Perform a Kaiser test to check for the presence of free amines. If the test is negative, proceed to the next cycle. If positive, proceed to the double coupling protocol.

Protocol 2: Double Coupling

Perform this protocol if the Kaiser test is positive after the initial coupling.

  • First Coupling: Follow Protocol 1 as described above.

  • Second Coupling:

    • After the first coupling and DMF wash, do not proceed to deprotection.

    • Prepare a fresh solution of activated this compound as described in Protocol 1, step 2.

    • Add this fresh solution to the same peptide-resin.

    • Agitate the reaction vessel for another 60-90 minutes.

  • Washing and Monitoring:

    • Wash the resin with DMF (5-7 times).

    • Perform a Kaiser test. If the test is negative, you can proceed to the next deprotection step. If it remains positive, consider capping the unreacted amines.

Protocol 3: Capping of Unreacted Amines

If double coupling fails to yield a negative Kaiser test, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.

  • Resin Preparation:

  • Capping Reaction:

    • Prepare a capping solution (e.g., acetic anhydride/DIPEA/DMF in a 1:2:3 ratio).

    • Add the capping solution to the resin and agitate for 30 minutes.

  • Washing:

    • Wash the resin thoroughly with DMF, followed by DCM, and then DMF to prepare for the next synthesis cycle.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the chemical logic of the coupling and potential troubleshooting steps.

CouplingLogic cluster_main SPPS Cycle for this compound cluster_troubleshooting Troubleshooting Loop Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: This compound + Coupling Reagent + Base Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest DoubleCouple Double Coupling KaiserTest->DoubleCouple Positive Capping Capping KaiserTest->Capping Still Positive after Double Coupling NextCycle Next Deprotection KaiserTest->NextCycle Negative DoubleCouple->Washing2 Capping->NextCycle

Caption: Logical flow of a coupling cycle and troubleshooting loop.

References

How to improve the solubility of Fmoc-Glu(biotinyl-PEG)-OH in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Glu(biotinyl-PEG)-OH. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is an amino acid derivative used in peptide synthesis and bioconjugation.[1] It incorporates a biotin (B1667282) label for detection or purification via avidin-streptavidin binding, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an Fmoc protecting group for use in solid-phase peptide synthesis (SPPS).[2] Proper solubilization is critical for ensuring efficient and complete reactions, preventing aggregation, and achieving high purity in the final product.

Q2: What is the general solubility profile of this compound?

This compound is designed to have improved solubility compared to non-PEGylated biotinylated amino acids.[2] It generally shows excellent solubility in polar aprotic solvents commonly used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[2][3][4][5] However, its solubility can be limited in less polar solvents like Dichloromethane (DCM) or ethers. The molecule's structure contains both hydrophobic (Fmoc group) and hydrophilic (PEG chain, glutamic acid, biotin) components, giving it an amphiphilic character that dictates its behavior in different solvents.

Q3: How does the PEG chain influence the solubility of the molecule?

The polyethylene glycol (PEG) chain is a hydrophilic polymer that significantly enhances the solubility of the molecule, particularly in more polar organic solvents and aqueous solutions.[2][6] PEGylation is a common strategy to improve the solubility and pharmacokinetic properties of peptides and other biomolecules.[6] The PEG spacer not only improves solubility but also minimizes non-specific interactions and reduces steric hindrance between the biotin tag and its binding partners like avidin.[2]

Troubleshooting Guide for Solubility Issues

If you are experiencing difficulty dissolving this compound, consult the following guide.

G start Poor Solubility Observed solvent Initial Solvent Choice (e.g., DCM, MeCN) start->solvent check_solvent Is the solvent appropriate? solvent->check_solvent switch_solvent Action: Switch to a stronger polar aprotic solvent (DMF, NMP, DMSO) check_solvent->switch_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes success Solubility Achieved switch_solvent->success cosolvent Action: Add a co-solvent (e.g., DMSO, NMP to DMF) sonication Action: Apply gentle heating (30-40°C) or sonication cosolvent->sonication sonication->success check_concentration->cosolvent No dilute Action: Reduce concentration by adding more solvent check_concentration->dilute Yes dilute->success

Caption: Troubleshooting workflow for resolving solubility issues with this compound.

Problem Possible Cause Recommended Solution
Compound will not dissolve in the chosen solvent (e.g., DCM, THF). Inappropriate Solvent Polarity: The solvent is not polar enough to effectively solvate the entire molecule, especially the hydrophilic PEG chain and biotin moiety.Switch to a more polar aprotic solvent. The most commonly recommended solvents are DMF and NMP.[5] DMSO can also be an effective choice, particularly for very difficult-to-dissolve sequences.[7]
Compound forms an oil or gel in DMF or NMP. High Concentration: The concentration of the reagent may be approaching or exceeding its saturation point in the chosen volume of solvent.Increase the solvent volume. Add more solvent in small increments until the compound fully dissolves. Refer to the solubility data table below for guidance.
Dissolution is very slow or incomplete. Insufficient Energy Input: The dissolution process may be kinetically slow at room temperature.Apply gentle heating or sonication. Warm the mixture to 30-40°C or place it in an ultrasonic bath for short intervals (5-10 minutes). Avoid excessive heat, which could risk degradation of the Fmoc group.
Precipitation occurs after initial dissolution. Solvent Purity or Temperature Fluctuation: Impurities in the solvent (e.g., water) or a drop in temperature can decrease solubility. DMF can degrade over time to produce dimethylamine, which can affect reactions.[5]Use high-purity, anhydrous solvent. Ensure the solvent is fresh and of appropriate grade for peptide synthesis. Maintain a stable temperature during the experiment.
Solution is hazy or contains fine particulates. Micro-aggregation or Insoluble Impurities: The compound may not be fully solvated, or there might be minor insoluble impurities from synthesis or storage.Use a solvent mixture or filter the solution. Adding a small percentage of a stronger solvent like DMSO (1-5% v/v) to DMF can disrupt aggregation.[7] If impurities are suspected, the solution can be filtered through a 0.45 µm PTFE syringe filter.

Quantitative Data: Solvent Comparison

While exact solubility values can vary by batch and specific PEG length, the following table provides a general guide to the solubility of Fmoc-protected amino acids in common organic solvents. This compound is expected to follow a similar trend, with excellent solubility in the most polar aprotic solvents.

Solvent Abbreviation Dielectric Constant (ε) General Solubility of Fmoc-Amino Acids
N-Methyl-2-pyrrolidoneNMP32.2Very High
Dimethyl SulfoxideDMSO46.7Very High
N,N-DimethylformamideDMF36.7High
N,N-DimethylacetamideDMAc37.8High
DichloromethaneDCM8.9Moderate to Low
TetrahydrofuranTHF7.6Low
AcetonitrileACN37.5Low

Data compiled from common knowledge in peptide chemistry and trends observed in published literature.[5][8][9]

Experimental Protocols

Protocol 1: Standard Dissolution in DMF
  • Weigh the required amount of this compound in a clean, dry reaction vessel.

  • Add the calculated volume of high-purity, anhydrous DMF to achieve the desired concentration (e.g., 0.1 to 0.5 M).

  • Vortex or stir the mixture at room temperature for 5-10 minutes.

  • Visually inspect for complete dissolution. The solution should be clear and free of particulates.

  • If dissolution is incomplete, proceed to Protocol 2 or 3.

Protocol 2: Dissolution using Co-solvents
  • Follow steps 1 and 2 from Protocol 1.

  • If the solution is hazy or the compound is not fully dissolved, add DMSO as a co-solvent.

  • Typically, adding 1-5% of the total final volume is sufficient (e.g., for a final volume of 10 mL, add 100-500 µL of DMSO).

  • Vortex or stir the mixture for an additional 5 minutes until the solution becomes clear.

Protocol 3: Aided Dissolution using Sonication
  • Prepare the solution of this compound in the chosen solvent (e.g., DMF, NMP) as described in Protocol 1.

  • Place the vessel in a sonicating water bath.

  • Sonicate for 5-minute intervals. Check for dissolution after each interval.

  • Monitor the temperature of the water bath to ensure it does not exceed 40°C to prevent potential degradation.

  • Continue until the compound is fully dissolved.

G cluster_hydrophobic Hydrophobic Domain cluster_hydrophilic Hydrophilic Domain Fmoc Fmoc Group Solubility Overall Solubility in Organic Solvents Fmoc->Solubility Decreases solubility in polar solvents Glu Glutamic Acid Glu->Solubility Increases polarity PEG PEG Spacer PEG->Solubility Significantly increases solubility and flexibility Biotin Biotin Biotin->Solubility Increases polarity

Caption: Factors influencing the solubility of this compound.

References

Identifying and minimizing side reactions when using Fmoc-Glu(biotinyl-PEG)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing side reactions when using Fmoc-Glu(biotinyl-PEG)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound over other biotinylation reagents like Fmoc-Lys(biotin)-OH?

A1: this compound offers several key advantages. Its most notable feature is its excellent solubility in common SPPS solvents such as dimethylformamide (DMF). This improved solubility helps to prevent aggregation of the growing peptide chain, a common issue in SPPS that can lead to incomplete reactions and difficult purifications. The polyethylene (B3416737) glycol (PEG) spacer between the glutamic acid and the biotin (B1667282) moiety also reduces steric hindrance, which can improve the binding of the biotinylated peptide to avidin (B1170675) or streptavidin. Furthermore, the hydrophilic nature of the PEG spacer can minimize non-specific hydrophobic interactions.

Q2: Is the biotin group stable throughout the entire SPPS procedure?

A2: Yes, the biotin moiety is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis. This includes exposure to the basic conditions required for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the acidic conditions of cleavage from the resin (e.g., trifluoroacetic acid). However, it's important to be aware that some biotin-protein linkages have shown instability in human plasma, which is a consideration for the downstream applications of the synthesized peptide rather than the synthesis process itself.

Q3: Can the PEG linker cause any issues during peptide synthesis or purification?

A3: While the PEG linker enhances solubility, it can sometimes present challenges. The increased molecular weight and potential for polydispersity in the PEG chain can complicate mass spectrometry analysis and HPLC purification, sometimes leading to broader peaks. Additionally, very long PEG chains might slightly decrease coupling efficiency, requiring optimized coupling times or reagents.

Troubleshooting Guide: Identifying and Minimizing Side Reactions

This guide addresses specific issues that may arise during the synthesis of peptides containing this compound.

Observed Issue Potential Cause Recommended Action
Incomplete Coupling Steric Hindrance: The bulky nature of the this compound residue can sometimes hinder its own coupling or the coupling of the subsequent amino acid.- Optimize Coupling Reagent: Use a more efficient coupling reagent such as HBTU, HATU, or COMU. - Increase Equivalents: Use a higher excess of the amino acid and coupling reagents. - Extend Coupling Time: Increase the reaction time to allow for complete coupling. - Perform a Double Coupling: After the initial coupling, repeat the coupling step with fresh reagents.
Peptide Aggregation Hydrophobic Collapse: Despite the PEG linker, long or hydrophobic peptide sequences can still be prone to aggregation on the resin.- Use Aggregation-Disrupting Solvents: Add a small percentage of a chaotropic agent like DMSO to the coupling and deprotection solutions. - Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 40°C) to disrupt secondary structures.
Pyroglutamate Formation Cyclization of N-terminal Glutamic Acid: If the this compound is at the N-terminus, the side-chain amide can cyclize with the N-terminal amine, especially during acidic conditions or prolonged storage.- Minimize Exposure to Acid: Keep the final cleavage and deprotection time to a minimum. - Immediate Purification: Purify the peptide immediately after cleavage. - N-terminal Acetylation: If a free N-terminus is not required, capping with acetic anhydride (B1165640) after the final Fmoc deprotection will prevent this side reaction.
Deletion of the Biotinylated Residue Failed Coupling of this compound: This leads to a peptide sequence lacking the biotinylated glutamic acid.- Monitor Coupling Efficiency: Use a qualitative test like the Kaiser test to ensure complete coupling before proceeding to the next step. - Employ a more robust coupling strategy as described for incomplete coupling.
Broad Peaks during HPLC Purification PEG Polydispersity: The PEG linker may have a distribution of molecular weights, leading to a mixture of peptides with slightly different masses.- Use High-Quality Reagents: Source this compound with a low polydispersity index (PDI). - Optimize HPLC Gradient: Use a shallower gradient during HPLC purification to improve resolution.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines a standard method for coupling this compound to a resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • In a separate vessel, dissolve 3 equivalents of this compound, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.

  • Add the activation mixture to the resin.

  • Agitate the reaction vessel for 2 hours at room temperature.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), perform a second coupling.

Protocol 2: Minimizing Aggregation during Coupling

This protocol is recommended for sequences prone to aggregation.

Materials:

  • Same as Protocol 1

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Prepare the activation mixture as in Protocol 1, but use a solvent mixture of DMF/DMSO (4:1).

  • Add the activation mixture to the resin.

  • Agitate the reaction vessel for 2-4 hours. The reaction can be performed at a slightly elevated temperature (e.g., 35-40°C) to further disrupt aggregation.

  • Wash the resin as described in Protocol 1.

Visualizations

Logical Workflow for Troubleshooting

TroubleshootingWorkflow start Synthesis Issue Observed check_mass Analyze Crude Product by Mass Spectrometry start->check_mass mass_correct Mass is Correct check_mass->mass_correct Expected Mass mass_incorrect Mass is Incorrect check_mass->mass_incorrect Unexpected Mass(es) check_purity Analyze by HPLC mass_correct->check_purity incomplete_coupling Incomplete Coupling mass_incorrect->incomplete_coupling Mass of deletion pyroglutamate Pyroglutamate Formation mass_incorrect->pyroglutamate Mass - 18 Da pure High Purity check_purity->pure impure Low Purity / Broad Peaks check_purity->impure end Successful Synthesis pure->end aggregation Aggregation impure->aggregation Broadening at front peg_polydispersity PEG Polydispersity impure->peg_polydispersity Symmetrical broad peak solution1 Optimize Coupling: - Stronger Reagent - Double Couple - Increase Time/Temp incomplete_coupling->solution1 solution2 Modify Solvents: - Add DMSO - Use Chaotropic Agents aggregation->solution2 solution3 Modify Protocol: - Minimize Acid Exposure - Immediate Purification - N-terminal Capping pyroglutamate->solution3 solution4 Use High-Purity Reagent Optimize HPLC Gradient peg_polydispersity->solution4 solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for synthesis issues.

Signaling Pathway Application Example

SignalingPathway ligand Biotinylated Peptide (this compound derived) receptor Cell Surface Receptor ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production kinase_cascade Kinase Cascade second_messenger->kinase_cascade Activation transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation cellular_response Cellular Response transcription_factor->cellular_response Gene Expression

Caption: Example of a biotinylated peptide in a signaling pathway.

Technical Support Center: Optimizing Fmoc-Glu(biotinyl-PEG)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction times for Fmoc-Glu(biotinyl-PEG)-OH coupling in solid-phase peptide synthesis (SPPS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving efficient and successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard coupling time for this compound?

A1: A standard coupling time for most Fmoc-amino acids is 1 to 2 hours. However, due to the steric bulk of the biotinyl-PEG group, extending the coupling time is often recommended to ensure complete incorporation. For longer peptides or sequences known to be difficult, coupling times of up to 12 hours may be beneficial.[1] It is always advisable to monitor the coupling reaction to determine the optimal time for your specific sequence.

Q2: How does the solubility of this compound affect coupling reactions?

A2: this compound exhibits excellent solubility in common SPPS solvents like dimethylformamide (DMF).[2] This is a significant advantage over other biotinylated amino acids, such as Fmoc-Lys(biotin)-OH, which can have poor solubility and negatively impact coupling rates.[2] The high solubility of this compound helps to maintain a homogenous reaction mixture, facilitating efficient coupling.

Q3: Which coupling reagents are recommended for this compound?

A3: For bulky amino acids like this compound, more potent coupling reagents are generally recommended. Uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU are highly effective.[3] Carbodiimide reagents like DIC in combination with an additive such as Oxyma Pure are also a very effective and safer alternative to HOBt-based reagents.[4][5][6]

Q4: Is a double coupling strategy necessary for this compound?

A4: A double coupling strategy can be beneficial, particularly when synthesizing long or complex peptides where steric hindrance may be a significant factor. If monitoring indicates an incomplete reaction after the initial coupling, a second coupling is a standard procedure to drive the reaction to completion and avoid deletion sequences.[1]

Q5: How can I monitor the completion of the coupling reaction?

A5: The completion of the coupling reaction can be monitored using qualitative colorimetric tests that detect the presence of unreacted primary amines on the resin. The most common method is the Kaiser test (ninhydrin test).[1] A positive Kaiser test (indicated by a blue color) signifies incomplete coupling, suggesting that a longer reaction time or a second coupling is necessary. For sequences with N-terminal proline, where the Kaiser test is less reliable, alternative methods like the isatin (B1672199) test or chloranil (B122849) test can be used.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the coupling of this compound.

Problem Potential Cause Recommended Solution
Slow or Incomplete Coupling (Positive Kaiser Test) Steric Hindrance: The bulky biotinyl-PEG side chain can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.1. Extend Coupling Time: Increase the reaction time to 4-12 hours. 2. Double Couple: Perform a second coupling step with fresh reagents.[1] 3. Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU or COMU.[3][4] 4. Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can enhance reaction kinetics.[1]
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, limiting the accessibility of the N-terminal amine.1. Change Solvent: Switch from DMF to a more disruptive solvent like NMP or a mixture of DMF/DCM. 2. Incorporate Chaotropic Agents: Add salts like LiCl to the coupling solution to disrupt secondary structures.
Low Yield of Biotinylated Peptide Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for coupling.1. Optimize Deprotection: Ensure complete Fmoc removal by treating with 20% piperidine (B6355638) in DMF for an adequate duration (e.g., two treatments of 10-15 minutes each). 2. Use a Stronger Base: For difficult sequences, consider using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection solution.[7]
Premature Fmoc Cleavage: The Fmoc group of the incoming this compound may be prematurely cleaved by the base used in the coupling reaction, especially during very slow couplings.1. Use a Weaker Base: Substitute DIPEA with a less basic amine like sym-collidine.[4]
Side Reactions Racemization: The chiral integrity of the amino acid may be compromised during activation and coupling.1. Choose Appropriate Reagents: Use coupling reagent/additive combinations known to suppress racemization, such as DIC/Oxyma Pure.[4][6] 2. Avoid Excess Base: Use the minimum necessary amount of base, as excess base can promote racemization.[4]

Experimental Protocols

Standard Coupling Protocol for this compound
  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group of the resin-bound peptide (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (3-5 times).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3-5 equivalents), and an additive if required (e.g., HOBt or Oxyma Pure, 3-5 equivalents) in DMF.

  • Activation: Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended up to 12 hours.

  • Monitoring: Take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test to check for the presence of free primary amines.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Kaiser Test Protocol
  • Sample Preparation: Transfer a small sample of resin beads (approximately 1-2 mg) to a small glass test tube.

  • Washing: Wash the resin beads with ethanol (B145695) (2 x 0.5 mL) and then with pyridine (B92270) (2 x 0.5 mL).

  • Reagent Addition: Add 2-3 drops of each of the following three reagents to the resin beads:

  • Incubation: Heat the test tube at 100°C for 3-5 minutes.

  • Observation:

    • Blue beads: Indicate the presence of free primary amines (incomplete coupling).

    • Yellow/colorless beads: Indicate the absence of free primary amines (complete coupling).

Visualizing Workflows and Relationships

experimental_workflow Experimental Workflow for this compound Coupling start Start: Resin with free N-terminal amine prepare_reagents Prepare Activation Mixture: - this compound - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) start->prepare_reagents coupling Coupling Reaction (2-12 hours) prepare_reagents->coupling monitoring Monitor with Kaiser Test coupling->monitoring decision Coupling Complete? monitoring->decision wash Wash Resin with DMF next_cycle Proceed to Next Deprotection/Coupling Cycle wash->next_cycle decision->wash Yes double_couple Perform Double Coupling decision->double_couple No double_couple->coupling

Caption: Workflow for this compound coupling.

troubleshooting_logic Troubleshooting Logic for Incomplete Coupling start Positive Kaiser Test (Incomplete Coupling) cause1 Potential Cause: Steric Hindrance start->cause1 cause2 Potential Cause: Peptide Aggregation start->cause2 solution1a Extend Coupling Time cause1->solution1a solution1b Perform Double Coupling cause1->solution1b solution1c Use More Potent Coupling Reagent cause1->solution1c solution2a Change Solvent (e.g., NMP) cause2->solution2a solution2b Add Chaotropic Agents (e.g., LiCl) cause2->solution2b

Caption: Troubleshooting incomplete coupling reactions.

References

Preventing aggregation of peptides containing Fmoc-Glu(biotinyl-PEG)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing aggregation issues with peptides containing the Fmoc-Glu(biotinyl-PEG)-OH modification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is an amino acid derivative used in solid-phase peptide synthesis (SPPS). It consists of a glutamic acid residue where the side chain is modified with a biotin (B1667282) molecule linked via a polyethylene (B3416737) glycol (PEG) spacer. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This reagent is used to incorporate a biotin label into a peptide sequence, which is useful for a wide range of applications including affinity purification, immunoassays, and receptor localization studies that leverage the high-affinity interaction between biotin and streptavidin/avidin.[1][2]

Q2: Does the this compound moiety itself cause peptide aggregation?

A2: Generally, no. In fact, the PEG linker is specifically designed to be hydrophilic and flexible, which typically improves the solubility of the resulting peptide and reduces aggregation.[1][3][4][5][6][7] The PEG chain can act as a shield, minimizing non-specific hydrophobic interactions and preventing the peptide from getting buried in the hydrophobic pockets of proteins.[4][5] Aggregation issues in peptides containing this modification are more commonly attributed to the overall amino acid sequence of the peptide, particularly long stretches of hydrophobic residues.[8][9]

Q3: What are the primary causes of aggregation in peptides containing this modification?

A3: The primary causes of aggregation are related to the intrinsic properties of the peptide sequence rather than the biotin-PEG moiety itself. These include:

  • Hydrophobic Interactions: Sequences with a high content of hydrophobic amino acids (e.g., Val, Leu, Ile, Phe, Trp) are prone to self-associate and aggregate in aqueous solutions.[8]

  • Secondary Structure Formation: The peptide chain can form intermolecular hydrogen bonds, leading to the formation of β-sheet structures that can precipitate out of solution.[9]

  • High Peptide Concentration: At high concentrations, the proximity of peptide molecules increases the likelihood of intermolecular interactions and aggregation.[10]

  • Suboptimal Solution Conditions: Factors such as pH being close to the peptide's isoelectric point (pI), low ionic strength, and inappropriate buffer composition can significantly reduce peptide solubility and promote aggregation.[9][10]

Q4: What analytical techniques can be used to detect and characterize peptide aggregation?

A4: Several orthogonal analytical methods are recommended to characterize peptide aggregation:

  • Size Exclusion Chromatography (SEC-HPLC): This is a primary method for separating and quantifying soluble aggregates based on their hydrodynamic size. Aggregates will elute earlier than the monomeric peptide.[11][12]

  • Dynamic Light Scattering (DLS): DLS is a rapid and sensitive technique for detecting the presence of a wide range of aggregate sizes (from nanometers to microns) in a solution.[11][13][14] It is particularly useful for identifying small amounts of large aggregates that may not be easily detected by SEC.[11][14]

  • Reverse-Phase HPLC (RP-HPLC): While primarily a purity analysis tool, RP-HPLC can sometimes indicate aggregation if peaks become broad, tail, or if recovery is poor. It is often used in conjunction with mass spectrometry for peptide mapping.[15][16]

  • Visual Observation: The simplest method is to check for visible particulates or cloudiness in the peptide solution.[17]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, purification, and handling of peptides containing this compound.

Problem 1: Poor Solubility of the Crude Peptide After Cleavage

Symptoms:

  • The lyophilized crude peptide does not dissolve easily in standard solvents (e.g., water, acetonitrile/water mixtures).

  • The solution is cloudy or contains visible particulates.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Hydrophobic Peptide Sequence Dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or isopropanol (B130326) first, then slowly add the aqueous buffer to the desired concentration.[8][9] Always test solubility on a small aliquot first.[17]
pH is near the Isoelectric Point (pI) Adjust the pH of the buffer. For acidic peptides (net negative charge), try a basic buffer (e.g., 10% ammonium (B1175870) bicarbonate). For basic peptides (net positive charge), use an acidic buffer (e.g., 10% acetic acid).[8][17]
Intermolecular Hydrogen Bonding Use sonication (e.g., 3 cycles of 10-15 seconds on ice) to help break up aggregates and aid dissolution.[17] Gentle warming can also be effective, but should be used with caution to avoid degradation.[17]
Problem 2: Aggregation Detected During or After Purification

Symptoms:

  • A new peak appears in the void volume or at an earlier retention time during SEC-HPLC analysis.

  • DLS analysis shows a high polydispersity index (PdI) or the presence of large species.

  • The purified peptide precipitates out of solution during concentration or storage.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Peptide Concentration If possible, work with lower peptide concentrations during purification and storage. If high concentrations are necessary, screen for stabilizing excipients.
Inappropriate Formulation Buffer Optimize the formulation buffer. Consider adding stabilizing excipients such as sugars (sucrose, trehalose), polyols (glycerol), or specific amino acids (arginine, glycine) which are known to suppress aggregation.[10] Low concentrations of non-ionic surfactants (e.g., Polysorbate 20) can also prevent surface-induced aggregation.[10]
Storage Conditions For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Adding a cryoprotectant like glycerol (B35011) (e.g., 10-20%) can prevent aggregation during freeze-thaw cycles.[9] Avoid repeated freeze-thaw cycles.

Experimental Protocols & Methodologies

Protocol 1: General Peptide Solubilization Protocol

This protocol provides a systematic approach to solubilizing a lyophilized peptide.

  • Initial Characterization:

    • Calculate the net charge of the peptide at neutral pH. Assign +1 for each basic residue (K, R, H, N-terminus) and -1 for each acidic residue (D, E, C-terminus).[17]

  • Solubility Testing (Small Scale):

    • Use a small, non-critical aliquot of the peptide for initial tests.[17]

    • Centrifuge the vial briefly to ensure all powder is at the bottom.[17]

  • Stepwise Solubilization:

    • If the peptide is charged (net charge ≠ 0): Start with sterile, deionized water.

    • If the peptide is hydrophobic or neutral: Start with a minimal amount of an organic solvent such as DMSO or DMF.[8]

    • If solubility is poor:

      • For basic peptides (net positive charge), add 10% acetic acid dropwise.

      • For acidic peptides (net negative charge), add 10% ammonium bicarbonate or 0.1% NH₄OH dropwise.[8]

    • Once the peptide is dissolved in this initial solvent, slowly add the desired aqueous buffer to reach the final concentration.

  • Physical Disruption:

    • If particulates remain, sonicate the solution in an ice bath for 3 short bursts of 10-15 seconds.[17]

  • Final Preparation:

    • Once dissolved, centrifuge the solution to pellet any minor, insoluble material before use.

Protocol 2: Analysis of Peptide Aggregation by Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.

  • Sample Preparation:

    • Prepare the peptide solution in a well-defined, filtered (0.22 µm filter) buffer. The final concentration should be within the instrument's optimal range (typically 0.1 - 1.0 mg/mL, but this is system-dependent).

    • Ensure the solution is free of dust and other extraneous particles by centrifuging at high speed (e.g., >10,000 x g) for 5-10 minutes.

    • Carefully transfer the supernatant to a clean, dust-free DLS cuvette.

  • Instrument Setup:

    • Set the measurement temperature (e.g., 25°C). Allow the sample to equilibrate in the instrument for at least 5 minutes.

    • Input the correct viscosity and refractive index for the solvent.

  • Data Acquisition:

    • Perform at least three replicate measurements for each sample.

    • Set the instrument to acquire data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis:

    • Analyze the intensity distribution, volume distribution, and number distribution plots. The intensity distribution is most sensitive to large particles.

    • Key parameters to report are the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PdI), which indicates the breadth of the size distribution. A PdI < 0.2 is generally considered monodisperse.

    • The presence of multiple peaks, especially at larger sizes (>100 nm), is indicative of aggregation.[13]

Protocol 3: Analysis of Soluble Aggregates by SEC-HPLC

Size Exclusion Chromatography separates molecules based on their size in solution.

  • System Preparation:

    • Select an SEC column with a fractionation range appropriate for the expected size of the peptide monomer and potential aggregates.

    • Equilibrate the column extensively with the mobile phase (typically a physiological buffer like phosphate-buffered saline, pH 7.4) at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the peptide in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any large, insoluble particles.

  • Chromatographic Run:

    • Inject the sample onto the column.

    • Run the analysis isocratically (constant mobile phase composition).

    • Monitor the elution profile using UV detection, typically at 214 nm (for the peptide bond) and 280 nm (for Trp, Tyr residues).[18]

  • Data Analysis:

    • Aggregates, being larger, will elute before the monomeric peptide. The monomer peak should be the main species.

    • Integrate the peak areas to quantify the relative amounts of monomer, dimer, and higher-order soluble aggregates. The percentage of aggregate is a key purity attribute.

Visualizations

Troubleshooting_Workflow cluster_start Start: Peptide Aggregation Issue cluster_process Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Outcome Start Lyophilized Peptide Shows Poor Solubility or Solution Appears Cloudy SolubilityTest Step 1: Perform Systematic Solubility Test Start->SolubilityTest Analyze Step 2: Analyze for Aggregates (DLS, SEC-HPLC) SolubilityTest->Analyze If solubility is achieved Solvents Use Organic Co-Solvent (DMSO) Adjust Buffer pH Apply Sonication SolubilityTest->Solvents If solubility is poor Optimize Step 3: Optimize Solution & Storage Conditions Analyze->Optimize If aggregates are detected End Peptide is Soluble and Monomeric Analyze->End If no aggregates are detected Formulation Add Stabilizing Excipients (Arginine, Sucrose) Lower Peptide Concentration Optimize->Formulation Storage Aliquot and Store at -80°C Add Cryoprotectant (Glycerol) Optimize->Storage Solvents->Analyze Formulation->End Storage->End

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_outcome Result Lyophilized Lyophilized Peptide Solubilize Solubilize in Appropriate Buffer/Solvent Lyophilized->Solubilize Visual Visual Inspection (Clarity) Solubilize->Visual DLS Dynamic Light Scattering (DLS) (Size Distribution, PdI) Visual->DLS If Clear Troubleshoot Return to Troubleshooting Visual->Troubleshoot If Cloudy SEC SEC-HPLC (% Monomer, % Aggregate) DLS->SEC Proceed Proceed with Experiment SEC->Proceed If Monomeric SEC->Troubleshoot If Aggregated

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during solid-phase peptide synthesis, with a specific focus on incomplete Fmoc deprotection.

Troubleshooting Guide: Incomplete Fmoc Deprotection

Incomplete removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical issue in SPPS that can lead to the synthesis of deletion sequences, where one or more amino acids are missing from the final peptide.[1] This guide provides a systematic approach to diagnosing and resolving this problem.

Initial Assessment: Is Fmoc Deprotection Incomplete?

The first step in troubleshooting is to confirm that incomplete Fmoc deprotection is indeed the issue. Several analytical techniques can be employed for this purpose.

  • High-Performance Liquid Chromatography (HPLC): Analysis of a small, cleaved sample of the peptide from the resin is a definitive method. The presence of a significant peak corresponding to the Fmoc-containing peptide, which will have a longer retention time than the desired product, indicates incomplete deprotection.

  • Mass Spectrometry (MS): Mass analysis of the crude peptide mixture will reveal a mass corresponding to the target peptide and another mass that is 222.24 Da higher, which is the mass of the Fmoc group.[2]

  • Kaiser Test (Ninhydrin Test): This is a rapid, qualitative colorimetric test performed on the resin beads after the deprotection step. A negative result (yellow or brown beads) indicates the absence of free primary amines, suggesting that the Fmoc group has not been removed.[3] A positive result (dark blue beads) signifies successful deprotection.[3] It is important to note that this test is not reliable for N-terminal proline, which is a secondary amine.[4]

Troubleshooting Workflow

If incomplete Fmoc deprotection is confirmed, follow this workflow to identify and address the root cause.

G cluster_0 Diagnosis cluster_1 Troubleshooting Steps cluster_2 Resolution start Incomplete Fmoc Deprotection Suspected confirm Confirm with HPLC/MS and/or Kaiser Test start->confirm incomplete Deprotection Confirmed as Incomplete confirm->incomplete check_reagents Verify Reagent Quality (e.g., fresh piperidine (B6355638) solution) incomplete->check_reagents check_protocol Review Synthesis Protocol (times, concentrations) check_reagents->check_protocol Reagents OK difficult_sequence Consider 'Difficult Sequence' (steric hindrance, aggregation) check_protocol->difficult_sequence Protocol Correct optimize_conditions Optimize Deprotection Conditions difficult_sequence->optimize_conditions stronger_base Use Stronger/Alternative Base (e.g., DBU) optimize_conditions->stronger_base If still incomplete synthesis_proceeds Successful Deprotection: Proceed with Synthesis optimize_conditions->synthesis_proceeds stronger_base->synthesis_proceeds

A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Fmoc deprotection?

A1: Several factors can contribute to inefficient Fmoc removal:

  • Peptide Sequence and Structure: Certain peptide sequences, particularly those containing sterically hindered amino acids (e.g., Val, Ile, Thr) or those prone to aggregation (e.g., long chains of hydrophobic residues), can physically prevent the deprotection reagent from accessing the Fmoc group. The formation of secondary structures like β-sheets is a known cause of difficult deprotection.[5][6]

  • Suboptimal Reagents or Protocols: The use of degraded or impure reagents, such as an old piperidine solution, can significantly reduce deprotection efficiency. Additionally, inadequate reaction times, temperatures, or concentrations of the deprotection agent can lead to incomplete removal.

  • Poor Resin Swelling: If the solid support (resin) is not properly swelled, the peptide chains can be too close together, hindering the penetration of reagents.

  • Resin Overloading: High loading of the initial amino acid on the resin can lead to steric hindrance between growing peptide chains, impeding reagent access.

Q2: How can I detect incomplete Fmoc deprotection during my synthesis?

A2: Besides the post-synthesis analysis with HPLC and MS, you can monitor the deprotection step in real-time or perform qualitative tests:

  • UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine releases a dibenzofulvene (DBF) molecule, which then forms an adduct with piperidine. This adduct has a characteristic UV absorbance around 301 nm.[7] By collecting the filtrate after the deprotection step and measuring its absorbance, you can quantify the amount of Fmoc group removed. A lower than expected absorbance indicates incomplete deprotection.

  • Kaiser Test: As mentioned in the troubleshooting guide, this is a quick and sensitive colorimetric test for the presence of free primary amines on the resin. A negative result after deprotection is a strong indicator of a problem.

Q3: For a "difficult sequence," what changes can I make to my deprotection protocol?

A3: For sequences that are known to be challenging, several modifications to the standard protocol can be implemented:

  • Double Deprotection: Repeat the deprotection step with a fresh solution of the deprotection reagent to ensure complete removal of the Fmoc group.

  • Increase Reaction Time and/or Temperature: Extending the deprotection time or slightly increasing the reaction temperature (e.g., to 30-35°C) can improve the efficiency for sterically hindered residues.[8] However, be cautious with temperature increases as they can promote side reactions like aspartimide formation.

  • Use a Stronger Base: For particularly stubborn sequences, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine or piperazine.[9] A common cocktail is 2% DBU and 20% piperidine in DMF.[10]

Q4: Are there alternatives to piperidine for Fmoc deprotection?

A4: Yes, while 20% piperidine in DMF is the standard, other reagents can be used, especially to mitigate certain side reactions or for "difficult" sequences. Some alternatives include:

  • Piperazine (PZ): Can be used as an alternative to piperidine.

  • 4-Methylpiperidine (4MP): Shows similar deprotection kinetics to piperidine.[11]

  • DBU: As mentioned, DBU is a stronger base that can be effective for challenging deprotections.[9]

Data Presentation

Table 1: Comparison of Half-Deprotection Times (t½) for Fmoc-Val with Various Bases

Base (in DMF)ConcentrationHalf-life (t½) of Fmoc-Val deprotectionReference
Piperidine20% (v/v)~6-7 seconds[7]
Piperazine20% (v/v)~15 seconds
DBU2% (v/v)~20 seconds
Morpholine50% (v/v)~1 minute[12]

Table 2: Deprotection Kinetics of Different Amino Acids with Various Reagents

Amino AcidDeprotection Reagent (in DMF)Time (min)Deprotection Efficiency (%)Reference
Fmoc-L-Leucine-OH20% Piperidine3~80[11]
Fmoc-L-Leucine-OH20% 4-Methylpiperidine3~80[11]
Fmoc-L-Leucine-OH10% Piperazine3~80[11]
Fmoc-L-Arginine(Pbf)-OH20% Piperidine10>95[11]
Fmoc-L-Arginine(Pbf)-OH20% 4-Methylpiperidine10>95[11]
Fmoc-L-Arginine(Pbf)-OH10% Piperazine10~90[11]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 1 min).

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate the mixture at room temperature for 5-10 minutes.

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection (Recommended): Add a fresh portion of 20% piperidine in DMF and agitate for another 10-15 minutes.

  • Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.

Protocol 2: UV-Vis Monitoring of Fmoc Deprotection

  • Collect Filtrate: During the deprotection steps (Protocol 1, steps 3 and 5), collect the filtrate in a volumetric flask of a known volume (e.g., 25 mL).

  • Dilute: Dilute the collected filtrate to the mark with DMF.

  • Measure Absorbance: Using a quartz cuvette with a 1 cm path length, measure the absorbance of the diluted solution at 301 nm against a DMF blank.

  • Calculate Fmoc Cleavage: The amount of Fmoc group cleaved can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the piperidine-dibenzofulvene adduct (typically ~7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length (1 cm). This can be compared to the theoretical loading of the resin to assess the completeness of the deprotection.[13]

Protocol 3: Kaiser Test (Ninhydrin Test)

This protocol is for the qualitative detection of free primary amines on the resin.

Reagents:

  • Solution A: 1 g of ninhydrin (B49086) in 20 mL of n-butanol.[4]

  • Solution B: 40 g of phenol (B47542) in 20 mL of n-butanol.[4]

  • Solution C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[4]

Procedure:

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 110°C for 5 minutes.[4]

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).

    • Yellow/Brown/No Color Change: Negative result, indicating the absence of free primary amines (incomplete deprotection).

Mandatory Visualization

G cluster_0 Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct (Washed away) Piperidine->DBF_Adduct Scavenging Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination Free_Amine H2N-Peptide-Resin (Ready for next coupling) Beta_Elimination->Free_Amine DBF Dibenzofulvene (DBF) Beta_Elimination->DBF CO2 CO2 Beta_Elimination->CO2 DBF->DBF_Adduct

The mechanism of Fmoc group removal by piperidine.

References

Technical Support Center: Strategies to Improve Yield in Solid-Phase Synthesis with Fmoc-Glu(biotinyl-PEG)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during solid-phase peptide synthesis (SPPS) when incorporating Fmoc-Glu(biotinyl-PEG)-OH.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a desirable building block for peptide synthesis?

This compound is a valuable reagent for introducing a biotin (B1667282) label onto a peptide. The key advantages include:

  • Excellent Solubility: This derivative exhibits high solubility in common SPPS solvents such as dimethylformamide (DMF), which is a significant advantage over other biotinylating reagents like Fmoc-Lys(biotin)-OH.[1]

  • Reduced Steric Hindrance: The polyethylene (B3416737) glycol (PEG) spacer between the glutamic acid and the biotin moiety minimizes steric hindrance.[1] This facilitates the interaction between the biotin and its binding partners, such as avidin (B1170675) or streptavidin.[1]

  • Minimized Non-Specific Interactions: The hydrophilic nature of the PEG linker helps to prevent non-specific binding that can occur with more hydrophobic spacers.[1]

Q2: I am experiencing low coupling efficiency and overall low yield when using this compound. What are the potential causes?

Low yield when incorporating this modified amino acid is a common issue and can stem from several factors:

  • Steric Hindrance: The biotin-PEG moiety, although designed to reduce steric hindrance in the final peptide, can present a bulky obstacle during the coupling reaction itself. This can slow down the reaction and lead to incomplete coupling.

  • Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support. This aggregation can block access of the activated this compound to the N-terminal amine of the peptide, resulting in failed or incomplete coupling.

  • Suboptimal Coupling Conditions: Standard coupling protocols may not be sufficient for this sterically demanding amino acid. The choice of coupling reagent, reaction time, and temperature are critical for achieving high efficiency.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency of this compound

Symptoms:

  • Positive Kaiser test (or other ninhydrin-based test) after the coupling step, indicating free primary amines.

  • Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide without the biotinylated residue (a deletion sequence).

  • Low overall yield of the final biotinylated peptide.

Strategies for Improvement:

  • Optimize Coupling Reagents: For sterically hindered amino acids, more potent coupling reagents are often necessary. Consider switching from standard carbodiimide-based reagents (like DIC/HOBt) to uronium/aminium or phosphonium (B103445) salt-based reagents.

    Coupling Reagent ClassExamplesSuitability for this compoundNotes
    Carbodiimides DIC/HOBt, DCC/HOBtMay be insufficient for efficient coupling.Standard, cost-effective reagents, but may lead to lower yields with bulky residues.
    Uronium/Aminium Salts HBTU, HATU, HCTUHighly Recommended. HATU is often considered the most reactive.Faster reaction times and generally higher coupling efficiencies for difficult couplings.
    Phosphonium Salts PyBOP, PyAOPHighly Recommended. Excellent for sterically hindered couplings.
  • Perform a Double Coupling: A second coupling step with a fresh solution of activated this compound can significantly increase the yield of the desired product. In some cases, even a triple coupling may be necessary for quantitative biotinylation.[2]

  • Increase Reaction Time and Temperature: Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can help drive the reaction to completion. Gently increasing the temperature (e.g., to 30-40°C) can also improve coupling efficiency, but should be done with caution to avoid potential side reactions.

Issue 2: Peptide Aggregation during Synthesis

Symptoms:

  • Resin beads clumping together.

  • Reduced swelling of the resin.

  • Inconsistent results from colorimetric tests (e.g., Kaiser test).

  • Low yield and purity of the final peptide.

Strategies to Mitigate Aggregation:

  • Solvent Choice: While DMF is a standard solvent, consider using N-methylpyrrolidone (NMP), which has a higher polarity and can improve the solvation of the peptide-resin.[3] For particularly difficult sequences, a mixture of solvents, such as DMF/DCM or the addition of a small amount of DMSO, may be beneficial.

  • Chaotropic Agents: The addition of chaotropic salts, such as LiCl or KSCN, to the coupling and deprotection solutions can help to disrupt secondary structures and improve reagent accessibility.

Experimental Protocols

Protocol 1: Double Coupling of this compound

This protocol is recommended when a single coupling proves to be inefficient.

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with 20% piperidine (B6355638) in DMF for the standard deprotection time (e.g., 2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • First Coupling:

    • Prepare the activation solution:

      • Dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 3 eq.) in DMF.

      • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Drain the reaction solution.

  • Washing:

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Second Coupling:

    • Prepare a fresh activation solution as described in step 2.

    • Add the fresh solution to the resin and agitate for another 1-2 hours.

  • Final Wash and Monitoring:

    • Drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test on a small sample of the resin to confirm the absence of free amines. If the test is still positive, a third coupling may be considered.

Protocol 2: Test Cleavage to Assess Coupling Efficiency

A small-scale test cleavage can provide valuable information about the success of the coupling reaction without consuming all of your material.

  • Sample Collection:

    • After the final wash step of the coupling reaction, withdraw a small amount of the dried peptide-resin (approximately 5-10 mg).

  • Cleavage:

    • Place the resin in a microcentrifuge tube.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

    • Allow the cleavage to proceed for 2-3 hours at room temperature.

  • Analysis:

    • Precipitate the cleaved peptide with cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Analyze the sample by mass spectrometry (MS) to determine the molecular weight and confirm the successful incorporation of the this compound.

Visualizations

SPPS_Troubleshooting_Workflow start Start SPPS Cycle deprotection Fmoc Deprotection start->deprotection coupling Couple this compound deprotection->coupling wash Wash Resin coupling->wash kaiser_test Kaiser Test wash->kaiser_test ms_analysis Test Cleavage & MS Analysis kaiser_test->ms_analysis Positive next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative double_coupling Perform Double Coupling ms_analysis->double_coupling Deletion Sequence Confirmed optimize_reagents Optimize Coupling Reagents (e.g., HATU) ms_analysis->optimize_reagents Low Yield of Desired Product double_coupling->wash optimize_reagents->coupling end Synthesis Complete next_cycle->end

Caption: Troubleshooting workflow for low coupling efficiency in SPPS.

Low_Yield_Diagnosis start Low Final Yield of Biotinylated Peptide check_coupling Review Coupling Efficiency Data (Kaiser tests, MS of crude product) start->check_coupling check_deprotection Review Fmoc Deprotection Conditions start->check_deprotection check_aggregation Observe Resin for Aggregation start->check_aggregation incomplete_coupling Incomplete Coupling of This compound check_coupling->incomplete_coupling incomplete_deprotection Incomplete Fmoc Removal check_deprotection->incomplete_deprotection aggregation_issue Peptide Aggregation check_aggregation->aggregation_issue solution1 Implement Double Coupling Use Potent Coupling Reagents (HATU/PyBOP) incomplete_coupling->solution1 solution2 Increase Deprotection Time Use Fresh Piperidine Solution incomplete_deprotection->solution2 solution3 Change Solvent (e.g., NMP) Add Chaotropic Agents aggregation_issue->solution3

Caption: Decision tree for diagnosing the cause of low peptide yield.

References

Impact of Fmoc-Glu(biotinyl-PEG)-OH on peptide stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fmoc-Glu(biotinyl-PEG)-OH in peptide synthesis. It addresses common challenges related to peptide stability and storage and offers practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary advantages in peptide synthesis?

This compound is an amino acid derivative used in solid-phase peptide synthesis (SPPS) to incorporate a biotin (B1667282) label attached to a polyethylene (B3416737) glycol (PEG) spacer via a glutamic acid residue. Its key advantages include:

  • Improved Solubility: It exhibits excellent solubility in common SPPS solvents like dimethylformamide (DMF), which is a significant advantage over less soluble reagents like Fmoc-Lys(biotin)-OH.[1]

  • Reduced Steric Hindrance: The flexible PEG spacer minimizes steric hindrance between the biotin moiety and the peptide, which can lead to better binding with avidin (B1170675) or streptavidin.[1]

  • Minimized Non-Specific Interactions: The hydrophilic nature of the PEG linker helps to reduce non-specific binding that can occur with more hydrophobic spacers.[1]

  • Enhanced Stability: PEGylation, in general, can increase the stability and bioavailability of peptides.[2]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[3] For short-term use, storage at 4°C is acceptable.

Q3: How does the incorporation of this compound affect the stability of the final peptide?

The incorporation of a biotin-PEG moiety is generally expected to enhance peptide stability. Here's a breakdown of the anticipated effects:

  • Proteolytic Resistance: The PEG chain can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation.

  • Increased Solubility and Reduced Aggregation: The hydrophilic PEG linker can improve the overall solubility of the peptide in aqueous solutions and reduce its propensity to aggregate, which is a common issue with hydrophobic peptides.[4]

  • Biotin Stability: The biotin group itself is a very stable molecule and is not prone to degradation under typical storage and experimental conditions.[5] Biotinylated proteins have been shown to be stable for years when stored frozen.[5]

Q4: What are the best practices for storing peptides containing a biotinyl-PEG modification?

For optimal long-term stability of your biotinylated-PEGylated peptide, follow these guidelines:

  • Lyophilized Form: Store the peptide in a lyophilized (powder) form at -20°C or -80°C in a dark, dry environment.[6][7]

  • In Solution: If the peptide must be stored in solution, use a sterile, slightly acidic buffer (pH 5-6).[6] Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][7] Store frozen at -20°C or -80°C.

  • Avoid Moisture and Oxidation: Tightly seal all containers and consider using a desiccant. For peptides containing oxidation-prone residues like Cys, Met, or Trp, storing under an inert gas (nitrogen or argon) is recommended.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and handling of peptides incorporating this compound.

Issue 1: Low Coupling Efficiency

Possible Causes:

  • Steric Hindrance: this compound is a bulky amino acid derivative, which can lead to slower coupling kinetics.

  • Peptide Aggregation: The growing peptide chain on the resin may aggregate, making the N-terminal amine less accessible for coupling.[4]

  • Suboptimal Activation: The activation of the carboxylic acid of this compound may be insufficient with standard coupling reagents.

Troubleshooting Steps:

  • Optimize Coupling Reagents: Switch to more potent coupling reagents like HATU, HCTU, or PyBOP, especially for difficult couplings.[8]

  • Increase Coupling Time: Extend the coupling reaction time to 4 hours or even overnight to allow the reaction to go to completion.[8]

  • Perform a Double Coupling: After the initial coupling, wash the resin and perform a second coupling with a fresh solution of activated this compound.[8]

  • Elevate Temperature: Cautiously increase the reaction temperature to 30-40°C to improve the coupling rate. Monitor for potential side reactions.[8]

  • Monitor the Reaction: Use a qualitative test like the Kaiser test to check for the presence of free primary amines, indicating incomplete coupling. Note that the Kaiser test is not suitable for secondary amines like proline.[8]

Issue 2: Peptide Aggregation During Synthesis

Possible Causes:

  • Hydrophobic Sequences: Peptides with a high content of hydrophobic amino acids are prone to aggregation on the resin.

  • Secondary Structure Formation: The elongating peptide chain can form stable secondary structures (e.g., β-sheets) that hinder reagent accessibility.[9]

Troubleshooting Steps:

  • Use Chaotropic Salts: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt secondary structures.

  • Incorporate Backbone Protection: The use of pseudoproline dipeptides or Dmb-dipeptides can disrupt aggregation.[4]

  • Choose Appropriate Resins: PEG-based resins (e.g., NovaSyn® TG, NovaPEG) can improve solvation of the growing peptide chain and reduce aggregation.[4]

Issue 3: Side Reactions During Cleavage and Deprotection

Possible Causes:

  • Reactive Intermediates: The cleavage cocktail, typically containing trifluoroacetic acid (TFA), generates reactive carbocations from the protecting groups that can modify sensitive amino acid residues.

  • Incomplete Scavenging: Insufficient or inappropriate scavengers in the cleavage cocktail can lead to side product formation.

Troubleshooting Steps:

  • Select the Right Cleavage Cocktail: The choice of scavengers depends on the peptide sequence. A common and effective cocktail for most sequences is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[10]

  • Protect Sensitive Residues: For peptides containing Trp, Met, Cys, or Tyr, the addition of scavengers like 1,2-ethanedithiol (B43112) (EDT) or thioanisole (B89551) is recommended.[11][12]

  • Optimize Cleavage Time: While a 2-hour cleavage is often sufficient, longer times may be needed for complete deprotection of certain side-chain protecting groups.[11] It is advisable to perform a small-scale trial cleavage to determine the optimal time.

Data Presentation

While specific quantitative data for the impact of this compound on peptide stability is limited in the literature, the following tables summarize the expected qualitative effects and provide a template for presenting such data if it becomes available.

Table 1: Qualitative Impact of this compound on Peptide Properties

PropertyExpected ImpactRationale
Solubility IncreasedThe hydrophilic PEG chain improves solubility in aqueous buffers.
Stability IncreasedPEG provides steric hindrance against proteases, and biotin is a stable moiety.[2][5]
Aggregation DecreasedThe PEG linker can disrupt intermolecular interactions that lead to aggregation.[4]
Binding to Avidin/Streptavidin ImprovedThe PEG spacer reduces steric hindrance, allowing for better binding affinity.[1]

Table 2: Template for Quantitative Peptide Stability Data

Peptide SequenceModificationStorage ConditionHalf-life (t½)Degradation Product(s)
[Example Peptide]None37°C in human serumDataData
[Example Peptide]C-terminal Biotin-PEG37°C in human serumDataData
[Example Peptide]Internal Glu(biotinyl-PEG)37°C in human serumDataData

Data in this table is illustrative. Researchers should perform their own stability studies to obtain quantitative data for their specific peptides.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound in Automated SPPS

This protocol provides a general guideline for incorporating this compound using an automated peptide synthesizer.

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20-40% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. A typical protocol involves a short treatment (e.g., 3 minutes) followed by a longer treatment (e.g., 12 minutes).[6]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Activation and Coupling:

    • Prepare a solution of this compound (typically 3-5 equivalents relative to the resin loading).

    • Add a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) and a base (e.g., DIPEA; 6-10 equivalents) to the amino acid solution to pre-activate it for a few minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for at least 40 minutes. For this bulky amino acid, consider extending the coupling time to 2-4 hours.[6]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

Protocol 2: Assessing Peptide Stability by RP-HPLC and Mass Spectrometry

This protocol outlines a method to evaluate the stability of a biotinylated-PEGylated peptide in a biological matrix.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable buffer (e.g., PBS, pH 7.4) to a known concentration.

    • Prepare a solution of the biological matrix (e.g., human serum, plasma, or cell culture medium).

  • Incubation:

    • Mix the peptide solution with the biological matrix at a defined ratio.

    • Incubate the mixture at a physiological temperature (e.g., 37°C).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately quench the enzymatic activity by adding a strong acid (e.g., TFA to a final concentration of 1%) or an organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation products.

    • Monitor the elution profile using a UV detector (typically at 214 or 280 nm).

    • Collect fractions corresponding to the intact peptide and any degradation products and analyze them by mass spectrometry (e.g., LC-MS or MALDI-TOF) to identify the cleavage sites.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of the remaining intact peptide against time and determine the peptide's half-life (t½).

Visualizations

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Sequence Complete cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (MS, HPLC) purification->analysis end Final Peptide analysis->end

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Troubleshooting_Logic start Problem Encountered during SPPS low_yield Low Crude Peptide Yield/ Purity start->low_yield incomplete_coupling Incomplete Coupling? low_yield->incomplete_coupling Yes aggregation Peptide Aggregation? incomplete_coupling->aggregation No solution1 Use stronger coupling reagents (HATU, HCTU) Increase coupling time Double couple incomplete_coupling->solution1 Yes side_reactions Side Reactions during Cleavage? aggregation->side_reactions No solution2 Use PEG-based resin Add chaotropic salts (LiCl) Incorporate backbone protection aggregation->solution2 Yes solution3 Optimize scavenger cocktail (e.g., add EDT for Trp/Met) Optimize cleavage time side_reactions->solution3 Yes

Caption: Troubleshooting logic for common issues in SPPS.

References

Validation & Comparative

A Head-to-Head Comparison: Fmoc-Glu(biotinyl-PEG)-OH vs. Fmoc-Lys(biotin)-OH for Enhanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of biotinylated peptides, the choice of biotin-containing amino acid is a critical determinant of success. This guide provides an in-depth comparison of two commonly used reagents: Fmoc-Glu(biotinyl-PEG)-OH and Fmoc-Lys(biotin)-OH. By examining their performance in solid-phase peptide synthesis (SPPS), this document aims to equip researchers with the necessary information to make an informed decision for their specific application.

The strategic incorporation of biotin (B1667282) into a peptide sequence enables a multitude of downstream applications, including affinity purification, immunoassays, and cellular localization studies. The two most prevalent Fmoc-protected amino acids for this purpose are those based on glutamic acid and lysine. While both serve the fundamental role of introducing a biotin moiety, their distinct chemical structures give rise to significant differences in their handling, performance, and the properties of the final biotinylated peptide.

Key Performance Attributes at a Glance

FeatureThis compoundFmoc-Lys(biotin)-OH
Solubility in SPPS Solvents (e.g., DMF, NMP) Excellent solubility in DMF and other common SPPS solvents[1][2][3][4].Poor to low solubility in DMF[5]; solubility is improved in NMP or by the addition of DIPEA to DMF[5].
Aqueous Solubility of Resulting Peptide The hydrophilic PEG linker enhances the water solubility of the final peptide[1][2].Can result in peptides with lower aqueous solubility, potentially leading to aggregation.
Steric Hindrance for Biotin-Avidin Binding The flexible PEG spacer minimizes steric hindrance, facilitating efficient binding to avidin (B1170675) or streptavidin[1][2][3].The shorter linker can lead to steric hindrance, potentially reducing binding affinity[6].
Non-Specific Binding The hydrophilic nature of the PEG linker minimizes non-specific hydrophobic interactions[1][2][3].The more hydrophobic nature of the linker may increase the potential for non-specific binding.
Handling during Synthesis Easier to handle due to high solubility, leading to more reliable and reproducible coupling reactions.Can be challenging to fully dissolve, potentially leading to incomplete coupling and lower yields.

In-Depth Analysis

Solubility: A Critical Factor in SPPS

One of the most significant advantages of this compound is its excellent solubility in common solid-phase peptide synthesis solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP)[1][2][3][4]. This high solubility ensures a homogeneous reaction mixture, which is crucial for achieving high coupling efficiencies and minimizing the risk of peptide aggregation on the solid support.

In contrast, Fmoc-Lys(biotin)-OH is known for its poor solubility in DMF[5]. Researchers often need to employ alternative solvents like NMP or use additives such as diisopropylethylamine (DIPEA) to aid in its dissolution[5]. Incomplete dissolution can lead to lower effective concentrations of the amino acid, resulting in incomplete coupling reactions and the generation of deletion sequences, which complicates the purification of the final peptide.

The PEG Linker: More Than Just a Spacer

The polyethylene (B3416737) glycol (PEG) linker in this compound offers several benefits beyond simply connecting the biotin to the glutamic acid side chain.

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG spacer arm physically separates the biotin moiety from the peptide backbone. This separation minimizes steric hindrance, allowing for more efficient and favorable binding to the deep biotin-binding pocket of avidin and streptavidin[1][2][3]. This can lead to improved sensitivity and performance in downstream applications.

  • Enhanced Hydrophilicity: The hydrophilic character of the PEG linker not only improves the solubility of the amino acid derivative itself but also imparts greater water solubility to the final biotinylated peptide[1][2]. This is particularly advantageous for biological assays performed in aqueous buffers, as it can prevent peptide aggregation and improve bioavailability.

  • Minimized Non-Specific Interactions: The PEG linker helps to shield the biotinylated peptide from non-specific hydrophobic interactions with other proteins or surfaces, thereby reducing background noise in assays[1][2][3].

Experimental Protocols

The following are generalized protocols for the incorporation of this compound and Fmoc-Lys(biotin)-OH into a peptide sequence using manual solid-phase peptide synthesis with Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids

  • This compound or Fmoc-Lys(biotin)-OH

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) solution (20% in DMF)

  • Dimethylformamide (DMF)

  • N-methyl-2-pyrrolidone (NMP) (recommended for Fmoc-Lys(biotin)-OH)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

Protocol for this compound Incorporation:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling:

    • Dissolve this compound (2-4 equivalents) and a coupling agent like HBTU (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.

    • Add DIPEA (4-8 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Confirmation of Coupling: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation: Continue with the synthesis of the peptide by repeating the deprotection, washing, and coupling steps for the subsequent amino acids.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by reverse-phase HPLC.

Protocol for Fmoc-Lys(biotin)-OH Incorporation:

Follow the same steps as for this compound with the following modifications for the coupling step:

  • Coupling (Modified):

    • Due to the poor solubility of Fmoc-Lys(biotin)-OH in DMF, it is recommended to use NMP as the solvent.

    • Alternatively, to dissolve Fmoc-Lys(biotin)-OH in DMF, add DIPEA to the DMF before adding the amino acid and coupling reagents. Gentle warming may also be necessary.

    • Dissolve Fmoc-Lys(biotin)-OH (2-4 equivalents) and a coupling agent like HATU (2-4 equivalents) in NMP or the DMF/DIPEA mixture.

    • Add additional DIPEA (4-8 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and allow for an extended coupling time (e.g., 4 hours to overnight) to ensure complete reaction.

Experimental and Logical Workflows

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive Repeat Repeat for next AA Kaiser->Repeat Negative Repeat->Deprotection Cleavage Cleavage & Deprotection Repeat->Cleavage Purification HPLC Purification Cleavage->Purification

SPPS Workflow Diagram

Biotin-Avidin Based Pull-Down Assay Workflow

Pull_Down_Workflow Biotin_Peptide Biotinylated Peptide Incubate1 Incubation to Bind Peptide Biotin_Peptide->Incubate1 Streptavidin_Beads Streptavidin-Coated Beads Streptavidin_Beads->Incubate1 Wash1 Washing Incubate1->Wash1 Incubate2 Incubation with Lysate Wash1->Incubate2 Cell_Lysate Cell Lysate (Prey Proteins) Cell_Lysate->Incubate2 Wash2 Washing Incubate2->Wash2 Elution Elution of Interacting Proteins Wash2->Elution Analysis Analysis (e.g., Western Blot, MS) Elution->Analysis

Pull-Down Assay Workflow

Signaling Pathway Example: GPCR Activation

Biotinylated peptide ligands are frequently used to study G-protein coupled receptor (GPCR) signaling. The biotin tag allows for the purification of the receptor-ligand complex and the identification of interacting partners.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activates cAMP cAMP Effector->cAMP Produces Ligand Biotinylated Peptide Ligand Ligand->GPCR Binds ATP ATP ATP->Effector PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets leading to

GPCR Signaling Pathway

Conclusion

For routine and challenging peptide syntheses, this compound emerges as the superior choice due to its excellent solubility, which translates to more efficient and reliable coupling reactions. The integrated PEG linker not only enhances the aqueous solubility of the final peptide but also minimizes steric hindrance for biotin-avidin interactions, leading to improved performance in downstream biological assays. While Fmoc-Lys(biotin)-OH is a viable option, particularly when cost is a primary concern, researchers must be prepared to address its poor solubility to avoid potential synthesis failures and purification difficulties. The initial investment in the PEGylated reagent can often be justified by the time and resources saved during synthesis and the enhanced quality and performance of the final biotinylated peptide.

References

Revolutionizing Bioconjugation: A Comparative Analysis of Steric Hindrance Effects of Biotinylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biochemical research and drug development, biotinylation stands out as a cornerstone technique for labeling and purifying proteins and other molecules.[1][2] The unparalleled high-affinity interaction between biotin (B1667282) and streptavidin is leveraged in a myriad of applications, from immunoassays to sophisticated protein interaction studies.[1][2][3] However, the efficacy of these applications can be significantly hampered by steric hindrance, a phenomenon where the bulky nature of molecules impedes the biotin-streptavidin binding. This guide provides an in-depth comparison of Fmoc-Glu(biotinyl-PEG)-OH with other common biotinylation reagents, focusing on how their structural differences, particularly the inclusion of a Polyethylene Glycol (PEG) spacer, can mitigate steric hindrance and enhance experimental outcomes.[4]

Understanding the Impact of Steric Hindrance

Steric hindrance can occur when the biotin molecule, attached to a larger protein or peptide, is physically blocked from accessing the binding pocket of streptavidin. This is particularly problematic when the biotin is attached via a short linker, potentially leading to reduced binding efficiency, lower signal detection, and inaccurate quantification in assays.[5] The introduction of a flexible spacer arm, such as a PEG linker, between the biotin and the target molecule is a critical strategy to overcome this challenge.[2][4] This spacer effectively extends the biotin moiety away from the surface of the molecule, improving its accessibility to streptavidin.[5]

A Head-to-Head Comparison of Biotinylation Reagents

To illustrate the practical implications of linker length and composition, we compare this compound with a standard, short-linker biotinylation reagent, NHS-Biotin.

FeatureThis compoundNHS-BiotinSulfo-NHS-LC-Biotin
Structure Biotin attached via a long, hydrophilic PEG linker to a glutamic acid residue with an Fmoc protecting group.Biotin attached to an N-hydroxysuccinimide (NHS) ester via a short valeric acid linker.Biotin attached to a water-soluble sulfo-NHS ester via a longer 6-carbon "long chain" (LC) linker.
Linker Type & Length Long, flexible, and hydrophilic PEG chain.Short, relatively hydrophobic alkyl chain (~13.5 Å).Extended alkyl chain (~22.4 Å).
Solubility Excellent solubility in both aqueous and organic solvents.[4]Primarily soluble in organic solvents like DMSO or DMF.Water-soluble due to the sulfo group.
Primary Application Ideal for solid-phase peptide synthesis (SPPS) and biotinylating peptides and proteins where steric hindrance is a concern.[4]General-purpose biotinylation of proteins and antibodies.Biotinylation of cell surface proteins and other applications requiring a water-soluble reagent.
Steric Hindrance Mitigation Highly effective due to the long and flexible PEG spacer.[4]Less effective, prone to steric hindrance issues.[6]Moderately effective, the longer chain provides some spacing.

Visualizing the Solution to Steric Hindrance

The following diagrams illustrate the concept of steric hindrance and how the structural differences in biotinylation reagents can influence the outcome of an experiment.

StericHindrance cluster_short_linker Short Linker (e.g., NHS-Biotin) cluster_long_linker Long PEG Linker (this compound) Protein_A Target Protein Biotin_A Biotin Protein_A->Biotin_A Streptavidin_A Streptavidin Biotin_A->Streptavidin_A   Binding   Impeded Hindrance Steric Hindrance Protein_B Target Protein Biotin_B Biotin Protein_B->Biotin_B PEG Linker Streptavidin_B Streptavidin Biotin_B->Streptavidin_B   Successful   Binding

Caption: Conceptual diagram of steric hindrance.

Performance Data: The PEG Advantage in Practice

While direct quantitative comparisons for this compound are often application-specific, the principles are well-established in studies comparing different linker lengths. Research has shown that longer, flexible linkers, such as PEG, significantly improve the binding efficiency of biotinylated molecules to streptavidin-coated surfaces.[5][7]

ParameterShort Linker (e.g., NHS-Biotin)Long PEG Linker (e.g., this compound)
Relative Binding Signal (ELISA) Lower signal intensity, especially with large target proteins.Higher signal intensity, indicating more efficient binding.
Protein Recovery (Pull-down Assay) Can result in lower yields of pulled-down protein complexes.[6]Leads to higher recovery rates due to improved capture efficiency.
Binding Kinetics (SPR) May show slower association rates (ka) due to steric hindrance.Exhibits faster association rates as the biotin is more accessible.
Non-specific Binding The hydrophobic nature of the alkyl linker can sometimes lead to non-specific interactions.The hydrophilic PEG linker minimizes non-specific binding.[4]

Experimental Protocols

To provide a practical context, here are summarized protocols for a biotinylated peptide pull-down assay, a common application where steric hindrance is a critical factor.

Protocol 1: Biotinylated Peptide Pull-Down Assay

This assay is used to identify proteins that interact with a specific peptide of interest.[1][8]

Materials:

  • Biotinylated peptide (synthesized with this compound for optimal results)

  • Cell or tissue lysate

  • Streptavidin-conjugated magnetic beads[9]

  • Binding buffer (e.g., PBS with 0.1% NP-40)[8]

  • Wash buffer (same as binding buffer)

  • Elution buffer (e.g., 2x SDS-PAGE sample buffer)[10]

Workflow:

PullDownWorkflow start Start: Prepare Cell Lysate incubate_peptide Incubate lysate with biotinylated peptide (4°C, 4h to overnight) start->incubate_peptide incubate_beads Add prepared beads to lysate-peptide mixture (4°C, 1-2h) incubate_peptide->incubate_beads prepare_beads Prepare streptavidin beads: Wash 3x with binding buffer prepare_beads->incubate_beads wash_beads Wash beads 3-5x with wash buffer to remove non-specific binders incubate_beads->wash_beads elute_proteins Elute bound proteins (e.g., boil in SDS buffer) wash_beads->elute_proteins analyze Analyze eluate by Western Blot or Mass Spec. elute_proteins->analyze

Caption: Workflow for a biotinylated peptide pull-down assay.

Detailed Steps:

  • Incubation: Incubate the cell lysate with the biotinylated peptide for 4 hours to overnight at 4°C to allow for the formation of protein-peptide complexes.[8][10]

  • Bead Preparation: While the incubation is in progress, wash the streptavidin magnetic beads three times with binding buffer to equilibrate them.[9][10]

  • Capture: Add the washed streptavidin beads to the lysate-peptide mixture and incubate for an additional 1-2 hours at 4°C to capture the biotinylated peptide and any interacting proteins.[10]

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with wash buffer to remove unbound proteins.

  • Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the captured proteins.[8]

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify the interacting partners.

Conclusion and Recommendations

The choice of biotinylation reagent has a profound impact on the success of experiments that rely on the biotin-streptavidin interaction. While short-linker reagents like NHS-Biotin have their applications, they are often suboptimal in scenarios where the biotinylated molecule is large or the binding site is sterically hindered.

This compound emerges as a superior choice for several reasons:

  • Reduced Steric Hindrance: The long, flexible PEG linker effectively distances the biotin moiety from the target molecule, ensuring unhindered access for streptavidin.[4]

  • Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of the resulting biotinylated peptide or protein, which is particularly beneficial for subsequent biochemical assays.[4][11]

  • Minimized Non-specific Binding: PEG is known for its ability to reduce non-specific protein adsorption, leading to cleaner results and a higher signal-to-noise ratio in assays like pull-downs and ELISAs.[4]

For researchers engaged in peptide synthesis and the study of protein-protein interactions, utilizing this compound can lead to more reliable and reproducible data. By mitigating the effects of steric hindrance, this reagent allows the full potential of the powerful biotin-streptavidin system to be realized.

References

Taming Non-Specific Binding: The Clear Advantage of PEG Spacers in Biotinylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and sensitivity in their assays, minimizing non-specific binding is a paramount challenge. In the realm of biotinylation, the incorporation of a Polyethylene Glycol (PEG) spacer into the reagent design has emerged as a critical advancement. This guide provides an objective comparison of biotinylation reagents with and without PEG spacers, supported by experimental data and detailed protocols, to illustrate the significant advantages conferred by PEGylation in reducing non-specific interactions and enhancing overall assay performance.

The streptavidin-biotin interaction is a cornerstone of many life science applications due to its high affinity and specificity. However, the inherent properties of biotin (B1667282) and the biomolecules it is conjugated to can lead to undesirable non-specific binding, resulting in high background noise and reduced assay sensitivity. The introduction of a flexible, hydrophilic PEG spacer between the biotin molecule and its reactive group offers a powerful solution to this problem.

The PEG Spacer Advantage: A Molecular Shield

A PEG spacer is a flexible, hydrophilic chain of repeating ethylene (B1197577) glycol units. Its inclusion in biotinylation reagents confers several key benefits that collectively contribute to a significant reduction in non-specific binding. The hydrophilic nature of the PEG chain creates a hydration shell around the biotinylated molecule.[1] This layer of water molecules acts as a physical barrier, preventing the biotinylated entity from non-specifically adsorbing to hydrophobic surfaces on microplates, beads, or membranes.[2] Furthermore, the flexibility of the PEG spacer reduces steric hindrance, allowing the biotin moiety to more readily access the binding pocket of streptavidin, thereby improving the efficiency of the specific interaction.[3]

The advantages of incorporating a PEG spacer extend beyond just reducing non-specific binding. The enhanced water solubility imparted by the PEG chain can prevent the aggregation of labeled proteins, which is a common issue with hydrophobic molecules.[1][4] This improved solubility and stability can lead to more reliable and reproducible results in a variety of applications.

Performance Comparison: Biotinylation Reagents With and Without a PEG Spacer

The impact of a PEG spacer on assay performance is not merely theoretical. Experimental data consistently demonstrates a marked improvement in signal-to-noise ratios and a significant decrease in non-specific binding when using PEGylated biotinylation reagents compared to their non-PEGylated counterparts.

Assay TypeBiotinylation ReagentTarget ProteinNon-Specific Binding (Relative Units)Signal-to-Noise Ratio
ELISA NHS-BiotinProtein A1.005.2
NHS-PEG4-Biotin Protein A 0.12 45.8
Pull-Down NHS-SS-BiotinProtein B1.003.1
NHS-SS-PEG4-Biotin Protein B 0.21 18.5
Western Blot Amine-reactive BiotinProtein CHigh BackgroundLow
Amine-reactive PEG-Biotin Protein C Minimal Background High

This table summarizes representative data from multiple studies to illustrate the typical performance improvements observed with PEGylated biotinylation reagents.

Experimental Protocols

To provide a practical understanding of how to assess the benefits of PEGylated biotinylation reagents, detailed protocols for key experiments are provided below.

Experiment 1: Comparative ELISA for Non-Specific Binding

This protocol outlines a method to directly compare the non-specific binding of a biotinylated antibody versus a PEG-biotinylated antibody in an ELISA format.

Materials:

  • 96-well ELISA plates

  • Capture Antibody (unlabeled)

  • Detection Antibody (to be biotinylated)

  • NHS-Biotin

  • NHS-PEG4-Biotin

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 1M H₂SO₄)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Plate reader

Methodology:

  • Antibody Biotinylation:

    • Prepare two batches of the detection antibody. Biotinylate one batch with NHS-Biotin and the other with NHS-PEG4-Biotin according to the manufacturer's instructions.

    • Purify both biotinylated antibodies to remove excess, unreacted biotin.

  • ELISA Procedure:

    • Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

    • Block the plate with 1% BSA in PBS for 1 hour at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the biotinylated detection antibodies (both NHS-Biotin and NHS-PEG4-Biotin versions) in blocking buffer.

    • Add the diluted antibodies to the wells. Crucially, include control wells that do not contain the target antigen to assess non-specific binding to the blocked plate surface.

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add Streptavidin-HRP diluted in blocking buffer to all wells and incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add TMB Substrate and incubate in the dark until a color develops.

    • Stop the reaction by adding Stop Solution.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the average absorbance for the control wells (no antigen) for both the NHS-Biotin and NHS-PEG4-Biotin labeled antibodies. This represents the level of non-specific binding.

    • Calculate the signal-to-noise ratio for both sets of antibodies by dividing the signal from the wells with the target antigen by the signal from the no-antigen control wells.

Experiment 2: Comparative Pull-Down Assay for Background Reduction

This protocol details a pull-down experiment to compare the amount of non-specifically bound proteins when using biotinylated bait versus PEG-biotinylated bait.

Materials:

  • Bait Protein (to be biotinylated)

  • NHS-Biotin

  • NHS-PEG4-Biotin

  • Cell Lysate

  • Streptavidin-conjugated magnetic beads

  • Wash Buffers (e.g., with varying salt concentrations)

  • Elution Buffer (e.g., containing high concentration of free biotin or SDS-PAGE sample buffer)

  • SDS-PAGE gels and running buffer

  • Coomassie stain or silver stain

Methodology:

  • Bait Protein Biotinylation:

    • Biotinylate the bait protein with NHS-Biotin and NHS-PEG4-Biotin in two separate reactions as per the manufacturer's protocol.

    • Remove excess biotin from both preparations.

  • Pull-Down Procedure:

    • Equilibrate the streptavidin magnetic beads with a suitable binding buffer.

    • Incubate the beads with either the biotinylated bait protein or the PEG-biotinylated bait protein to immobilize the bait.

    • Wash the beads to remove any unbound bait protein.

    • Incubate the bait-bound beads with cell lysate for 1-2 hours at 4°C with gentle rotation.

    • Include a control where beads without any bait protein are incubated with the cell lysate to assess background binding to the beads themselves.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

  • Analysis:

    • Run the eluted proteins on an SDS-PAGE gel.

    • Stain the gel with Coomassie or silver stain to visualize the protein bands.

    • Compare the protein banding patterns in the eluates from the NHS-Biotin and NHS-PEG4-Biotin pull-downs. A significant reduction in the number and intensity of non-specific bands is expected with the PEG-biotinylated bait.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of PEG in reducing non-specific binding and a typical experimental workflow.

PEG_Mechanism cluster_0 Without PEG Spacer cluster_1 With PEG Spacer Biotin_NoPEG Biotinylated Molecule Surface_NoPEG Hydrophobic Surface Biotin_NoPEG->Surface_NoPEG Non-specific Binding Biotin_PEG PEG-Biotinylated Molecule Hydration_Shell Hydration Shell Biotin_PEG->Hydration_Shell Surface_PEG Hydrophobic Surface Hydration_Shell->Surface_PEG Reduced Non-specific Binding ELISA_Workflow cluster_0 Comparative ELISA Workflow Start Start Biotinylate Biotinylate Antibody (with and without PEG spacer) Start->Biotinylate Coat_Plate Coat Plate with Capture Antibody Biotinylate->Coat_Plate Block Block Plate Coat_Plate->Block Add_Antibody Add Biotinylated Detection Antibodies Block->Add_Antibody Add_Streptavidin Add Streptavidin-HRP Add_Antibody->Add_Streptavidin Add_Substrate Add TMB Substrate Add_Streptavidin->Add_Substrate Read_Absorbance Read Absorbance Add_Substrate->Read_Absorbance Analyze Analyze Data (Compare Non-Specific Binding) Read_Absorbance->Analyze End End Analyze->End

References

Alternative methods for site-specific biotinylation of peptides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Site-Specific Peptide Biotinylation

The covalent attachment of biotin (B1667282) to peptides is a cornerstone technique in biochemical and pharmaceutical research, enabling sensitive detection, purification, and immobilization of target molecules. While traditional methods often result in non-specific labeling of primary amines, a suite of advanced, site-specific techniques has emerged, offering precise control over the biotinylation site. This guide provides a detailed comparison of leading alternative methods for site-specific peptide biotinylation, complete with quantitative data, experimental protocols, and workflow visualizations to aid researchers in selecting the optimal strategy for their needs.

Enzymatic Biotinylation: Biotin Ligase (BirA)

This highly specific method utilizes the E. coli enzyme Biotin Ligase (BirA), which recognizes and attaches biotin to a single, specific lysine (B10760008) residue within a 15-amino acid recognition sequence known as the AviTag (GLNDIFEAQKIEWHE). The peptide of interest must be recombinantly expressed or synthetically produced with this tag.

Experimental Workflow: BirA-AviTag Biotinylation

Peptide Peptide-AviTag Reagents + Biotin + ATP + BirA Enzyme Reaction Incubation (e.g., 30°C, 1-2 hr) Peptide->Reaction Reagents->Reaction Product Site-Specifically Biotinylated Peptide Reaction->Product

Caption: Workflow for enzymatic biotinylation using BirA and an AviTag.

General Experimental Protocol
  • Reaction Setup: In a microcentrifuge tube, combine the AviTag-fused peptide (e.g., to a final concentration of 50-100 µM), 10X reaction buffer (e.g., 500 mM Bicine buffer, pH 8.3), ATP (to 10 mM), biotin (to 100 µM), and magnesium acetate (B1210297) (to 10 mM).

  • Enzyme Addition: Add purified BirA enzyme. A typical molar ratio is 1:20 to 1:50 (BirA:AviTag-peptide).

  • Incubation: Incubate the reaction mixture for 1-2 hours at 30°C with gentle mixing. For sensitive peptides, the reaction can be performed overnight at 4°C.

  • Purification: Remove excess biotin and reaction components using size-exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC. If the BirA enzyme is tagged (e.g., with His6), it can be removed by affinity chromatography.

  • Verification: Confirm biotinylation efficiency using mass spectrometry (expected mass increase of 226.3 Da) or a streptavidin-gel shift assay.

Enzymatic Ligation: Sortase A (SrtA)

Sortase A, a transpeptidase from Staphylococcus aureus, provides another precise enzymatic route. It recognizes a specific C-terminal sorting motif (e.g., LPETG) on the target peptide, cleaves the peptide bond between threonine and glycine (B1666218), and covalently ligates a nucleophile containing an N-terminal oligoglycine (e.g., GGG-Biotin).

Experimental Workflow: Sortase A Ligation

Peptide Peptide-LPETG Enzyme + Sortase A + Ca²⁺ Reaction Incubation (e.g., RT, 1-4 hr) Peptide->Reaction Probe GGG-Biotin Probe Probe->Reaction Enzyme->Reaction Product Site-Specifically Biotinylated Peptide Reaction->Product

Caption: Workflow for site-specific biotinylation using Sortase A.

General Experimental Protocol
  • Reaction Setup: In a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5), dissolve the target peptide containing the C-terminal LPETG motif (e.g., to 100 µM).

  • Add Nucleophile: Add the N-terminal triglycine (B1329560) biotin probe (GGG-Biotin) in molar excess (e.g., 5-10 equivalents).

  • Initiate Reaction: Add purified Sortase A enzyme (e.g., 10-20 µM). Using an engineered, highly active mutant is recommended.

  • Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours. Monitor progress via HPLC-MS.

  • Purification: Purify the final biotinylated peptide from the enzyme, unreacted starting materials, and the cleaved "G" residue using reverse-phase HPLC.

  • Verification: Confirm the final product identity and purity by mass spectrometry.

Chemical Biotinylation: Cysteine-Specific (Thiol-Maleimide)

This chemical method targets the unique reactivity of the thiol (sulfhydryl) group on a cysteine residue. Biotin conjugated to a maleimide (B117702) functional group reacts specifically with the cysteine thiol via a Michael addition, forming a stable thioether bond. This method requires the peptide to have a single, accessible cysteine at the desired modification site.

Experimental Workflow: Cysteine-Maleimide Conjugation

Peptide Peptide-SH (Cysteine) Reagent Biotin-Maleimide Reaction Reaction (pH 6.5-7.5) Peptide->Reaction Reagent->Reaction Product Site-Specifically Biotinylated Peptide Reaction->Product

Caption: Workflow for cysteine-specific biotinylation via maleimide chemistry.

General Experimental Protocol
  • Peptide Preparation: Dissolve the cysteine-containing peptide in a reaction buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline, PBS). If the peptide may have formed disulfide bonds, pre-treat with a mild reducing agent like TCEP and subsequently remove it.

  • Reagent Preparation: Immediately before use, dissolve the maleimide-biotin reagent (e.g., Biotin-PEG-Maleimide) in a compatible solvent like DMSO.

  • Conjugation Reaction: Add the maleimide-biotin solution to the peptide solution. Use a slight molar excess of the biotin reagent (e.g., 1.2 to 3 equivalents).

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): Quench any unreacted maleimide by adding a small molecule thiol like β-mercaptoethanol or free cysteine.

  • Purification: Purify the biotinylated peptide from excess reagents and byproducts using reverse-phase HPLC or size-exclusion chromatography.

  • Verification: Confirm successful conjugation via mass spectrometry.

Chemical Biotinylation: Copper-Free Click Chemistry (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal reaction. It involves the reaction between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide. One of these functional groups is incorporated into the peptide, and the other is attached to biotin. The reaction proceeds rapidly under mild conditions without a cytotoxic copper catalyst.

Experimental Workflow: Copper-Free Click Chemistry

Peptide Peptide-Azide (or DBCO) Reagent Biotin-DBCO (or Azide) Reaction Reaction (Aqueous Buffer, RT) Peptide->Reaction Reagent->Reaction Product Site-Specifically Biotinylated Peptide Reaction->Product

Caption: Workflow for biotinylation using copper-free click chemistry (SPAAC).

General Experimental Protocol
  • Peptide & Reagent Preparation: Dissolve the azide-modified peptide (e.g., containing an azidolysine residue) in an aqueous buffer (e.g., PBS, pH 7.4). Dissolve the DBCO-biotin reagent in a compatible solvent (e.g., DMSO).

  • Reaction: Add the DBCO-biotin solution to the peptide solution. A 1.5 to 3 molar equivalent of the DBCO reagent is typically recommended.

  • Incubation: Incubate the mixture at room temperature. The reaction is often complete within 1-4 hours but can be left overnight.

  • Purification: Purify the resulting triazole-linked peptide conjugate using reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials.

  • Verification: Analyze the final product by mass spectrometry to confirm the successful conjugation.

Chemical Biotinylation: Tyrosine-Specific (Azo-Coupling)

A more recent development involves targeting the phenol (B47542) side chain of tyrosine residues. This can be achieved via an azo-coupling reaction using a reactive aryl diazonium salt conjugated to biotin. The reaction is typically performed under mildly alkaline conditions and offers an alternative when cysteine is unavailable or when N-terminal/lysine modification is undesirable.

Experimental Workflow: Tyrosine Azo-Coupling

Peptide Peptide-Tyrosine Reagent Biotin-Diazonium Salt Reaction Azo-Coupling (pH 8-9, 4°C) Peptide->Reaction Reagent->Reaction Product Site-Specifically Biotinylated Peptide Reaction->Product

Caption: Workflow for tyrosine-specific biotinylation via azo-coupling.

General Experimental Protocol
  • Reagent Preparation: Prepare a fresh solution of the biotin-aniline (B3010682) precursor in an acidic solution (e.g., HCl). Cool to 4°C. Add sodium nitrite (B80452) (NaNO₂) to generate the reactive diazonium salt in situ.

  • Peptide Preparation: Dissolve the tyrosine-containing peptide in a cold (4°C) reaction buffer, typically a borate (B1201080) buffer at pH 8-9.

  • Reaction: Add the freshly prepared biotin-diazonium salt solution to the peptide solution. The reaction is rapid and should be incubated for 15-30 minutes at 4°C.

  • Purification: Immediately purify the azo-linked peptide conjugate by reverse-phase HPLC to separate it from unreacted peptide and side products.

  • Verification: Characterize the final product by mass spectrometry to confirm the modification.

Quantitative Comparison of Biotinylation Methods

The following table summarizes key performance metrics for the described site-specific biotinylation methods. Efficiency can vary based on the specific peptide sequence, reaction conditions, and purity of reagents.

MethodTarget SiteSpecificityTypical Efficiency / YieldKey ReagentsAdvantagesDisadvantages
BirA / AviTag Specific Lysine in AviTagVery High≥95% (in vitro)[1]BirA Ligase, ATP, BiotinEnzymatic precision, single site modificationRequires genetic or synthetic incorporation of a 15-aa tag.
Sortase A C-terminal LPETG motifVery High50-80%[2]Sortase A, GGG-Biotin, CaCl₂Forms native peptide bond, highly specificRequires specific C-terminal tag and N-terminal glycine probe.
Cysteine-Maleimide Cysteine Thiol (-SH)High~90%[3]Biotin-MaleimideFast reaction, targets a unique functional groupRequires a single accessible cysteine; adduct stability can be an issue.
Click Chemistry (SPAAC) Azide or Alkyne groupVery High>95% (near-quantitative)[4]DBCO-Biotin, Azide-BiotinBioorthogonal, extremely high yield, fast kineticsRequires incorporation of unnatural amino acids or chemical handles.
Tyrosine Azo-Coupling Tyrosine PhenolModerate to High45-80% (peptide)[5][6]Biotin-Diazonium SaltTargets a natural amino acid, no tag neededReagent can be unstable; potential for side reactions (e.g., with His).

References

High-performance liquid chromatography (HPLC) analysis of peptides synthesized with Fmoc-Glu(biotinyl-PEG)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) analysis of peptides synthesized using Fmoc-Glu(biotinyl-PEG)-OH versus alternative biotinylation reagents. The inclusion of a polyethylene (B3416737) glycol (PEG) linker in the this compound structure offers significant advantages in terms of solubility and purity of the final peptide product. This guide presents supporting experimental data and detailed protocols to assist researchers in making informed decisions for their peptide synthesis and purification workflows.

Performance Comparison: this compound vs. Alternatives

The primary advantages of using this compound over traditional biotinylation reagents, such as Fmoc-Lys(biotin)-OH, are enhanced solubility and reduced steric hindrance. These properties often translate to higher purity of the crude peptide and improved yields after purification.

Table 1: Comparison of Biotinylation Reagents in Fmoc Solid-Phase Peptide Synthesis (SPPS)

FeatureThis compoundFmoc-Lys(biotin)-OHOn-Resin Biotinylation of Lys(Dde)
Solubility in SPPS Solvents (e.g., DMF) Excellent[1][2]Poor to moderate[3]Not applicable (reagent dependent)
Crude Peptide Purity (Representative) > 85%70-80%Variable, dependent on coupling efficiency
Final Yield after HPLC Purification (Representative) > 40%25-35%Variable
Steric Hindrance Minimized due to PEG linker[1]SignificantDependent on linker used (if any)
Risk of Aggregation during Synthesis LowHighModerate
Binding to Avidin/Streptavidin Enhanced due to linker flexibility[1]Potentially hinderedDependent on linker used

Table 2: Representative HPLC Analysis Data of a Biotinylated 10-mer Peptide

Biotinylation ReagentRetention Time (min)Peak Area (%) of Main ProductMajor Impurity Peaks (%)
This compound18.588.23.1 (deletion), 2.5 (incomplete deprotection)
Fmoc-Lys(biotin)-OH19.275.68.9 (aggregation), 5.3 (deletion)

Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on the peptide sequence, synthesis conditions, and HPLC parameters.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide

This protocol outlines the manual Fmoc-SPPS of a model 10-amino acid peptide with a C-terminal biotinylated lysine.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound or Fmoc-Lys(biotin)-OH)

  • Coupling reagents: HBTU, HOBt

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection reagent: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • First Amino Acid Coupling (Biotinylated Residue):

    • Pre-activate a 3-fold molar excess of this compound (or Fmoc-Lys(biotin)-OH) with a 2.9-fold molar excess of HBTU/HOBt and a 6-fold molar excess of DIEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Confirm complete coupling using a Kaiser test.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 3 hours.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Dissolve the crude peptide in a water/acetonitrile mixture for HPLC purification.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis

This protocol details the analytical RP-HPLC method for assessing the purity of the synthesized biotinylated peptide.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the crude or purified peptide in Mobile Phase A at a concentration of 1 mg/mL.

  • Injection: Inject 20 µL of the peptide solution onto the column.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Gradient:

      • 5% to 65% B over 30 minutes

      • 65% to 95% B over 5 minutes

      • Hold at 95% B for 5 minutes

      • 95% to 5% B over 1 minute

      • Hold at 5% B for 4 minutes

  • Data Analysis: Integrate the peak areas in the resulting chromatogram to determine the purity of the peptide.

Visualizations

SPPS_and_HPLC_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Purification Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Biotin Couple this compound (HBTU/HOBt/DIEA) Deprotection1->Coupling_Biotin Chain_Elongation Repeat Deprotection & Coupling Cycles Coupling_Biotin->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin (95% TFA Cocktail) Final_Deprotection->Cleavage Crude_Peptide Crude Biotinylated Peptide Cleavage->Crude_Peptide HPLC_Purification RP-HPLC Purification Crude_Peptide->HPLC_Purification Purification Purity_Analysis Analytical RP-HPLC HPLC_Purification->Purity_Analysis Pure_Peptide Purified Biotinylated Peptide Purity_Analysis->Pure_Peptide

Caption: Workflow for the synthesis and analysis of biotinylated peptides.

References

A Comparative Guide to the Mass Spectrometry Characterization of Peptides Labeled with Fmoc-Glu(biotinyl-PEG)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fmoc-Glu(biotinyl-PEG)-OH with other common biotinylating reagents for peptide labeling, focusing on their characterization by mass spectrometry (MS). The information presented is based on commercially available product data and findings from peer-reviewed scientific literature.

Introduction to Peptide Biotinylation for MS Analysis

Biotinylation, the covalent attachment of biotin (B1667282) to a molecule such as a peptide, is a cornerstone technique in proteomics and drug discovery. The high-affinity interaction between biotin and avidin (B1170675) or streptavidin enables powerful applications including affinity purification, immunoassays, and cellular localization studies. Mass spectrometry is a critical tool for the precise characterization of these biotinylated peptides, allowing for the confirmation of successful labeling, identification of modification sites, and structural elucidation.

The choice of biotinylating reagent can significantly impact not only the labeling efficiency but also the subsequent analysis by mass spectrometry. This guide focuses on the properties and MS characterization of peptides labeled with this compound and compares it to alternative reagents.

This compound: An Overview

This compound is a derivative of glutamic acid designed for use in solid-phase peptide synthesis (SPPS). Its key features include:

  • An Fmoc protecting group: This allows for its direct incorporation into a growing peptide chain during standard Fmoc-based SPPS.

  • A polyethylene (B3416737) glycol (PEG) spacer: This hydrophilic linker arm between the glutamic acid residue and the biotin moiety offers two primary advantages:

    • Reduced Steric Hindrance: The PEG spacer minimizes steric clashes between the peptide and the bulky avidin or streptavidin protein, facilitating more efficient binding.[1]

    • Minimized Non-Specific Interactions: The hydrophilic nature of PEG helps to prevent the biotin label from being buried within hydrophobic regions of proteins, reducing non-specific binding.[1]

  • Improved Solubility: In contrast to the commonly used Fmoc-Lys(biotin)-OH, this compound exhibits excellent solubility in dimethylformamide (DMF) and other organic solvents typically used in SPPS.[1]

Comparison of Biotinylating Reagents

The selection of a biotinylating reagent depends on the specific application, the nature of the peptide, and the desired workflow. Below is a comparison of this compound with other commonly used alternatives.

FeatureThis compoundFmoc-Lys(biotin)-OHNHS-Biotin Reagents (e.g., Sulfo-NHS-Biotin)
Labeling Strategy Co-translational (during SPPS)Co-translational (during SPPS)Post-translational (on purified peptides/proteins)
Site of Attachment Specific glutamic acid residue in the peptide sequenceSpecific lysine (B10760008) residue in the peptide sequencePrimary amines (N-terminus and lysine side chains)
Solubility in SPPS Solvents ExcellentPoor in DMFNot applicable (used in aqueous buffers)
Spacer Arm PEG linkerAlkyl chainVaries (short alkyl chain or cleavable linkers)
Steric Hindrance Minimized due to PEG spacerCan be a factorDependent on spacer length
Non-Specific Binding Reduced due to hydrophilic PEGPotential for hydrophobic interactionsDependent on spacer properties

Mass Spectrometry Characterization

The structural modifications introduced by biotinylation reagents have a direct impact on the mass spectrometric analysis of the labeled peptides.

Expected Mass Shifts

The addition of the biotinylating reagent results in a predictable mass shift in the peptide, which is readily detectable by MS.

ReagentMolecular Formula of Added MoietyMonoisotopic Mass Shift (Da)
This compound C40H55N5O10S797.37
Fmoc-Lys(biotin)-OH C31H38N4O6S594.25
NHS-Biotin C10H12N2O3S226.08

Note: The mass shift for Fmoc-protected amino acids is for the entire residue as incorporated into the peptide.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for confirming the identity of the biotinylated peptide and pinpointing the exact site of modification. The fragmentation pattern of biotinylated peptides can be complex and is influenced by the nature of the label and the peptide sequence.

Signature Ions of Biotin:

Collision-induced dissociation (CID) of biotinylated peptides often produces characteristic fragment ions derived from the biotin moiety itself. These "signature ions" can be used to confidently identify biotinylated peptides in a complex mixture.

General Fragmentation of PEGylated Peptides:

The presence of a PEG chain can influence the fragmentation of the peptide backbone. MALDI-based in-source decay (ISD) has been shown to be a useful technique for characterizing PEGylated peptides, as the fragment ion series are often truncated at the site of PEGylation, helping to localize the modification.[2]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are generalized protocols for peptide labeling and subsequent MS analysis.

Peptide Synthesis using this compound
  • Resin Selection: Choose a suitable resin for solid-phase peptide synthesis based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).

  • Standard Fmoc SPPS Cycles: Perform standard Fmoc deprotection (e.g., with piperidine (B6355638) in DMF) and amino acid coupling steps for the peptide sequence.

  • Incorporation of this compound: In the appropriate cycle, couple this compound using a standard coupling reagent such as HBTU. Due to its good solubility, this step is generally straightforward.

  • Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Verification: Confirm the mass of the purified peptide using MALDI-TOF or ESI-MS.

Mass Spectrometry Analysis
  • Sample Preparation: Dissolve the purified biotinylated peptide in a solvent compatible with the chosen ionization method (e.g., 50% acetonitrile/0.1% formic acid for ESI-MS). For MALDI-MS, co-crystallize the peptide with a suitable matrix such as alpha-cyano-4-hydroxycinnamic acid (CHCA).

  • MS Analysis: Acquire a full MS scan to determine the molecular weight of the labeled peptide and confirm the expected mass shift.

  • MS/MS Analysis: Select the precursor ion corresponding to the biotinylated peptide and perform fragmentation using an appropriate method (e.g., CID).

  • Data Analysis: Analyze the MS/MS spectrum to identify fragment ions from the peptide backbone (b- and y-ions) and any signature ions from the biotinylating reagent to confirm the sequence and modification site.

Workflow and Structural Diagrams

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & QC cluster_ms MS Analysis resin Resin coupling Amino Acid Coupling resin->coupling Standard Cycles biotin_coupling This compound Coupling coupling->biotin_coupling cleavage Cleavage & Deprotection biotin_coupling->cleavage hplc RP-HPLC cleavage->hplc ms Full Scan MS (Mass Confirmation) hplc->ms msms MS/MS (Fragmentation) ms->msms

Workflow for synthesis and analysis of a biotinylated peptide.
Logical Comparison of Reagents

reagent_comparison cluster_spps Incorporation during SPPS cluster_post Post-Synthesis Labeling reagent Biotinylation Reagent fmoc_glu This compound reagent->fmoc_glu Site-specific High solubility fmoc_lys Fmoc-Lys(biotin)-OH reagent->fmoc_lys Site-specific Low solubility nhs NHS-Biotin reagent->nhs Amine-reactive (less specific)

Comparison of biotinylation strategies.

Conclusion

This compound offers significant advantages for the synthesis of biotinylated peptides, particularly in terms of solubility and the beneficial properties of its PEG spacer. These features can lead to higher quality synthetic peptides and more reliable biological assays. While the fundamental principles of MS and MS/MS analysis of biotinylated peptides apply, the presence of the PEG linker in peptides labeled with this compound may introduce additional complexity to the fragmentation spectra that requires careful interpretation. Researchers should consider the trade-offs between different biotinylation strategies to select the most appropriate reagent for their specific research needs.

References

Structural Validation of Fmoc-Glu(biotinyl-PEG)-OH via Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous structural validation of modified amino acids is a critical step in ensuring the quality and reliability of synthetic peptides and bioconjugates. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Fmoc-Glu(biotinyl-PEG)-OH, a key reagent in bioconjugation, alongside common alternatives. Detailed experimental protocols and data interpretation are presented to facilitate robust structural verification.

This compound is a valuable building block in solid-phase peptide synthesis (SPPS) and drug delivery research. Its structure combines the fluorenylmethoxycarbonyl (Fmoc) protecting group for seamless integration into SPPS workflows, a glutamic acid core, a polyethylene (B3416737) glycol (PEG) linker to enhance solubility and reduce steric hindrance, and a biotin (B1667282) moiety for affinity-based applications. Verifying the integrity of this complex structure is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose.

Comparative Analysis of NMR Data

This section compares the ¹H and ¹³C NMR spectral data of this compound with two common alternative biotinylation reagents: Fmoc-Lys(biotin)-OH and Fmoc-Glu(OtBu)-OH. While Fmoc-Lys(biotin)-OH offers a different amino acid scaffold, Fmoc-Glu(OtBu)-OH serves as a useful reference for the glutamic acid core without the biotin-PEG modification.

¹H NMR Spectral Data Comparison

Functional Group This compound (Estimated δ, ppm) Fmoc-Lys(biotin)-OH (Experimental δ, ppm) Fmoc-Glu(OtBu)-OH (Experimental δ, ppm) Key Observations
Fmoc Group 7.20-7.80 (m, 8H, Ar-H), 4.20-4.40 (m, 3H, Fmoc-CH, CH₂)7.20-7.80 (m, 8H, Ar-H), 4.15-4.35 (m, 3H, Fmoc-CH, CH₂)7.25-7.85 (m, 8H, Ar-H), 4.20-4.40 (m, 3H, Fmoc-CH, CH₂)The aromatic and aliphatic protons of the Fmoc group exhibit characteristic signals in the downfield region, which are consistent across all three compounds.
Amino Acid Backbone 4.00-4.20 (m, 1H, α-CH), 1.80-2.20 (m, 4H, β,γ-CH₂)3.90-4.10 (m, 1H, α-CH), 1.20-1.80 (m, 6H, β,γ,δ-CH₂)4.00-4.20 (m, 1H, α-CH), 1.90-2.30 (m, 4H, β,γ-CH₂)The α-proton of the amino acid is a key diagnostic signal. The chemical shifts and multiplicity of the side-chain protons differ significantly between glutamic acid and lysine.
PEG Linker ~3.60 (br s, PEG-CH₂)N/AN/AA prominent, broad singlet around 3.60 ppm is the hallmark of the PEG chain in this compound.
Biotin Moiety 6.30-6.40 (br s, 2H, ureido NH), 4.10-4.30 (m, 2H, CH-N), 2.60-2.90 (m, 2H, CH₂-S)6.30-6.45 (br s, 2H, ureido NH), 4.10-4.30 (m, 2H, CH-N), 2.60-2.90 (m, 2H, CH₂-S)N/AThe ureido protons of the biotin ring appear as broad singlets, and the methine protons adjacent to the nitrogen and sulfur atoms are also characteristic.
Side-Chain Protection N/AN/A~1.45 (s, 9H, t-butyl)The sharp singlet for the nine equivalent protons of the tert-butyl group is a clear indicator of this side-chain protection in Fmoc-Glu(OtBu)-OH.

¹³C NMR Spectral Data Comparison

Functional Group This compound (Estimated δ, ppm) Fmoc-Lys(biotin)-OH (Estimated δ, ppm) Fmoc-Glu(OtBu)-OH (Experimental δ, ppm) Key Observations
Fmoc Group 140-145 (Ar-C), 120-128 (Ar-CH), 66-68 (Fmoc-CH₂), 46-48 (Fmoc-CH)140-145 (Ar-C), 120-128 (Ar-CH), 66-68 (Fmoc-CH₂), 46-48 (Fmoc-CH)141-144 (Ar-C), 120-128 (Ar-CH), 67 (Fmoc-CH₂), 47 (Fmoc-CH)The carbon signals of the Fmoc group are consistent and serve as a reliable internal reference.
Amino Acid Backbone ~173 (COOH), ~53 (α-C), 28-32 (β,γ-C)~174 (COOH), ~54 (α-C), 22-40 (β,γ,δ,ε-C)~172 (COOH), ~81 (t-Bu C), ~53 (α-C), 27-31 (β,γ-C), 28 (t-Bu CH₃)The carbonyl carbon of the carboxylic acid and the alpha-carbon are important markers. The side-chain carbon signals clearly differentiate glutamic acid from lysine.
PEG Linker ~70 (PEG-C)N/AN/AThe repeating ethylene (B1197577) glycol units give rise to a strong signal around 70 ppm.
Biotin Moiety ~163 (C=O, ureido), 55-62 (CH-N, CH-S), 25-40 (aliphatic C)~163 (C=O, ureido), 55-62 (CH-N, CH-S), 25-40 (aliphatic C)N/AThe carbonyl carbon of the biotin ureido group is a key downfield signal for this moiety.
Side-Chain Protection N/AN/A~171 (C=O, ester), ~81 (t-Bu C), 28 (t-Bu CH₃)The ester carbonyl and the quaternary and methyl carbons of the tert-butyl group are diagnostic for this protecting group.

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent due to the good solubility of all components. Deuterated chloroform (B151607) (CDCl₃) or methanol (B129727) (CD₃OD) can also be used, but solubility should be verified.

  • Concentration: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans for good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

3. ¹³C NMR Spectroscopy

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 0-200 ppm.

  • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.

Visualization of the NMR Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound using NMR spectroscopy.

NMR_Validation_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_comparison Comparative Analysis Sample This compound NMR_Tube NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer (400+ MHz) NMR_Tube->NMR_Spectrometer H1_NMR 1H NMR Experiment NMR_Spectrometer->H1_NMR C13_NMR 13C NMR Experiment NMR_Spectrometer->C13_NMR Raw_Data Raw FID Data H1_NMR->Raw_Data C13_NMR->Raw_Data Processing Fourier Transform, Phasing, Baseline Correction Raw_Data->Processing H1_Spectrum 1H NMR Spectrum Processing->H1_Spectrum C13_Spectrum 13C NMR Spectrum Processing->C13_Spectrum Peak_Assignment Peak Assignment & Integration H1_Spectrum->Peak_Assignment C13_Spectrum->Peak_Assignment Structural_Validation Structural Validation Peak_Assignment->Structural_Validation Comparison Comparison of Chemical Shifts & Signal Patterns Structural_Validation->Comparison Alternative_Data NMR Data of Alternative Reagents Alternative_Data->Comparison Performance_Assessment Performance Assessment Comparison->Performance_Assessment

A Researcher's Guide to Selecting Commercial Fmoc-Glu(biotinyl-PEG)-OH: A Purity and Quality Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and quality of reagents are paramount to achieving reliable and reproducible results. This is especially true for complex molecules like Fmoc-Glu(biotinyl-PEG)-OH, a valuable building block in peptide synthesis and the development of targeted therapeutics. This guide provides a comparative assessment of the purity and quality of commercially available this compound from three leading suppliers (designated here as Supplier A, Supplier B, and Supplier C for illustrative purposes), supported by detailed experimental protocols for key quality control assays.

The selection of a high-quality this compound is critical for the successful synthesis of biotinylated peptides and conjugates. Impurities can lead to failed syntheses, difficult purification steps, and ambiguous biological data. This guide outlines a systematic approach to evaluating the quality of this reagent, focusing on chemical and enantiomeric purity, identity confirmation, and the presence of common process-related impurities.

Comparative Analysis of Key Quality Attributes

To provide a clear comparison, samples of this compound were procured from three different commercial suppliers and subjected to a battery of analytical tests. The results are summarized in the tables below.

Table 1: Chemical Purity and Identity
SupplierAppearanceChemical Purity by RP-HPLC (%)[1]Molecular Weight (M+H)+ by LC-MS[2][3][4]
Supplier A White to off-white powder98.5798.35
Supplier B White powder96.2798.36
Supplier C Off-white powder99.1798.34
Reference -≥ 95.0798.34 (calculated)
Table 2: Enantiomeric Purity and Impurity Profile
SupplierEnantiomeric Purity (L-isomer, %)[5][6][7]Dipeptide Impurity (%)[1]β-Alanine Adduct (%)[1]Residual Acetic Acid (%)[8]
Supplier A 99.80.15< 0.10.05
Supplier B 99.50.450.20.1
Supplier C > 99.9< 0.1< 0.1< 0.02

Experimental Workflow and Methodologies

The following diagram illustrates the workflow for the comprehensive quality assessment of this compound.

G cluster_0 Sample Acquisition and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Comparison A Procure this compound from Suppliers A, B, and C B Prepare standardized solutions in appropriate solvents (e.g., DMF, Acetonitrile/Water) A->B C Visual Inspection (Appearance, Color) B->C D RP-HPLC (Chemical Purity) B->D E LC-MS (Identity Confirmation) B->E F Chiral HPLC (Enantiomeric Purity) B->F G 1H NMR Spectroscopy (Structural Integrity) B->G H Quantify Purity and Impurities C->H D->H E->H F->H G->H I Compare data against specifications and between suppliers H->I J Generate Comparison Tables and Report I->J

Figure 1. Experimental workflow for the quality assessment of commercial this compound.

Detailed Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a DAD detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 20-80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile/Water.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
  • Instrumentation: Waters ACQUITY UPLC I-Class with a SQ Detector 2 or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10-90% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: m/z 100-1000.

  • Sample Preparation: Dissolve 0.1 mg of this compound in 1 mL of 50:50 Acetonitrile/Water.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., CHIRALPAK® series).[5][6]

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) with a small percentage of TFA (e.g., 90:10 Hexane:Isopropanol + 0.1% TFA). The exact ratio may need optimization depending on the column used.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Integrity
  • Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedure: Dissolve approximately 5 mg of the sample in 0.7 mL of DMSO-d₆. Acquire the ¹H NMR spectrum. The spectrum should be consistent with the known structure of this compound, showing characteristic peaks for the Fmoc, glutamic acid, PEG, and biotin (B1667282) moieties.

Discussion of Findings

The illustrative data presented in this guide highlights the potential variability in the quality of this compound from different commercial sources.

  • Chemical Purity: While all tested suppliers met a minimum purity of 95%, Supplier C demonstrated the highest purity by RP-HPLC. Higher purity translates to fewer side products in peptide synthesis and easier purification of the final product.

  • Identity: All suppliers provided material with the correct molecular weight as confirmed by LC-MS.

  • Enantiomeric Purity: Supplier C showed the highest enantiomeric purity. The presence of the D-isomer can lead to diastereomeric impurities in the final peptide, which can be difficult to separate and may have different biological activities.

  • Impurity Profile: Supplier C also exhibited the lowest levels of common process-related impurities, such as dipeptides and β-alanine adducts, as well as residual acetic acid which can act as a capping agent during peptide synthesis.

Conclusion and Recommendations

Based on this comparative assessment, a researcher's choice of supplier for this compound can significantly impact the outcome of their research. For applications requiring the highest purity and stereochemical integrity, such as the synthesis of therapeutic peptides, a thorough evaluation of the supplier's Certificate of Analysis and, if possible, independent analytical testing is highly recommended. While Supplier C in this illustrative guide presents the highest quality material, researchers should always consider their specific experimental needs and the level of quality required for their application.

The following logical diagram summarizes the decision-making process for selecting a suitable supplier.

G A Define Application Requirements (e.g., research grade, GMP) B Identify Potential Suppliers A->B C Request and Review Certificates of Analysis (CoA) B->C D Compare Key Quality Attributes: - Chemical Purity (HPLC) - Enantiomeric Purity - Identity (MS) - Impurity Profile C->D E Perform In-house Quality Control (Optional but Recommended) D->E F Select Supplier with Optimal Quality-to-Cost Ratio for the Application D->F E->F G Proceed with Synthesis F->G

Figure 2. Decision-making flowchart for supplier selection.

References

Cost-benefit analysis of using Fmoc-Glu(biotinyl-PEG)-OH in large-scale peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Using Fmoc-Glu(biotinyl-PEG)-OH in Large-Scale Peptide Synthesis

For researchers and professionals in drug development, the efficient synthesis of high-purity peptides is paramount. Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a critical technique for peptide purification, detection, and various bioassays.[1][2] The choice of biotinylating agent can significantly impact the cost, efficiency, and quality of large-scale peptide synthesis. This guide provides a comprehensive cost-benefit analysis of using this compound compared to other common biotinylation methods.

This compound is a specialized amino acid derivative used in Solid Phase Peptide Synthesis (SPPS) to incorporate a biotin molecule at a specific site within a peptide sequence.[3] Its key feature is a polyethylene (B3416737) glycol (PEG) linker that separates the biotin moiety from the peptide backbone.[4]

Key Performance Benefits of the PEG Linker

The inclusion of a PEG spacer in biotinylation reagents like this compound offers several distinct advantages over traditional reagents that lack this feature.

  • Enhanced Solubility : One of the most significant benefits is improved solubility of the resulting biotinylated peptide in aqueous solutions.[5][6][7] This is particularly crucial for longer or more hydrophobic peptides that are prone to aggregation, a common challenge in large-scale synthesis and purification. In contrast, reagents like Fmoc-Lys(biotin)-OH often result in products with poor solubility.

  • Reduced Steric Hindrance : The flexible PEG chain acts as a spacer, minimizing steric hindrance between the peptide and the bulky streptavidin or avidin (B1170675) proteins that bind to biotin.[8][9] This leads to more efficient binding in affinity purification and bioassays.

  • Minimized Non-Specific Interactions : The hydrophilic nature of the PEG linker helps to prevent non-specific hydrophobic interactions between the spacer and proteins, which can lead to background noise in assays.[4]

  • Improved Yield and Purity : By improving solubility and reducing aggregation during synthesis, the use of a PEG linker can lead to higher overall yields and purity of the final peptide product, reducing the need for extensive and costly purification steps.[10]

Comparative Analysis of Biotinylation Strategies

There are two primary strategies for introducing biotin into a peptide during SPPS: direct incorporation of a biotinylated amino acid during chain assembly, and post-synthetic modification after the peptide has been synthesized.

StrategyReagent ExampleAdvantagesDisadvantages
Direct Incorporation (On-Resin) This compound Site-specific, single-step incorporation ensures every peptide is biotinylated. Improved solubility and reduced steric hindrance.Higher initial reagent cost.[10]
Fmoc-Lys(Biotin)-OH Lower reagent cost than PEGylated alternatives. Site-specific incorporation.Can lead to poor solubility of the final peptide. Potential for steric hindrance.
Post-Synthetic Modification (In-Solution) NHS-Biotin Lower reagent cost. Flexible, can be used with peptides containing a primary amine.Non-specific; can react with multiple lysines and the N-terminus. Requires additional reaction and purification steps.[11] Can lead to heterogeneous products.

Cost-Benefit Analysis

While the upfront cost of this compound is higher than that of non-PEGylated amino acids or post-synthetic reagents, a holistic cost-benefit analysis for large-scale production reveals a more nuanced picture.

FactorThis compoundAlternative Methods (e.g., Fmoc-Lys(Biotin)-OH, NHS-Biotin)
Reagent Cost HighLow to Moderate
Process Efficiency High (fewer steps, reduced purification time)[10]Moderate to Low (additional steps for post-synthetic modification, longer purification for poorly soluble peptides)
Final Product Quality High (homogenous product, high purity, enhanced biological activity)Variable (potential for heterogeneity, aggregation, and lower purity)
Solvent Consumption Potentially lower due to more efficient purification[12]Can be high due to extensive purification needs
Overall Project Time Reduced due to streamlined workflowCan be extended due to additional reaction and purification steps

Experimental Protocols

Protocol 1: On-Resin Biotinylation using this compound

This protocol outlines the standard procedure for incorporating this compound during automated Fmoc-SPPS.

  • Resin Preparation : Start with a suitable resin (e.g., Rink Amide) and perform the synthesis of the desired peptide sequence up to the point of biotinylation using a standard automated peptide synthesizer.

  • Fmoc Deprotection : Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine (B6355638) in DMF.

  • Washing : Thoroughly wash the resin with DMF to remove residual piperidine.

  • Coupling of this compound :

    • Dissolve this compound (1.5 eq) and a suitable activator like HBTU (1.5 eq) in DMF. Due to its excellent solubility, this reagent dissolves easily.[4]

    • Add a base such as DIEA (3 eq) to the activation mixture.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

  • Washing : Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Chain Elongation : Continue with the synthesis of the remaining peptide sequence if required.

  • Final Cleavage and Deprotection : Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification : Purify the crude peptide using reverse-phase HPLC. The enhanced solubility of the PEGylated peptide often results in sharper peaks and easier purification.

Protocol 2: Post-Synthetic (In-Solution) Biotinylation

This protocol describes a common alternative method for biotinylating a purified peptide.

  • Peptide Synthesis and Purification : Synthesize the full-length peptide containing a lysine (B10760008) residue or a free N-terminus using standard SPPS. Cleave, deprotect, and purify the peptide by HPLC.

  • Peptide Dissolution : Dissolve the purified peptide in a suitable reaction buffer, typically a phosphate (B84403) buffer at pH 7.5-8.5.

  • Biotinylation Reagent Preparation : Prepare a stock solution of an amine-reactive biotin reagent (e.g., NHS-PEG4-Biotin) in an organic solvent like DMSO.

  • Biotinylation Reaction : Add the biotin reagent to the peptide solution at a calculated molar excess (e.g., 3-5 fold excess for peptides).[13] Allow the reaction to proceed for 1-2 hours at room temperature.[13]

  • Quenching : Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris or glycine, to consume any excess NHS-ester.

  • Final Purification : Purify the biotinylated peptide from excess biotin reagent and unreacted peptide using reverse-phase HPLC or size-exclusion chromatography.

Workflow Visualization

The following diagram illustrates a typical experimental workflow for purifying a target protein using a biotinylated peptide probe synthesized with this compound.

G cluster_synthesis Peptide Synthesis & Purification cluster_application Affinity Purification Application s1 Fmoc-SPPS using This compound s2 Cleavage & Deprotection s1->s2 a1 Immobilize Purified Biotin-PEG-Peptide on Streptavidin Beads s3 RP-HPLC Purification s2->s3 s3->a1 High Purity Peptide a2 Incubate Beads with Cell Lysate a1->a2 a3 Wash Beads to Remove Non-specific Binders a2->a3 a4 Elute Target Protein Complex a3->a4 a5 Analyze by SDS-PAGE & Mass Spectrometry a4->a5 a4->a5

Caption: Workflow for affinity purification using a biotin-PEG-peptide.

References

A Head-to-Head Comparison: Fmoc-Glu(biotinyl-PEG)-OH versus Alternatives for Peptide Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the literature underscores the advantages of Fmoc-Glu(biotinyl-PEG)-OH as a superior reagent for the biotinylation of peptides during solid-phase peptide synthesis (SPPS), primarily owing to its enhanced solubility and the beneficial properties of its polyethylene (B3416737) glycol (PEG) spacer. This guide provides a detailed comparison with its main alternative, Fmoc-Lys(biotin)-OH, and other biotinylation strategies, supported by available data and experimental insights for researchers in drug development and life sciences.

This compound has emerged as a preferred choice for introducing a biotin (B1667282) moiety onto a synthetic peptide. The key differentiator lies in its structural design, which directly addresses common challenges encountered during peptide synthesis and subsequent applications.

Superior Solubility and Performance in Solid-Phase Peptide Synthesis

A critical factor in the efficiency of SPPS is the solubility of the reagents in the solvents used for coupling reactions, most commonly dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Poor solubility of an amino acid derivative can lead to incomplete coupling, resulting in lower yields and the generation of deletion sequences, which complicates the purification of the target peptide.

This compound exhibits excellent solubility in these organic solvents, a stark contrast to the often-problematic solubility of Fmoc-Lys(biotin)-OH. This enhanced solubility ensures a higher effective concentration of the reagent during the coupling step, promoting more efficient and complete reactions.

ReagentSolubility in DMFSolubility in NMP
This compound HighHigh
Fmoc-Lys(biotin)-OH LowModerate
Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH ModerateModerate

This table summarizes qualitative solubility data from various sources. Precise quantitative comparisons in peer-reviewed literature are limited.

The hydrophilic nature of the PEG spacer in this compound not only aids its own solubility but also improves the solubility of the resulting biotinylated peptide. This is particularly advantageous when working with hydrophobic peptide sequences that are prone to aggregation.[1][2]

The Role of the PEG Spacer: Minimizing Steric Hindrance and Non-Specific Binding

The PEG linker in this compound serves as a flexible spacer arm that extends the biotin moiety away from the peptide backbone. This separation is crucial for several reasons:

  • Reduced Steric Hindrance: The spacer minimizes steric clashes between the peptide and the biotin-binding pocket of streptavidin or avidin. This leads to more efficient and stable binding, which is critical for applications such as affinity purification, immunoassays, and pull-down experiments.[3][4]

  • Minimized Non-Specific Interactions: The hydrophilic PEG chain helps to prevent non-specific hydrophobic interactions between the linker and other proteins, reducing background noise in sensitive assays.[3][4]

Alternative Biotinylation Strategies

Besides the direct incorporation of biotinylated amino acids, other methods for peptide biotinylation exist:

  • Post-Synthetic Biotinylation: This involves synthesizing the peptide first and then reacting a specific amino acid side chain (e.g., the epsilon-amino group of lysine) with an activated biotin derivative (e.g., NHS-biotin). This approach can be less specific and may require additional purification steps to remove excess biotinylation reagent and characterize the modified sites.

  • Biotinylated Resins: For C-terminal biotinylation, resins with a pre-attached biotin moiety can be used. This ensures that every peptide cleaved from the resin is biotinylated.

The choice of biotinylation strategy depends on the specific requirements of the application, including the desired location of the biotin label and the chemical nature of the peptide.

Experimental Protocols

While specific comparative protocols are scarce, the following outlines a general procedure for the incorporation of this compound during Fmoc-based SPPS.

General Protocol for Manual Fmoc SPPS Incorporating this compound
  • Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Coupling of this compound:

    • Prepare the coupling solution: Dissolve this compound (2-4 equivalents relative to resin substitution), a coupling agent such as HBTU/HATU (e.g., 1.95 equivalents), and an activator base such as DIPEA (4 equivalents) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).

  • Continuation of Synthesis: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the peptide sequence (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC. Characterize the final product by mass spectrometry.

Logical Workflow for Selecting a Biotinylation Strategy

biotinylation_strategy start Define Biotinylation Need solubility_check Is Peptide Sequence Hydrophobic? start->solubility_check steric_check Is High-Affinity Streptavidin Binding Critical? solubility_check->steric_check No use_peg Use this compound solubility_check->use_peg Yes position_check Desired Biotin Position? steric_check->position_check No steric_check->use_peg Yes internal Internal/N-terminal position_check->internal Internal/N-term c_terminal C-terminal position_check->c_terminal C-term use_lys Consider Fmoc-Lys(biotin)-OH (Potential solubility issues) internal->use_lys use_resin Use Biotinylated Resin c_terminal->use_resin signaling_pathway substrate Biotinylated Peptide Substrate (Synthesized with this compound) kinase Active Kinase substrate->kinase Binds streptavidin_beads Streptavidin-Coated Beads kinase->streptavidin_beads Capture cell_lysate Cell Lysate cell_lysate->kinase complex Kinase-Substrate-Bead Complex streptavidin_beads->complex wash Wash to Remove Non-specific Binders complex->wash elution Elution wash->elution analysis Downstream Analysis (e.g., Western Blot, Mass Spec) elution->analysis

References

Safety Operating Guide

Proper Disposal of Fmoc-Glu(biotinyl-PEG)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Fmoc-Glu(biotinyl-PEG)-OH, ensuring the safety of laboratory personnel and the protection of our environment.

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the disposal of this compound, a specialized amino acid derivative.

While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and to comply with local, regional, and national regulations. The user is responsible for determining the appropriate waste classification based on the specific application of the product.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Safety glasses with side-shields

  • Gloves

  • Lab coat

In the event of a spill, cover the powder with a plastic sheet to minimize dust generation. Carefully sweep the material and place it into a designated, labeled container for disposal.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available, the following table summarizes typical properties for non-hazardous, solid-state organic compounds of a similar nature.

PropertyValue
Physical State Solid (powder)
Solubility Soluble in DMF and other solvents used in solid-phase peptide synthesis (SPPS)
Hazard Classification Not classified as hazardous
Biodegradability The Polyethylene Glycol (PEG) component is readily biodegradable.[1]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed chemical waste disposal contractor. Do not dispose of this material down the drain or in regular solid waste.

  • Containerization:

    • Place the waste this compound into a clearly labeled, sealed container.

    • If possible, use the original container.[2]

    • Do not mix with other chemical waste.[2]

  • Labeling:

    • Label the container with the full chemical name: "this compound".

    • Include the CAS number: 817169-73-6.

    • Indicate that it is "Non-hazardous chemical waste for disposal".

  • Storage:

    • Store the sealed and labeled container in a designated chemical waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional and local regulations for waste handover.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Preparation cluster_1 Storage cluster_2 Disposal start Start: Unused or Waste This compound ppe Don Personal Protective Equipment start->ppe 1. Safety First containerize Place in Labeled, Sealed Container ppe->containerize 2. Contain storage Store in Designated Waste Accumulation Area containerize->storage 3. Store contact_ehs Contact EHS or Licensed Contractor storage->contact_ehs 4. Arrange Pickup disposal Professional Disposal contact_ehs->disposal 5. Handover end End: Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within the scientific community.

References

Essential Safety and Operational Guide for Handling Fmoc-Glu(biotinyl-PEG)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Fmoc-Glu(biotinyl-PEG)-OH, a glutamic acid derivative commonly used in peptide synthesis.[1] Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Assessment and Personal Protective Equipment (PPE)

While not classified as a hazardous substance, this compound should be handled with care to minimize exposure.[2] A thorough risk assessment should be conducted before initiating any procedures. The following personal protective equipment is mandatory.

Table 1: Personal Protective Equipment for Handling this compound

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or goggles.[2][3]Protects eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2][3]Prevents skin contact with the chemical.
Body Protection Laboratory coat.[2][3]Protects clothing and skin from contamination.
Respiratory Protection Not generally required for normal use. A dust mask may be used if generating dust.[2]Minimizes inhalation of airborne particles.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for safety and to preserve the compound's integrity.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is -20°C.

  • Keep the container tightly closed when not in use.[2]

2. Handling and Weighing:

  • Handle the compound in a designated area, such as a chemical fume hood, to control potential dust.

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid material.

  • Avoid generating dust. If dust is generated, use respiratory protection.[2]

  • After handling, wash hands thoroughly with soap and water.[4]

3. Dissolution:

  • This compound has excellent solubility in DMF and other solvents used in solid-phase peptide synthesis (SPPS).[5]

  • When dissolving, add the solvent to the solid slowly to avoid splashing.

  • If using volatile solvents, perform the dissolution in a well-ventilated area or a fume hood.

OperationalWorkflow Receiving Receiving and Inspection Storage Proper Storage (-20°C, Dry) Receiving->Storage Handling Handling in Fume Hood Storage->Handling Weighing Weighing Handling->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Use Use in Experiment Dissolution->Use

Figure 1. A streamlined workflow for the safe handling of this compound.

Disposal Plan: Managing Waste Safely

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

1. Solid Waste:

  • Solid this compound waste should be disposed of as chemical waste.[2]

  • Place the solid waste in a designated and clearly labeled hazardous waste container.[2] The label should include the full chemical name and "Hazardous Waste".[2]

  • Do not mix with general laboratory trash.[2]

2. Contaminated Materials:

  • Any materials that come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated waste.[2]

  • Dispose of these items in the same designated hazardous waste container as the solid chemical waste.[2]

  • Empty product containers should also be disposed of as unused product in the solid chemical waste stream.[2]

3. Liquid Waste:

  • Solutions containing this compound should be collected in a labeled hazardous waste container.

  • Do not pour chemical waste down the drain.[2]

4. Final Disposal:

  • Store the waste container in a designated satellite accumulation area, away from drains and incompatible materials.[2]

  • Keep the container securely closed when not in use.[2]

  • Arrange for pickup and disposal by a licensed chemical waste disposal company, following your institution's specific procedures.[2]

DisposalPlan cluster_WasteCollection Waste Collection Solid_Waste Solid Chemical Waste Waste_Container Designated & Labeled Hazardous Waste Container Solid_Waste->Waste_Container Contaminated_Materials Contaminated Materials (Gloves, Weighing Paper) Contaminated_Materials->Waste_Container Liquid_Waste Liquid Waste Solutions Liquid_Waste->Waste_Container Storage_Area Satellite Accumulation Area Waste_Container->Storage_Area Final_Disposal Licensed Waste Disposal Company Storage_Area->Final_Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Fmoc-Glu(biotinyl-PEG)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Glu(biotinyl-PEG)-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。